4-Nitrobenzene-1,3-diamine sulfate
Description
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Properties
IUPAC Name |
4-nitrobenzene-1,3-diamine;sulfuric acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2.H2O4S/c7-4-1-2-6(9(10)11)5(8)3-4;1-5(2,3)4/h1-3H,7-8H2;(H2,1,2,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STFQGUXLVLJZDB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1N)N)[N+](=O)[O-].OS(=O)(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9N3O6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10173850 | |
| Record name | 4-Nitro-m-phenylenediamine sulfate | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
200295-57-4 | |
| Record name | 1,3-Benzenediamine, 4-nitro-, sulfate (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=200295-57-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Nitro-m-phenylenediamine sulfate | |
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| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0200295574 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Nitro-m-phenylenediamine sulfate | |
| Source | EPA DSSTox | |
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| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Benzenediamine, 4-nitro-, sulfate (1:1) | |
| Source | European Chemicals Agency (ECHA) | |
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| Record name | 4-NITRO-M-PHENYLENEDIAMINE SULFATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S9D878Z314 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to the Physicochemical Properties of 4-Nitrobenzene-1,3-diamine sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrobenzene-1,3-diamine sulfate, a substituted aromatic amine, is a compound of significant interest in various chemical and pharmaceutical applications. Primarily utilized as a key intermediate in the synthesis of dyes, particularly in the cosmetic industry for hair coloring formulations, its physicochemical properties are critical for process optimization, quality control, and formulation development.[1] This guide provides a comprehensive overview of the known physicochemical characteristics of this compound, outlines detailed experimental protocols for their determination, and offers insights into the analytical methodologies required for its characterization.
The salt form, a yellow to yellow-brown crystalline powder, is preferred in many applications due to its increased stability and solubility in aqueous media compared to its free base, 4-nitro-m-phenylenediamine.[1][2] The degree of sulfation can vary, leading to different molecular weights and potentially impacting its physicochemical behavior.[2]
Chemical Identity and Structure
The foundational step in characterizing any chemical entity is to establish its precise chemical identity.
-
Chemical Name: this compound
-
Synonyms: 4-Nitro-m-phenylenediamine sulfate, p-Nitro-m-phenylenediamine sulfate[1][]
-
CAS Number: 200295-57-4[1]
-
Molecular Formula: C₆H₉N₃O₆S[4]
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Molecular Weight: 251.22 g/mol (for the 1:1 sulfate salt)[4]
The structure of this compound is depicted below, showcasing the aromatic ring substituted with two amine groups, a nitro group, and the associated sulfate counter-ion.
Caption: Chemical structure of 4-Nitrobenzene-1,3-diamine with sulfuric acid.
Core Physicochemical Properties
A summary of the key physicochemical properties of 4-Nitrobenzene-1,3-diamine and its sulfate salt is presented below. It is important to note that while some data for the free base is available, specific experimental values for the sulfate salt are not always reported in the literature. In such cases, typical properties for analogous aromatic amine salts are discussed.
| Property | Value/Information | Source |
| Appearance | Yellow to yellow-brown crystalline powder. | [1][2] |
| Melting Point | The free base (4-nitro-m-phenylenediamine) has a melting point of >156 °C. A definitive melting point for the sulfate salt is not available, though it is expected to be higher and likely exhibit decomposition. | [2] |
| Boiling Point | Decomposes before boiling. | N/A |
| Solubility | Reported as soluble in water and alcohol. The free base is noted as insoluble in water. | [1][5] |
| pKa | The pKa of the conjugate acid of the related isomer, 4-nitro-1,2-phenylenediamine, is 2.61. The pKa of this compound is expected to be in a similar range, reflecting the equilibrium of the protonated amine groups. | [6] |
Experimental Protocols for Physicochemical Characterization
To ensure the quality and consistency of this compound for research and development, a rigorous characterization using standardized protocols is essential.
Melting Point Determination
The melting point is a critical indicator of purity. For a crystalline solid, a sharp melting range is expected.
Protocol:
-
A small amount of the finely powdered this compound is packed into a capillary tube.
-
The capillary tube is placed in a calibrated melting point apparatus.
-
The temperature is raised at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.
-
The temperature at which the substance first begins to melt and the temperature at which it is completely molten are recorded as the melting range.
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Visual observation for any decomposition (e.g., color change, gas evolution) during heating is crucial and should be noted.
Causality: Impurities typically depress and broaden the melting range. A sharp melting point is indicative of high purity.
Solubility Profile
Determining the solubility in various solvents is fundamental for applications in synthesis, formulation, and analytical method development.
Protocol (Isothermal Shake-Flask Method):
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An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, methanol, acetone) in a sealed flask.
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The flask is agitated at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 24-48 hours).
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The suspension is allowed to settle, and an aliquot of the supernatant is carefully removed and filtered to remove any undissolved solid.
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The concentration of the dissolved compound in the filtrate is determined using a validated analytical technique, such as UV-Vis spectrophotometry or HPLC.
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The solubility is expressed in units such as g/100 mL or mg/mL.
Causality: The solubility is governed by the intermolecular forces between the solute and the solvent. The sulfate salt form is expected to have higher aqueous solubility than the free base due to the ionic nature of the salt.
pKa Determination
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For this compound, the pKa values will correspond to the protonated amine groups.
Protocol (Spectrophotometric Method):
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A series of buffer solutions with known pH values are prepared.
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A constant concentration of this compound is added to each buffer solution.
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The UV-Vis absorption spectrum of each solution is recorded.
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The absorbance at a wavelength where the protonated and deprotonated forms of the molecule have different absorption is measured.
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The pKa is calculated using the Henderson-Hasselbalch equation by plotting the ratio of the absorbances of the basic and acidic forms against the pH.
Causality: The extent of protonation of the amine groups is pH-dependent, which in turn affects the electronic transitions within the molecule and thus its UV-Vis absorption spectrum.
Spectroscopic and Analytical Characterization
Spectroscopic techniques are indispensable for the structural elucidation and purity assessment of this compound.
Ultraviolet-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. Aromatic amines typically exhibit characteristic absorption bands in the UV-Vis region. The spectrum of an arylamine is influenced by the interaction of the nitrogen lone pair with the aromatic pi-system, often shifting the absorption to longer wavelengths compared to the unsubstituted aromatic ring.[7]
Expected Spectral Features:
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The UV-Vis spectrum of this compound in an aqueous or alcoholic solution is expected to show absorption maxima characteristic of a nitro-substituted aromatic amine. The exact position of these maxima will be influenced by the solvent and the protonation state of the amine groups.
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.
Expected Spectral Features:
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N-H Stretching: Primary aromatic amines typically show two bands in the region of 3300-3500 cm⁻¹.[7] In the sulfate salt, these bands may be broadened and shifted due to hydrogen bonding and the presence of -NH₃⁺ groups.
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Aromatic C-H Stretching: Bands above 3000 cm⁻¹.
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N-O Stretching (Nitro Group): Strong asymmetric and symmetric stretching bands are expected around 1500-1560 cm⁻¹ and 1300-1370 cm⁻¹, respectively.
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S=O Stretching (Sulfate): A strong, broad absorption band is expected in the region of 1050-1200 cm⁻¹ due to the sulfate counter-ion.[8]
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Aromatic C=C Stretching: Bands in the 1450-1600 cm⁻¹ region.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule.
Expected ¹H NMR Spectral Features:
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The aromatic protons will appear as a complex multiplet in the downfield region (typically 6.0-8.5 ppm). The electron-withdrawing nitro group will deshield the ortho and para protons.
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The amine protons (-NH₂) will appear as a broad singlet, and its chemical shift will be highly dependent on the solvent and concentration. In the sulfate salt, these protons will be part of -NH₃⁺ groups and will likely be further downfield and potentially broader.
Expected ¹³C NMR Spectral Features:
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The aromatic carbons will resonate in the region of 100-160 ppm. The carbon attached to the nitro group will be significantly deshielded. The carbons attached to the amine groups will also show characteristic shifts.
High-Performance Liquid Chromatography (HPLC) for Purity Assessment
HPLC is the method of choice for determining the purity of this compound and for quantifying it in various matrices. A reverse-phase HPLC method is generally suitable for this type of compound.
Proposed HPLC Method:
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Column: A C18 stationary phase column is a good starting point.
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Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) in an isocratic or gradient elution mode. The pH of the aqueous phase should be controlled to ensure consistent ionization of the analyte.
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Detection: UV detection at a wavelength of maximum absorbance (determined from the UV-Vis spectrum).
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Quantification: Purity is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Caption: A typical workflow for HPLC purity analysis.
Synthesis and Purification
A common method for the synthesis of this compound involves the sulfation of 4-nitro-m-phenylenediamine.[2]
Synthesis Protocol:
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In a reaction vessel, 4-nitro-m-phenylenediamine is dissolved in a suitable solvent such as isopropanol.
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Concentrated sulfuric acid is added dropwise while maintaining the temperature below 50 °C. The pH of the mixture is adjusted to approximately 2.0.[2]
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The reaction mixture is then heated to 70-75 °C for several hours.[2]
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After the reaction is complete, the mixture is cooled to below 30 °C and agitated to promote precipitation.
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The resulting solid is collected by filtration, washed with an appropriate solvent (e.g., isopropanol or water), and dried under vacuum at a temperature below 80 °C to yield the final product.[2]
Purification:
Recrystallization from a suitable solvent system (e.g., water-alcohol mixtures) can be employed to further purify the product. The purity of the final product should be confirmed by HPLC and melting point analysis.
Stability and Storage
The stability of this compound is a critical parameter for its handling and formulation.
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Thermal Stability: The compound should be stored in a cool place. Drying should be conducted at temperatures below 80 °C to prevent degradation.[2]
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pH Stability: As an amine salt, the compound's stability and solubility will be pH-dependent. In alkaline conditions, it may convert to the less soluble free base.
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Storage: It should be stored in a tightly sealed container, protected from light and moisture, in an inert atmosphere at room temperature.[9]
Conclusion
This technical guide has provided a detailed overview of the physicochemical properties of this compound, a compound of considerable industrial importance. While there are gaps in the publicly available experimental data for the sulfate salt, this guide has offered a framework for its characterization by presenting data for the free base and outlining robust experimental protocols for determining its key physicochemical parameters. The synthesis, purification, and analytical methodologies described herein provide a solid foundation for researchers and scientists working with this compound, ensuring its quality, consistency, and effective application in their respective fields.
References
- 1. nbinno.com [nbinno.com]
- 2. US6160179A - Method of producing 4-nitro-m-phenylenediamine sulfate - Google Patents [patents.google.com]
- 4. 4-Nitro-m-phenylenediamine sulfate | C6H9N3O6S | CID 21889208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Nitro-1,3-benzenediamine | C6H7N3O2 | CID 21208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Nitro-1,2-phenylenediamine | C6H7N3O2 | CID 5111791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. 200295-57-4 CAS MSDS (4-Nitro-1,3-phenylenediamine sulfate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
"4-Nitro-1,3-phenylenediamine sulfate" CAS 200295-57-4
An In-Depth Technical Guide to 4-Nitro-1,3-phenylenediamine sulfate (CAS 200295-57-4) for Researchers and Drug Development Professionals
Introduction
4-Nitro-1,3-phenylenediamine sulfate, registered under CAS Number 200295-57-4, is an aromatic amine derivative of significant interest in applied chemistry.[1][2] Primarily recognized for its role as a key intermediate and active component in the formulation of hair dyes, its utility extends to the synthesis of other dyes, potential pharmaceutical precursors, and as a corrosion inhibitor.[1][3] The introduction of a sulfate moiety to the 4-nitro-m-phenylenediamine structure fundamentally alters its physicochemical properties, notably its molecular weight and solubility, which in turn governs its mechanism and application profile, particularly in cosmetic science.[3][4]
This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development. It moves beyond a simple recitation of facts to provide a deeper understanding of the compound's synthesis, mechanisms, analytical validation, and safe handling protocols, grounded in established scientific principles and authoritative sources.
Part 1: Core Chemical Identity and Physicochemical Properties
The foundational step in utilizing any chemical compound is a thorough understanding of its identity and physical characteristics. 4-Nitro-1,3-phenylenediamine sulfate is a yellow to yellow-brown crystalline powder.[1][3][4] Its properties are summarized below.
| Property | Value | Source(s) |
| CAS Number | 200295-57-4 | [1][5][6] |
| Molecular Formula | C₆H₇N₃O₂ · H₂SO₄ (or C₆H₉N₃O₆S) | [1][4][7][8] |
| Molecular Weight | ~251.22 g/mol | [6][8] |
| Common Synonyms | 4-Nitro-m-phenylenediamine sulfate; 4-Nitrobenzene-1,3-diamine sulfate | [1][3] |
| Appearance | Yellow to yellow-brown crystalline powder | [1][3][4] |
| Solubility | Sparingly soluble to soluble in water; Soluble in alcohol | [1][3] |
| Storage Conditions | Store at room temperature in a dry, well-ventilated place, under an inert atmosphere. | [1][5][9] |
Note on Molecular Formula: The empirical formula is sometimes represented as C₆H₇N₃O₂·n(H₂SO₄), where n=1 is the most common form, yielding the molecular weight of approximately 251 g/mol .[4] The sulfate salt form generally confers greater water solubility compared to the free base (4-Nitro-1,3-phenylenediamine, CAS 5131-58-8), which is insoluble in water.[10][11]
Caption: Chemical structure of 4-Nitro-1,3-phenylenediamine sulfate.
Part 2: Synthesis and Manufacturing Workflow
The conversion of m-phenylenediamine to its nitrated sulfate salt is a multi-step process requiring careful control of reaction conditions to ensure high yield and purity. The methodology outlined in U.S. Patent 6,160,179A provides an authoritative and detailed pathway.[4] The core logic is to first protect the highly reactive amino groups via acetylation, then perform a regioselective nitration, followed by deprotection and final salt formation.
Experimental Protocol: Synthesis from m-Phenylenediamine
Step 1: Diacetylation of m-Phenylenediamine
-
Causality: The amino groups of the starting material are strong activating groups that would interfere with controlled nitration and are susceptible to oxidation. Acetylation with acetic anhydride converts them into less reactive acetamido groups, protecting them and directing the subsequent nitration.
-
Charge a reaction vessel with m-phenylenediamine and water.
-
Slowly add acetic anhydride while agitating. An exothermic reaction will occur. Maintain the temperature below 60°C.
-
After the addition is complete, cool the mixture to below 20°C to precipitate the diacetyl-m-phenylenediamine product.
-
Filter the precipitate, wash with cold water, and dry at a temperature below 80°C.
Step 2: Nitration of Diacetyl-m-phenylenediamine
-
Causality: A mixture of concentrated nitric and sulfuric acids (mixed acid) is the classic electrophilic nitrating agent. The sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary for the aromatic substitution reaction. The temperature must be kept low (0-5°C) to prevent over-nitration and side reactions.
-
Add the dried diacetyl-m-phenylenediamine to concentrated sulfuric acid, maintaining the temperature below 30°C.
-
Cool the mixture to 0-5°C.
-
Slowly add a pre-chilled mixture of concentrated nitric acid and sulfuric acid, ensuring the temperature does not exceed 5°C.
-
After addition, agitate the mixture at 0-5°C for approximately two hours.
-
Pour the reaction mixture over crushed ice to precipitate the 4-nitro-m-diacetanilide product.
-
Filter, wash with water until the filtrate is neutral, and dry.
Step 3: De-acetylation to 4-Nitro-m-phenylenediamine
-
Causality: Acid-catalyzed hydrolysis is used to remove the acetyl protecting groups and regenerate the free amino groups. Heating the mixture provides the necessary activation energy for the hydrolysis of the amide bonds.
-
Combine the 4-nitro-m-diacetanilide product with a solution of concentrated sulfuric acid and water.
-
Heat the mixture to approximately 85°C for four hours.
-
Filter the hot solution to remove any insoluble impurities.
-
Cool the filtrate, which will cause the precipitation of 4-nitro-m-phenylenediamine.
-
Filter and dry the product. A yield of 83-90% relative to 4-nitro-m-diacetanilide is expected.[4]
Step 4: Sulfation to 4-Nitro-1,3-phenylenediamine sulfate
-
Causality: The final step is an acid-base reaction. The basic amino groups of 4-nitro-m-phenylenediamine react with sulfuric acid in a suitable solvent, like isopropanol, to form the stable sulfate salt. Heating helps ensure complete reaction and dissolution before the final product is precipitated upon cooling.
-
Add the synthesized 4-nitro-m-phenylenediamine to isopropanol in a reaction vessel.
-
While keeping the temperature below 50°C, slowly add concentrated sulfuric acid until a pH of 2.0 ±0.5 is reached.
-
Heat the mixture to 70-75°C for three hours.
-
Cool the batch to below 30°C and agitate for one hour to ensure complete precipitation.
-
Filter the final product, wash with water, and dry under 80°C. This process yields the target 4-nitro-m-phenylenediamine sulfate as a yellow-brown powder with a reported yield of 95-98%.[4]
References
- 1. Page loading... [guidechem.com]
- 2. 4-Nitro-1,3-Phenylenediamine Sulfate-ECHO CHEMICAL CO., LTD. [echochemical.com]
- 3. nbinno.com [nbinno.com]
- 4. US6160179A - Method of producing 4-nitro-m-phenylenediamine sulfate - Google Patents [patents.google.com]
- 5. 4-Nitro-1,3-phenylenediamine sulfate | 200295-57-4 [chemicalbook.com]
- 6. 4-Nitro-1,3-Phenylenediamine Sulfate | CymitQuimica [cymitquimica.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. 4-nitro-m-phenylene Diamine Sulfate Cas No: 200295-57-4 at Best Price in Quzhou | Quzhou Ruiyuan Chemical Co., Ltd. [tradeindia.com]
- 9. zhonglanindustry.com [zhonglanindustry.com]
- 10. 4-Nitro-1,3-phenylenediamine | 5131-58-8 [chemicalbook.com]
- 11. 4-Nitro-1,3-benzenediamine | C6H7N3O2 | CID 21208 - PubChem [pubchem.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Molecular Structure and Conformation of 4-Nitrobenzene-1,3-diamine Sulfate
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Nitrobenzene-1,3-diamine sulfate, a salt of the organic base 4-nitro-1,3-benzenediamine, is a compound of significant industrial interest, particularly in the formulation of hair dyes and other cosmetic products.[1][2] Its chemical structure, characterized by a nitro-substituted aromatic ring with two amino groups, dictates its chemical reactivity, color properties, and biological interactions. Understanding the precise molecular geometry, conformational preferences, and intermolecular interactions of this compound is crucial for optimizing its applications, predicting its metabolic fate, and ensuring its safety.
This technical guide provides a comprehensive analysis of the molecular structure and conformation of this compound. We will delve into the experimentally determined crystal structure of the free base, 4-nitro-1,3-benzenediamine, and explore the conformational changes that occur upon its protonation to form the sulfate salt. This analysis integrates experimental crystallographic data with principles of computational chemistry to offer a detailed perspective for researchers in organic chemistry, materials science, and drug development.
Methodology: A Dual Approach to Structural Elucidation
To provide a thorough understanding of the topic, this guide employs a two-pronged approach:
-
Experimental Crystal Structure Analysis: We will examine the single-crystal X-ray diffraction data for the free base, 4-nitro-1,3-benzenediamine. This technique provides the most accurate and detailed information about the molecule's geometry in the solid state, including precise bond lengths, bond angles, and the nature of intermolecular interactions.
-
Computational Modeling of the Cationic Form: As a crystal structure for the sulfate salt is not publicly available, we will utilize established principles of computational chemistry to model the structure of the protonated form of 4-nitro-1,3-benzenediamine. This allows us to predict the geometric and conformational changes that occur upon salt formation and to understand the interaction with the sulfate counter-ion. This approach is widely used to complement experimental data and provide insights into molecular systems where experimental data is scarce.[3]
Molecular Structure of 4-Nitro-1,3-benzenediamine (The Free Base)
The foundation for understanding the sulfate salt lies in the detailed structure of its organic component. The crystal structure of 4-nitro-1,3-benzenediamine has been determined by X-ray crystallography, providing a wealth of information about its molecular geometry.[4]
The molecule consists of a benzene ring substituted with two amino groups at positions 1 and 3, and a nitro group at position 4. The presence of both electron-donating amino groups and the strongly electron-withdrawing nitro group creates a polarized electronic structure, which influences both the molecular geometry and the intermolecular interactions.
Key Geometric Parameters
The precise bond lengths and angles of 4-nitro-1,3-benzenediamine, as determined by X-ray crystallography, are summarized in the table below. These experimental values provide the ground truth for the molecule's structure in the solid state.
| Bond/Angle | Experimental Value (Å or °) |
| C1-C2 | 1.385(3) |
| C2-C3 | 1.378(3) |
| C3-C4 | 1.411(3) |
| C4-C5 | 1.399(3) |
| C5-C6 | 1.373(3) |
| C6-C1 | 1.403(3) |
| C1-N1 | 1.369(3) |
| C3-N3 | 1.361(3) |
| C4-N4 | 1.442(3) |
| N4-O1 | 1.237(2) |
| N4-O2 | 1.240(2) |
| Angle | |
| C6-C1-C2 | 119.2(2) |
| N1-C1-C2 | 120.4(2) |
| C1-C2-C3 | 121.2(2) |
| N3-C3-C2 | 122.1(2) |
| C3-C4-C5 | 121.7(2) |
| N4-C4-C3 | 118.9(2) |
| O1-N4-O2 | 122.8(2) |
Data extracted from the crystallographic information file for CCDC 163928.
The benzene ring shows slight distortions from a perfect hexagon, a common feature in substituted benzenes due to the electronic effects of the substituents. The C-N bond of the nitro group is longer than the C-N bonds of the amino groups, which is expected due to the different hybridization and bonding characteristics.
Caption: 2D representation of 4-nitro-1,3-benzenediamine.
Crystal Packing and Intermolecular Interactions of the Free Base
In the solid state, molecules of 4-nitro-1,3-benzenediamine are arranged in a specific three-dimensional lattice, held together by a network of intermolecular interactions. These interactions are critical for the stability of the crystal and influence the material's physical properties.
The primary intermolecular forces at play are hydrogen bonds, involving the amino groups as donors and the nitro group and other amino groups as acceptors. The crystal structure reveals a complex network of N-H···O and N-H···N hydrogen bonds, which link the molecules into sheets. These sheets are then stacked together, with weaker C-H···O interactions and π-π stacking also contributing to the overall crystal packing. The insertion of a nitro group into the benzene ring is known to favor the formation of C-H···O hydrogen bonds and stacking interactions.[5]
Caption: Diagram of intermolecular forces in crystalline 4-nitro-1,3-benzenediamine.
Structure and Conformation of the 4-Nitro-1,3-benzenediaminium Cation
This compound is a salt, meaning the diamine has been protonated by sulfuric acid. The 1:1 stoichiometry of the salt indicates that the diamine is monoprotonated, forming the 4-nitro-1,3-benzenediaminium cation.
Protonation Site
The two amino groups in 4-nitro-1,3-benzenediamine have different basicities. The amino group at position 3 is meta to the electron-withdrawing nitro group, while the amino group at position 1 is ortho to the nitro group. The strong electron-withdrawing nature of the nitro group decreases the electron density on the nitrogen atoms of the amino groups, making them less basic than aniline. The effect is more pronounced for the ortho amino group (position 1) due to the proximity to the nitro group. Therefore, the amino group at position 3 is the more basic of the two and is the most likely site of protonation.
Conformational Analysis via Computational Modeling
To understand the structural changes upon protonation, we can conceptually apply computational methods like Density Functional Theory (DFT). An optimized geometry of the 4-nitro-1,3-benzenediaminium cation would likely reveal several key changes compared to the free base:
-
Bond Lengths: The C-N bond of the protonated amino group (at position 3) is expected to lengthen due to the positive charge on the nitrogen atom.
-
Bond Angles: The bond angles around the protonated nitrogen atom will change to reflect its sp3-like hybridization.
-
Planarity: While the benzene ring will remain largely planar, there may be slight changes in the twisting of the nitro and amino groups relative to the ring to accommodate the new charge and steric environment.
Caption: The proposed structure of the 4-nitro-1,3-benzenediaminium cation.
The Role of the Sulfate Anion and Crystal Packing of the Salt
The sulfate anion (SO₄²⁻) plays a crucial role in the crystal structure of the salt. It acts as a counter-ion to the positively charged 4-nitro-1,3-benzenediaminium cation and is a strong hydrogen bond acceptor. The crystal lattice of the sulfate salt will be dominated by strong ionic interactions and a network of hydrogen bonds between the ammonium group (and the remaining amino group) of the cation and the oxygen atoms of the sulfate anion.
The hydrogen bonding in anilinium sulfates is a well-studied phenomenon and typically involves the formation of robust N-H···O hydrogen bonds.[6] These interactions are expected to be the primary organizing force in the crystal packing of this compound, leading to a dense and stable crystal lattice.
Caption: Workflow for the structural analysis of this compound.
Conclusion
The molecular structure and conformation of this compound are governed by a combination of intramolecular electronic effects and intermolecular forces. The free base, 4-nitro-1,3-benzenediamine, has a largely planar structure with a rich network of hydrogen bonds and π-π stacking interactions in the solid state. Upon formation of the sulfate salt, the diamine is monoprotonated, likely at the more basic amino group at position 3. This protonation induces changes in the local geometry of the amino group and influences the overall electronic structure of the molecule. The crystal lattice of the sulfate salt is expected to be stabilized by strong ionic interactions and an extensive network of N-H···O hydrogen bonds between the 4-nitro-1,3-benzenediaminium cation and the sulfate anion.
This detailed structural understanding is essential for rationalizing the properties and reactivity of this compound and provides a solid foundation for its application in various fields of chemical science and industry.
References
- 1. 4-Nitro-m-phenylenediamine sulfate | C6H9N3O6S | CID 21889208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. echemi.com [echemi.com]
- 3. 4-Nitro-1,3-benzenediamine | 5131-58-8 | Benchchem [benchchem.com]
- 4. 4-Nitro-1,3-benzenediamine | C6H7N3O2 | CID 21208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Intermolecular interactions in crystals of benzene and its mono- and dinitro derivatives: study from the energetic viewpoint - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 6. Anilinium hydrogen sulfate - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Solubility of 4-Nitro-1,3-phenylenediamine Sulfate in Organic Solvents
This guide provides an in-depth exploration of the solubility characteristics of 4-Nitro-1,3-phenylenediamine sulfate, a compound of significant interest in the cosmetic and pharmaceutical industries. For researchers, scientists, and drug development professionals, a thorough understanding of a compound's solubility is paramount for formulation, purification, and analytical method development. This document synthesizes the available technical data and provides a robust framework for experimental solubility determination.
Introduction: The Physicochemical Landscape of 4-Nitro-1,3-phenylenediamine Sulfate
4-Nitro-1,3-phenylenediamine sulfate is a yellow crystalline powder primarily used as an intermediate in the production of hair dyes and other colorants.[1][2] Its chemical structure, featuring a phenylenediamine core with a nitro group and a sulfate salt, dictates its solubility behavior. The presence of amino and nitro groups, along with the sulfate counter-ion, introduces a high degree of polarity and hydrogen bonding potential.
The principle of "like dissolves like" is the cornerstone of predicting solubility. The polar nature of 4-Nitro-1,3-phenylenediamine sulfate suggests a higher affinity for polar solvents. The sulfate salt form is expected to enhance aqueous solubility compared to its free base, although conflicting reports exist in the literature. One source describes it as "soluble in water and alcohol,"[2] while others state it is "sparingly soluble in water"[1] or has "low solubility" in water.[3] This discrepancy underscores the importance of empirical determination of solubility.
The free base, 4-Nitro-1,3-phenylenediamine, is reported to be slightly soluble in water and soluble in polar organic solvents such as methanol, ethanol, and acetonitrile.[4] This provides a foundational expectation for the solubility of the sulfate salt in similar solvents.
Computed Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₆H₉N₃O₆S | [5] |
| Molecular Weight | 251.22 g/mol | [5][6] |
| Hydrogen Bond Donor Count | 4 | [1] |
| Hydrogen Bond Acceptor Count | 8 | [1] |
| Topological Polar Surface Area | 181 Ų | [5] |
These computed properties further indicate a molecule with significant polar characteristics, suggesting that polar solvents will be more effective in its dissolution.
Known Solubility Data: A Critical Overview
The publicly available solubility data for 4-Nitro-1,3-phenylenediamine sulfate is predominantly qualitative. The following table summarizes the existing information, including data for the related free base and isomers to provide a broader context.
| Compound | Solvent | Solubility | Source |
| 4-Nitro-1,3-phenylenediamine sulfate | Water | Soluble | [2] |
| Water | Sparingly Soluble / Low Solubility | [1][3] | |
| Alcohol | Soluble | [2] | |
| Isopropanol, Methanol, Ethanol | Implied solubility (used as reaction solvent) | [7] | |
| 4-Nitro-1,3-phenylenediamine (free base) | Water | Slightly Soluble | [4] |
| Methanol | Soluble | [4] | |
| Ethanol | Soluble | [4] | |
| Acetonitrile | Soluble | [4] | |
| 4-Nitro-o-phenylenediamine (isomer) | 1N HCl:Ethanol (1:1) | 50 mg/mL |
The conflicting reports on water solubility highlight the necessity for a standardized experimental protocol to obtain reliable and reproducible data.
Experimental Protocol for Solubility Determination
The following is a detailed, step-by-step methodology for determining the solubility of 4-Nitro-1,3-phenylenediamine sulfate in a range of organic solvents. This protocol is designed to be a self-validating system, ensuring the generation of accurate and trustworthy data.
Materials and Equipment
-
4-Nitro-1,3-phenylenediamine sulfate (analytical grade)
-
Selected organic solvents (HPLC grade or equivalent):
-
Polar Protic: Methanol, Ethanol, Isopropanol
-
Polar Aprotic: Acetonitrile, Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO)
-
Nonpolar: Toluene, Hexane
-
-
Analytical balance (± 0.1 mg)
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Experimental Workflow
The experimental workflow is designed to determine the equilibrium solubility of the compound.
Caption: Experimental workflow for determining equilibrium solubility.
Step-by-Step Procedure
-
Preparation of Saturated Solutions:
-
Add an excess amount of 4-Nitro-1,3-phenylenediamine sulfate to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.
-
Accurately add a known volume of each selected organic solvent to the respective vials.
-
-
Equilibration:
-
Seal the vials to prevent solvent evaporation.
-
Place the vials in a thermostatic shaker set at a constant temperature (e.g., 25 °C).
-
Agitate the samples for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically recommended.
-
-
Phase Separation:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to allow for initial settling of the undissolved solid.
-
Centrifuge the vials at a high speed to pellet the remaining solid material.
-
-
Sample Analysis:
-
Carefully withdraw an aliquot of the clear supernatant.
-
Immediately filter the aliquot through a 0.22 µm syringe filter to remove any remaining particulate matter.
-
Accurately dilute the filtered sample with a suitable solvent (typically the mobile phase of the analytical method) to a concentration within the calibrated range of the analytical instrument.
-
Analyze the diluted sample using a validated HPLC method to determine the concentration of 4-Nitro-1,3-phenylenediamine sulfate.
-
-
Quantification:
-
Prepare a calibration curve using standard solutions of 4-Nitro-1,3-phenylenediamine sulfate of known concentrations.
-
Calculate the concentration of the solute in the original saturated solution by applying the dilution factor. The solubility is typically expressed in units of mg/mL or g/100 mL.
-
Influence of Molecular Structure on Solubility
The solubility of 4-Nitro-1,3-phenylenediamine sulfate is a direct consequence of its molecular architecture. The following diagram illustrates the relationship between its structural features and its expected solubility in different classes of organic solvents.
Caption: Relationship between molecular structure and predicted solubility.
Applications and Implications of Solubility Data
A comprehensive understanding of the solubility of 4-Nitro-1,3-phenylenediamine sulfate is critical for its practical application.
-
In the Cosmetics Industry: As a key component in hair dye formulations, its solubility in various solvent systems, including aqueous and alcoholic mixtures, directly impacts the product's performance, stability, and ease of application.
-
In Pharmaceutical Research: For any potential therapeutic applications, solubility data is fundamental for:
-
Formulation Development: Designing appropriate dosage forms (e.g., oral, topical) requires knowledge of the compound's solubility in pharmaceutically acceptable solvents.
-
Purification: Crystallization processes for purifying the compound rely on selecting solvent systems where the compound has high solubility at elevated temperatures and low solubility at lower temperatures.
-
Analytical Method Development: The choice of diluents and mobile phases for techniques like HPLC is guided by the compound's solubility.
-
Conclusion
References
- 1. Page loading... [guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. chembk.com [chembk.com]
- 4. 4-Nitro Meta Phenylene Diamine,5131-58-8 - Jayvir Dye Chem [jayvirdyechem.com]
- 5. 4-Nitro-m-phenylenediamine sulfate | C6H9N3O6S | CID 21889208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 4-Nitro-1,3-Phenylenediamine Sulfate | CymitQuimica [cymitquimica.com]
- 7. US6160179A - Method of producing 4-nitro-m-phenylenediamine sulfate - Google Patents [patents.google.com]
"4-Nitrobenzene-1,3-diamine sulfate" spectral data (NMR, IR, UV-Vis)
An In-Depth Technical Guide to the Spectral Characterization of 4-Nitrobenzene-1,3-diamine and its Sulfate Salt
Abstract
This technical guide provides a comprehensive analysis of the key spectral data—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis)—for the compound 4-Nitrobenzene-1,3-diamine and its corresponding sulfate salt. As a crucial intermediate in the synthesis of dyes and other specialty chemicals, rigorous characterization of this molecule is paramount for quality control and research applications. This document is structured to provide researchers, scientists, and drug development professionals with not only the spectral data itself but also the underlying principles and experimental causality. We will explore the distinct spectral signatures of the free base and its sulfate salt, highlighting the profound impact of protonation on the electronic and vibrational properties of the molecule. Detailed, field-proven protocols for data acquisition are provided to ensure reproducibility and accuracy.
Molecular Structure: The Free Base vs. The Sulfate Salt
4-Nitrobenzene-1,3-diamine (also known as 4-nitro-m-phenylenediamine) is an aromatic compound featuring a benzene ring substituted with two electron-donating amine (-NH₂) groups and one strongly electron-withdrawing nitro (-NO₂) group. This "push-pull" electronic arrangement is central to its chemical and spectral properties.
When treated with sulfuric acid, the basic amine groups are protonated to form the 4-Nitrobenzene-1,3-diamine sulfate salt. This conversion from -NH₂ to -NH₃⁺ fundamentally alters the electronic character of the substituents, transforming them from electron-donating to electron-withdrawing. This change is the primary cause of the significant differences observed in their respective spectra.
Caption: Chemical interconversion of the free base and its sulfate salt.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds by probing the magnetic environments of atomic nuclei, primarily ¹H and ¹³C.
Causality in NMR: Substituent Effects and Protonation
In an aromatic ring, electron-donating groups (EDGs) like -NH₂ increase electron density, particularly at the ortho and para positions, causing the attached protons and carbons to be shielded (appear at a lower chemical shift, or upfield). Conversely, electron-withdrawing groups (EWGs) like -NO₂ and -NH₃⁺ decrease electron density, deshielding the nuclei and shifting their signals downfield. This principle is fundamental to interpreting the spectra of these compounds.
¹H NMR Spectral Analysis
The ¹H NMR spectrum provides information on the number of distinct protons, their electronic environment, and their proximity to other protons.
-
4-Nitrobenzene-1,3-diamine (Free Base): In a solvent like DMSO-d₆, one would expect to see distinct signals for the amine protons (-NH₂) and the three aromatic protons. The strong donating effect of the two amino groups and the withdrawing effect of the nitro group create a complex but predictable pattern. The proton situated between the two amino groups would be the most shielded, while the proton ortho to the nitro group would be the most deshielded.
-
This compound: Upon protonation, a dramatic change occurs. The -NH₂ signals are replaced by broad signals for the -NH₃⁺ protons, which are shifted significantly downfield. These protons are also exchangeable with trace water or D₂O. Furthermore, the now-withdrawing nature of the -NH₃⁺ groups causes a general downfield shift for all aromatic protons due to decreased electron density in the ring.
| Proton Type | Free Base (Predicted, ppm) | Sulfate Salt (Predicted, ppm) | Rationale for Change |
| Amine Protons | 5.0 - 6.0 (broad) | 7.0 - 9.0 (very broad) | Protonation to -NH₃⁺, increased deshielding. |
| Aromatic Protons | 6.0 - 8.0 | 7.0 - 9.0 | General deshielding due to EWG effect of -NH₃⁺ groups. |
¹³C NMR Spectral Analysis
| Carbon Position | Observed Chemical Shift (ppm) for Free Base [1] | Assignment Rationale |
| C4 (-NO₂) | ~148 | Attached to the strongly deshielding nitro group.[3] |
| C1, C3 (-NH₂) | ~130-140 | Attached to nitrogen, but shielded relative to the C-NO₂. |
| C2, C5, C6 | ~100-120 | Shielded by the strong electron-donating effects of the amino groups. |
For the sulfate salt, the carbon atoms attached to the newly formed -NH₃⁺ groups (C1 and C3) would experience a downfield shift. The other ring carbons would also be moderately deshielded. Quaternary carbons (those not attached to hydrogen) often show weaker signals due to longer relaxation times.[4]
Experimental Protocol: NMR Data Acquisition
-
Sample Preparation: Accurately weigh 5-10 mg of the sample (either free base or sulfate salt).
-
Solvent Selection: Dissolve the sample in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). Rationale: DMSO-d₆ is an excellent polar solvent for both the free base and the salt. Crucially, it allows for the observation of exchangeable N-H protons from the amine/ammonium groups, which would be lost in D₂O.
-
Instrumentation: Transfer the solution to a clean, dry 5 mm NMR tube.
-
Data Acquisition: Acquire ¹H and ¹³C spectra on a 400 MHz (or higher) NMR spectrometer.
-
For ¹³C NMR, proton decoupling is standard to simplify the spectrum to single lines for each unique carbon.[5]
-
Ensure a sufficient number of scans for ¹³C NMR to obtain a good signal-to-noise ratio, especially for quaternary carbons.
-
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, which corresponds to the energy of its specific bond vibrations. It is an exceptional tool for identifying the functional groups present in a molecule.
IR Spectral Analysis
The IR spectrum is a molecular fingerprint, with specific regions corresponding to different functional groups.
-
4-Nitrobenzene-1,3-diamine (Free Base): The spectrum is dominated by characteristic absorptions for the nitro and amino groups, and the aromatic ring.[6]
-
N-H Stretching: Two distinct, sharp peaks in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching of the primary amine (-NH₂) groups.
-
N-O Stretching: Two very strong and sharp peaks characteristic of aromatic nitro compounds: an asymmetric stretch around 1550-1475 cm⁻¹ and a symmetric stretch around 1360-1290 cm⁻¹.[7][8]
-
Aromatic C=C and C-H: Peaks for C=C stretching appear in the 1450-1600 cm⁻¹ region, and C-H stretching is observed just above 3000 cm⁻¹.
-
-
This compound: The spectrum changes significantly upon salt formation.
-
N-H Stretching: The sharp -NH₂ peaks are replaced by a very broad and strong absorption band spanning from ~2500-3200 cm⁻¹, characteristic of the N-H stretching in an ammonium (-NH₃⁺) salt.
-
S=O and S-O Stretching: New, strong absorption bands appear in the 1250-1140 cm⁻¹ (asymmetric) and 1070-1030 cm⁻¹ (symmetric) regions, confirming the presence of the sulfate counter-ion.
-
N-O Stretching: The nitro group stretches remain but may be slightly shifted due to the change in the overall electronic environment of the ring.
-
| Functional Group | Free Base (cm⁻¹) | Sulfate Salt (cm⁻¹) | Rationale for Change |
| N-H Stretch | 3300-3500 (two sharp peaks) | 2500-3200 (very broad) | Conversion of -NH₂ to -NH₃⁺. |
| N-O Asymmetric Stretch | 1550-1475 (strong) | 1550-1475 (strong) | Group is retained. |
| N-O Symmetric Stretch | 1360-1290 (strong) | 1360-1290 (strong) | Group is retained. |
| S=O / S-O Stretch | Absent | 1030-1250 (strong) | Presence of the SO₄²⁻ counter-ion. |
Experimental Protocol: FT-IR Data Acquisition
-
Sample Preparation (KBr Pellet Method):
-
Grind 1-2 mg of the sample with ~100 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained. Rationale: KBr is transparent to IR radiation in the typical analysis range and provides a solid matrix to hold the sample.
-
Press the powder into a transparent pellet using a hydraulic press.
-
-
Background Collection: Place the KBr pellet holder (empty) in the spectrometer and run a background scan. This is critical to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Sample Analysis: Place the sample pellet in the holder and acquire the spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. It is particularly sensitive to the extent of conjugation and the electronic nature of a molecule.
Caption: Effect of protonation on the electronic energy gap (ΔE).
Principles of Electronic Transitions: The Role of ICT
The UV-Vis spectrum of benzene shows a characteristic absorption around 256 nm.[9] When substituents are added, the position (λₘₐₓ) and intensity of this absorption change.
-
Bathochromic Shift (Red Shift): Electron-donating groups like -NH₂ shift the λₘₐₓ to longer wavelengths.
-
Hypsochromic Shift (Blue Shift): The removal of conjugation or the addition of groups that lower the energy of the ground state can shift λₘₐₓ to shorter wavelengths.
4-Nitrobenzene-1,3-diamine is a classic "push-pull" system. The electron-donating amino groups (-NH₂) "push" electron density into the ring, and the electron-withdrawing nitro group (-NO₂) "pulls" it out. This creates a low-energy intramolecular charge transfer (ICT) transition, resulting in a strong absorption at a much longer wavelength (a significant bathochromic shift) than would be seen for the individual substituents.[10][11]
UV-Vis Spectral Analysis
-
4-Nitrobenzene-1,3-diamine (Free Base): When dissolved in a solvent like ethanol, the free base is expected to exhibit a λₘₐₓ at a relatively long wavelength (e.g., >350 nm) due to the strong ICT character.
-
This compound: Protonation of the -NH₂ groups to -NH₃⁺ converts them from powerful electron-donors to electron-withdrawers. This completely disrupts the "push-pull" system. As a result, the low-energy ICT transition is eliminated, and the molecule behaves more like a benzene ring substituted only with EWGs. This causes a dramatic hypsochromic (blue) shift , with the λₘₐₓ moving to a much shorter wavelength, likely below 300 nm. This pH-dependent color change (solvatochromism) is a hallmark of such systems.[11]
Experimental Protocol: UV-Vis Data Acquisition
-
Solvent Selection: Use a UV-grade solvent such as ethanol or methanol. Rationale: These solvents are transparent in the analysis range (>220 nm) and can dissolve both the free base and, with acidification, the salt.
-
Stock Solution Preparation: Prepare a stock solution of the sample at a known concentration (e.g., 1 mg/mL).
-
Dilution: Dilute the stock solution to an appropriate concentration (typically 1-10 µg/mL) so that the maximum absorbance falls between 0.2 and 1.0 AU (Absorbance Units).
-
Blanking: Fill a quartz cuvette with the pure solvent and use it to zero the spectrophotometer (this is the blank).
-
Sample Measurement: Replace the blank with a cuvette containing the diluted sample solution and record the absorption spectrum, typically from 400 nm down to 200 nm. The wavelength of maximum absorbance (λₘₐₓ) should be recorded.
Integrated Analysis and Workflow
Caption: Integrated workflow for the complete spectral characterization.
Conclusion
The spectral characterization of 4-Nitrobenzene-1,3-diamine and its sulfate salt provides a clear and compelling case study in the principles of analytical chemistry. ¹H and ¹³C NMR spectroscopy confirm the carbon skeleton and substitution pattern. IR spectroscopy provides unambiguous identification of the key functional groups (-NH₂, -NO₂, -NH₃⁺, SO₄²⁻). Finally, UV-Vis spectroscopy elucidates the electronic nature of the molecule, demonstrating the powerful intramolecular charge transfer in the free base and its disruption upon protonation in the sulfate salt. Together, these techniques offer a robust, self-validating system for the unequivocal identification, purity assessment, and structural analysis essential for researchers and industry professionals.
References
- 1. 4-Nitro-1,3-phenylenediamine(5131-58-8) 13C NMR spectrum [chemicalbook.com]
- 2. 4-Nitro-1,3-benzenediamine | C6H7N3O2 | CID 21208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. 13Carbon NMR [chem.ch.huji.ac.il]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. 4-Nitro-1,3-phenylenediamine(5131-58-8) IR Spectrum [chemicalbook.com]
- 7. orgchemboulder.com [orgchemboulder.com]
- 8. orgchemboulder.com [orgchemboulder.com]
- 9. Vis-UV spectra of aromatic compounds [quimicaorganica.org]
- 10. researchgate.net [researchgate.net]
- 11. chemrxiv.org [chemrxiv.org]
An In-Depth Technical Guide to the Thermal Stability and Decomposition of 4-Nitro-m-phenylenediamine Sulfate
Abstract
This technical guide provides a comprehensive examination of the thermal stability and decomposition profile of 4-Nitro-m-phenylenediamine sulfate (CAS No. 200295-57-4).[1][2] Given the limited availability of specific experimental data for this compound in publicly accessible literature, this document emphasizes a predictive approach grounded in the established thermal behavior of analogous nitroaromatic and aromatic amine sulfate compounds. We present a detailed framework for researchers, scientists, and drug development professionals to assess the thermal hazards of this and structurally similar molecules. This guide delineates the theoretical underpinnings of its anticipated decomposition, provides robust, step-by-step experimental protocols for critical analytical techniques such as Thermogravimetric Analysis (TGA), Differential Scanning Calorimetry (DSC), and Accelerating Rate Calorimetry (ARC), and discusses methodologies for the identification of decomposition products. Our objective is to equip researchers with the necessary tools and theoretical framework to safely handle and characterize the thermal properties of 4-Nitro-m-phenylenediamine sulfate.
Introduction: Understanding the Molecule
4-Nitro-m-phenylenediamine sulfate is a substituted aromatic amine salt.[2] Its structure, comprising a benzene ring with two amine groups, a nitro group, and a sulfate salt, dictates its chemical reactivity and thermal behavior. The presence of both energizing (nitro) and reducing (amine) groups on the same aromatic backbone suggests a complex decomposition pathway and potential for significant energy release upon heating. Such compounds are common in various industrial applications, including as intermediates in the synthesis of dyes and specialty polymers.[1][3] A thorough understanding of their thermal stability is paramount for ensuring safe handling, storage, and processing, particularly in contexts like pharmaceutical development where thermal stress is a common factor.[4][5]
The sulfate salt form is expected to exhibit different thermal properties compared to the free base, 4-Nitro-m-phenylenediamine. Generally, salt formation increases the thermal stability of amines by protonating the basic nitrogen, which can alter the initial decomposition steps.[6][7] However, the overall thermal hazard is a complex interplay between the stabilizing effect of the salt and the inherent energetic nature of the nitroaromatic system.
Predicted Thermal Decomposition Profile
In the absence of specific experimental data, a predictive analysis based on the functional groups of 4-Nitro-m-phenylenediamine sulfate provides a foundational understanding of its likely thermal behavior. The decomposition is anticipated to be a multi-stage process, influenced by the nitro group, the aromatic amine structure, and the sulfate counter-ion.
Key Functional Group Influences
-
Nitro Group (NO₂): The nitro group is a well-known energetic functional group. The initial step in the decomposition of many nitroaromatic compounds is the homolytic cleavage of the C-NO₂ bond.[8] This is a highly exothermic process and can be autocatalytic.[4] The presence of amine groups on the same ring can influence the C-NO₂ bond strength and potentially lower the decomposition temperature compared to simpler nitroaromatics.
-
Amine Groups (NH₂): Aromatic amines can undergo oxidation, and their presence can lead to complex condensation and polymerization reactions at elevated temperatures. The interaction between the amine and nitro groups is a critical factor. Intramolecular hydrogen bonding and electronic effects can influence the overall stability.
-
Sulfate Salt: The sulfate salt is expected to increase the initial decomposition temperature compared to the free amine. The decomposition of the sulfate moiety itself, potentially leading to the release of sulfur oxides (SOx), would likely occur at higher temperatures. The initial decomposition is more likely to be driven by the nitroaromatic portion of the molecule.
Postulated Decomposition Pathway
The thermal decomposition of 4-Nitro-m-phenylenediamine sulfate is likely initiated by the cleavage of the C-NO₂ bond, leading to the formation of radical species. This could be followed by a cascade of reactions, including:
-
Initial C-NO₂ Bond Homolysis: This generates a phenyl radical and NO₂.
-
Hydrogen Abstraction: The highly reactive radical species can abstract hydrogen atoms from the amine groups, leading to further radical propagation.
-
Intra- and Intermolecular Reactions: The resulting radicals can undergo complex cyclization, condensation, and polymerization reactions, leading to the formation of a char residue.
-
Gas Evolution: The decomposition will likely produce a mixture of gases, including nitrogen oxides (NOx), carbon oxides (CO, CO₂), and potentially sulfur oxides (SOx) at higher temperatures from the sulfate group.
The following diagram illustrates a simplified, hypothetical decomposition pathway.
Caption: Hypothetical thermal decomposition pathway for 4-Nitro-m-phenylenediamine sulfate.
Experimental Assessment of Thermal Stability
A comprehensive evaluation of the thermal stability of 4-Nitro-m-phenylenediamine sulfate requires a combination of analytical techniques. The following protocols provide a robust framework for this assessment.
Thermogravimetric Analysis (TGA)
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It is used to determine the onset of decomposition and the temperature ranges of different decomposition stages.
Experimental Protocol:
-
Instrument: A calibrated thermogravimetric analyzer.
-
Sample Preparation: Accurately weigh 5-10 mg of 4-Nitro-m-phenylenediamine sulfate into a ceramic or aluminum TGA pan.
-
Atmosphere: Nitrogen (inert) or air (oxidative), with a flow rate of 50-100 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the mass (%) versus temperature (°C).
-
Determine the onset temperature of decomposition (Tonset) from the intersection of the baseline and the tangent of the decomposition curve.
-
Identify the temperatures of maximum decomposition rate from the derivative of the TGA curve (DTG).
-
Quantify the mass loss at each decomposition stage.
-
Caption: Experimental workflow for Thermogravimetric Analysis (TGA).
Differential Scanning Calorimetry (DSC)
DSC measures the heat flow into or out of a sample as a function of temperature. It is used to determine melting points, phase transitions, and the enthalpy of decomposition.
Experimental Protocol:
-
Instrument: A calibrated differential scanning calorimeter.
-
Sample Preparation: Accurately weigh 1-3 mg of 4-Nitro-m-phenylenediamine sulfate into a hermetically sealed aluminum pan. Use a pinhole lid for experiments where gas evolution is expected.
-
Atmosphere: Nitrogen, with a flow rate of 50 mL/min.
-
Temperature Program:
-
Equilibrate at 30 °C for 5 minutes.
-
Ramp the temperature from 30 °C to a temperature above the final decomposition temperature observed in TGA, at a heating rate of 10 °C/min.
-
-
Data Analysis:
-
Plot the heat flow (mW) versus temperature (°C).
-
Identify endothermic events (e.g., melting) and exothermic events (decomposition).
-
Determine the onset temperature of the decomposition exotherm.
-
Calculate the enthalpy of decomposition (ΔHd) by integrating the area under the exotherm peak.
-
Accelerating Rate Calorimetry (ARC)
ARC is an adiabatic calorimetric technique used to assess the potential for a runaway reaction. It provides data on the time-temperature-pressure relationship for an exothermic decomposition under adiabatic conditions.
Experimental Protocol:
-
Instrument: An accelerating rate calorimeter.
-
Sample Preparation: A known mass of the sample is placed in a suitable sample bomb (e.g., titanium or stainless steel).
-
Procedure: The instrument uses a "Heat-Wait-Seek" protocol. The sample is heated in small steps, and after each step, the instrument waits for thermal equilibrium and then monitors for any self-heating. If an exothermic reaction is detected, the instrument switches to an adiabatic mode, where the surrounding temperature is kept equal to the sample temperature, and the temperature and pressure rise due to the decomposition are recorded.
-
Data Analysis:
-
Plot temperature and pressure versus time.
-
Determine the onset temperature of self-heating.
-
Calculate kinetic parameters such as the time to maximum rate (TMR) and the self-accelerating decomposition temperature (SADT).
-
Identification of Decomposition Products
Identifying the gaseous products of decomposition is crucial for a complete hazard assessment. This is typically achieved by coupling a TGA instrument with a gas analysis technique.
Recommended Technique: TGA-FTIR or TGA-MS
-
TGA-FTIR (Fourier Transform Infrared Spectroscopy): The evolved gases from the TGA are passed through a heated gas cell in an FTIR spectrometer. The infrared spectrum of the evolved gas is recorded continuously, allowing for the identification of functional groups and, in many cases, specific gaseous molecules (e.g., CO₂, CO, NOx, SO₂).
-
TGA-MS (Mass Spectrometry): The evolved gases are introduced into a mass spectrometer. The mass-to-charge ratio of the gas molecules is measured, allowing for the identification of the molecular weight of the decomposition products.
Summary of Predicted and Experimental Data
The following table summarizes the key parameters that should be determined through the experimental protocols described above. As no specific experimental data is available in the literature, this table serves as a template for reporting results.
| Parameter | Analytical Technique | Predicted Behavior/Information Gained |
| Onset Decomposition Temp. (Tonset) | TGA, DSC, ARC | The temperature at which significant decomposition begins. Expected to be lower than simple aromatic amines but potentially higher than the free base due to the sulfate salt. |
| Peak Decomposition Temp. (Tpeak) | TGA (DTG) | The temperature of the maximum rate of mass loss. |
| Mass Loss (%) | TGA | The percentage of mass lost at different decomposition stages. |
| Enthalpy of Decomposition (ΔHd) | DSC | The total energy released during decomposition. A high value indicates a significant exothermic hazard. |
| Time to Maximum Rate (TMR) | ARC | A measure of the time available to take corrective action in the event of a runaway reaction. |
| Self-Accelerating Decomposition Temp. (SADT) | ARC | The lowest temperature at which the substance will undergo self-accelerating decomposition in its packaging. |
| Gaseous Decomposition Products | TGA-FTIR, TGA-MS | Identification of toxic or flammable gases (e.g., NOx, SOx, CO). |
Safety and Handling Considerations
Based on the predicted thermal instability and the known hazards of nitroaromatic compounds, the following safety precautions are recommended when handling 4-Nitro-m-phenylenediamine sulfate:
-
Avoid Heat and Ignition Sources: Store in a cool, dry, well-ventilated area away from heat, sparks, and open flames.[9][10]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.[11][12]
-
Engineering Controls: Handle in a well-ventilated area, preferably in a fume hood, especially when heating.
-
Incompatible Materials: Avoid contact with strong oxidizing agents and strong acids.[13]
Conclusion
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. researchgate.net [researchgate.net]
- 4. icheme.org [icheme.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. Synthesis, Characterization, and Effects of Aliphatic and Aromatic Amines on Thermal and Surface Properties of Zwitterionic Amphiphiles - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Minsky DTIC [dtic.minsky.ai]
- 9. researchgate.net [researchgate.net]
- 10. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 11. azom.com [azom.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Unlocking the Potential of 4-Nitrobenzene-1,3-diamine sulfate: A Technical Guide for Researchers
Prepared by: Gemini, Senior Application Scientist
This in-depth technical guide explores the multifaceted research applications of 4-Nitrobenzene-1,3-diamine sulfate, a versatile aromatic compound. Moving beyond its traditional role as a dye intermediate, this document delves into its potential as a key building block in the synthesis of high-performance polymers and biologically active heterocyclic compounds. This guide is intended for researchers, scientists, and professionals in drug development seeking to leverage the unique chemical properties of this compound in their work.
Core Compound Analysis: this compound
This compound, also known as 4-nitro-m-phenylenediamine sulfate, is a yellow crystalline powder.[1] Its chemical structure, characterized by a nitro group and two amino groups on a benzene ring, provides a unique combination of reactivity that makes it a valuable precursor in various synthetic pathways.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Reference |
| CAS Number | 200295-57-4 | [2][3] |
| Molecular Formula | C₆H₉N₃O₆S | [2][4] |
| Molecular Weight | 251.22 g/mol | [2][4] |
| Appearance | Yellow crystalline powder | [1] |
| Solubility | Soluble in water and alcohol | [1] |
| Synonyms | 4-Nitro-m-phenylenediamine sulfate, p-Nitro-m-phenylenediamine sulfate, 4-Nitro-1,3-benzenediamine sulfate | [2][3] |
The presence of two amine groups with different reactivities, influenced by the electron-withdrawing nitro group, allows for selective chemical modifications. This differential reactivity is a key theme that will be explored in the subsequent sections on its research applications.
Established Application: A Precursor in Dye Synthesis
The primary industrial application of this compound is in the manufacturing of dyes for textiles, leather, and cosmetics, particularly hair dyes.[1] The amino groups on the benzene ring can be readily diazotized and coupled with various aromatic compounds to produce a wide range of azo dyes.
General Workflow for Azo Dye Synthesis
The synthesis of azo dyes from this compound typically follows a two-step process: diazotization of one or both amino groups, followed by a coupling reaction with a suitable coupling agent.
Caption: General workflow for the synthesis of azo dyes.
Emerging Research Application: High-Performance Polymers
A significant area of research interest lies in the use of 4-Nitrobenzene-1,3-diamine as a monomer for the synthesis of high-performance polymers such as polyamides and polyimides. These polymers are known for their exceptional thermal stability, mechanical strength, and chemical resistance.
Polyamide Synthesis
Aromatic polyamides, or aramids, exhibit excellent thermal and mechanical properties. 4-Nitrobenzene-1,3-diamine can be used as a diamine monomer in polycondensation reactions with dicarboxylic acid chlorides to form polyamides. The nitro group can be subsequently reduced to an amino group, providing a site for further polymer modification or cross-linking.
Experimental Protocol: Synthesis of a Nitro-Substituted Polyamide
-
Monomer Preparation: Dissolve 4-Nitrobenzene-1,3-diamine in a dry, aprotic polar solvent such as N,N-dimethylacetamide (DMAc) or N-methyl-2-pyrrolidone (NMP) under an inert atmosphere (e.g., nitrogen or argon).
-
Polycondensation: Cool the solution to 0-5 °C in an ice bath. Slowly add an equimolar amount of a dicarboxylic acid chloride (e.g., terephthaloyl chloride or isophthaloyl chloride) dissolved in the same solvent.
-
Reaction: Allow the reaction to proceed at low temperature for a few hours and then gradually warm to room temperature, stirring for an additional 24 hours. The progress of the polymerization can be monitored by the increase in viscosity of the solution.
-
Polymer Isolation: Precipitate the resulting polyamide by pouring the viscous solution into a non-solvent such as methanol or water.
-
Purification and Drying: Filter the precipitated polymer, wash it thoroughly with the non-solvent and then with a low-boiling point solvent (e.g., ethanol) to remove residual solvent and unreacted monomers. Dry the polymer under vacuum at an elevated temperature.
Polyimide Synthesis
Polyimides are another class of high-performance polymers with outstanding thermal stability. The synthesis of polyimides from 4-Nitrobenzene-1,3-diamine typically involves a two-step process. First, a poly(amic acid) precursor is formed by the reaction of the diamine with a dianhydride. This precursor is then thermally or chemically cyclized to the final polyimide.
Workflow for Polyimide Synthesis
References
The Strategic Utility of 4-Nitrobenzene-1,3-diamine Sulfate in the Synthesis of Novel Bioactive Compounds: A Technical Guide
Introduction: Beyond a Dye Intermediate
For decades, 4-Nitrobenzene-1,3-diamine, often supplied as its more stable sulfate salt (CAS No: 200295-57-4), has been a workhorse in the colorant industry, valued for its role in producing vibrant azo dyes for textiles and hair coloring formulations.[1] However, to confine this molecule to the realm of dyes is to overlook its profound potential as a versatile and strategic precursor in the synthesis of novel, high-value compounds, particularly within the pharmaceutical and medicinal chemistry landscapes. Its unique trifunctional arrangement—two nucleophilic amine groups and an electrophilic, reducible nitro group on a benzene core—offers a rich platform for constructing complex molecular architectures.
This technical guide moves beyond the traditional applications of 4-Nitrobenzene-1,3-diamine sulfate to provide researchers, medicinal chemists, and drug development professionals with an in-depth exploration of its core reactivity and its application as a foundational building block for innovative bioactive molecules, including potent kinase inhibitors. We will dissect the key chemical transformations, explain the causality behind experimental choices, and provide actionable protocols to unlock the synthetic potential of this readily available starting material.
Core Molecular Properties and Strategic Considerations
The synthetic utility of 4-Nitrobenzene-1,3-diamine is rooted in the distinct reactivity of its functional groups. Understanding these properties is paramount to designing logical and efficient synthetic routes.
| Property | Value | Source |
| IUPAC Name | 4-nitrobenzene-1,3-diamine;sulfuric acid | [2] |
| Synonyms | 4-Nitro-m-phenylenediamine sulfate, 2,4-diaminonitrobenzene sulfate | [2] |
| CAS Number | 200295-57-4 | [2] |
| Molecular Formula | C₆H₉N₃O₆S | [2] |
| Molecular Weight | 251.22 g/mol | [2] |
| Appearance | Yellow crystalline powder | [1] |
| Solubility | Soluble in water and alcohol | [1] |
The two primary amino groups (-NH₂) are nucleophilic and serve as key handles for reactions such as acylation, alkylation, and diazotization. The nitro group (-NO₂) is a strong electron-withdrawing group, which deactivates the aromatic ring towards electrophilic substitution but, more importantly, can be readily reduced to a third amino group. This transformation from a dinitroaniline to a triaminobenzene scaffold is a pivotal step in the synthesis of many complex heterocyclic systems. The sulfate salt form enhances the compound's stability and ease of handling, but the free base is typically liberated in situ for most organic reactions.
Safety & Handling: 4-Nitrobenzene-1,3-diamine and its sulfate salt are classified as harmful if swallowed or inhaled and can cause skin irritation.[3] Chronic exposure may have adverse effects. All manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.[4][5] It is incompatible with strong oxidizing agents, strong acids, and acid anhydrides.[6] Always consult the Safety Data Sheet (SDS) before use.[4]
Key Synthetic Transformations and Applications
The journey from a simple diamine to a complex drug candidate involves a series of strategic chemical reactions. Below, we detail the most critical transformations and their applications.
Reduction of the Nitro Group: Gateway to Triaminobenzene and Heterocycles
The most powerful transformation of 4-Nitrobenzene-1,3-diamine is the reduction of its nitro group to an amine, yielding 1,2,4-triaminobenzene. This triamine is an exceptionally valuable intermediate for the synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry known for a wide array of biological activities, including anti-ulcer, anti-tumor, and antiviral properties.
Causality of Experimental Choice: The choice of reducing agent is critical. Catalytic hydrogenation using reagents like Palladium on carbon (Pd/C) or Raney Nickel is highly effective.[7] Iron powder in acidic medium is a classical, cost-effective method often used on an industrial scale.[7] The goal is the complete and clean reduction of the nitro group without affecting the existing amine functionalities.
Caption: Workflow for the reduction of 4-Nitrobenzene-1,3-diamine.
Experimental Protocol: Synthesis of Benzimidazoles via Reductive Cyclization
This protocol outlines a one-pot reaction where the nitro group is first reduced, and the resulting triamine is condensed with an aldehyde to form a 2-substituted benzimidazole. This approach is efficient as it avoids the isolation of the potentially unstable triaminobenzene intermediate.
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-Nitrobenzene-1,3-diamine (1.0 eq) and a suitable solvent such as ethanol.
-
Reduction: Add a catalytic amount of a suitable catalyst (e.g., ammonium chloride, 30 mol%) or a stoichiometric amount of a reducing agent like iron powder with acetic acid.[7]
-
Aldehyde Addition: Add the desired aromatic or aliphatic aldehyde (1.0 eq) to the mixture.
-
Reaction: Heat the reaction mixture to reflux (typically 80-90°C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Work-up: Upon completion, cool the reaction mixture and pour it into ice-cold water. The benzimidazole product will often precipitate.
-
Purification: Collect the solid product by vacuum filtration, wash with water, and dry. If necessary, recrystallize from a suitable solvent like ethanol to obtain the pure 2-substituted benzimidazole.
This methodology has been successfully applied to synthesize a library of 2-substituted benzimidazoles with moderate to good yields.
Diazotization and Azo Coupling: The Chromophoric Core
While this guide focuses on non-dye applications, understanding the foundational azo coupling chemistry is essential as the resulting azo compounds can themselves possess interesting biological properties or serve as intermediates.[8] The process involves converting one of the primary amine groups into a diazonium salt, which then acts as an electrophile in an electrophilic aromatic substitution reaction with an electron-rich coupling partner (e.g., phenols, anilines, or activated heterocycles).[9]
Causality of Experimental Choice: The reaction is highly temperature-sensitive. It must be conducted at low temperatures (0–5 °C) to prevent the unstable diazonium salt from decomposing and losing N₂ gas.[9] The reaction medium is typically acidic (using HCl or H₂SO₄) to generate nitrous acid (HONO) in situ from sodium nitrite (NaNO₂).[9] The pH of the subsequent coupling reaction is critical: coupling to phenols is best performed under slightly alkaline conditions, while coupling to amines is favored in acidic to neutral media.[9]
Caption: Two-step workflow for Azo Coupling.
Acylation: Building Amide Scaffolds for Bioactivity
The nucleophilic amine groups are readily acylated using acyl chlorides or anhydrides to form stable amide bonds. This transformation is fundamental in medicinal chemistry for several reasons:
-
Modulating Properties: It alters the electronic properties, solubility, and hydrogen bonding capacity of the molecule.
-
Introducing Functionality: It allows for the introduction of diverse side chains (R groups) that can interact with biological targets.
-
Bioisosteric Replacement: Amide bonds are key structural motifs in many known drugs.
Recent studies have demonstrated the synthesis of N,N'-(4-nitro-1,2-phenylene)diamide derivatives which exhibit significant antimicrobial activity.[10] A similar strategy can be applied to the 1,3-diamine isomer to generate libraries of novel diamides for biological screening.
Experimental Protocol: Synthesis of N,N'-(4-Nitro-1,3-phenylene)diamides (General Procedure)
-
Setup: Dissolve 4-Nitrobenzene-1,3-diamine (1.0 eq) in a suitable solvent like toluene or DMF in a round-bottom flask under a nitrogen atmosphere.
-
Reagent Addition: Add the carboxylic acid derivative (e.g., acyl chloride or anhydride, 2.2 eq) dropwise to the solution. A base such as triethylamine or pyridine may be required to scavenge the acid byproduct.
-
Reaction: Stir the reaction at room temperature or heat under reflux until the starting material is consumed (monitor by TLC).
-
Work-up: Upon completion, the reaction mixture can be quenched with water or a saturated bicarbonate solution. Extract the product into an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the organic layer with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate in vacuo. The crude product can be purified by column chromatography or recrystallization to yield the pure diamide.
Case Study: A Scaffold for Potent Kinase Inhibitors
The true power of 4-Nitrobenzene-1,3-diamine as a precursor is exemplified by its documented use in the synthesis of potent and selective Checkpoint Kinase 1 (Chk1) inhibitors for cancer therapy.[11] Chk1 is a critical kinase in the DNA damage response pathway, and its inhibition can selectively kill p53-deficient cancer cells, making it a prime therapeutic target.[12]
The general synthetic strategy involves leveraging the 1,2,4-triaminobenzene scaffold, derived from the reduction of 4-Nitrobenzene-1,3-diamine, to construct more complex heterocyclic systems that can fit into the ATP-binding pocket of the kinase. While specific, detailed industrial protocols are often proprietary, the synthetic logic follows the principles of heterocycle formation previously discussed. The diamine moiety allows for the construction of fused ring systems, which serve as the core scaffold for the inhibitor.
Caption: Logical workflow for kinase inhibitor synthesis.
Conclusion and Future Outlook
This compound is far more than a simple dye intermediate. Its strategic placement of functional groups provides a powerful and cost-effective entry point into complex molecular scaffolds of high value to the pharmaceutical industry. The key transformations—nitro reduction to form a versatile triamine, acylation to build diverse amide libraries, and diazotization for coupling reactions—are robust and well-documented.
The demonstrated application of this precursor in the synthesis of potent kinase inhibitors underscores its relevance in modern drug discovery. As researchers continue to explore novel heterocyclic systems for therapeutic intervention, the utility of foundational building blocks like 4-Nitrobenzene-1,3-diamine will only grow. This guide serves as a foundational blueprint for scientists looking to harness the untapped potential of this versatile chemical for the discovery and development of next-generation therapeutics.
References
- 1. Benzimidazole synthesis [organic-chemistry.org]
- 2. 4-Nitro-1,3-benzenediamine | C6H7N3O2 | CID 21208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 4-Nitro-1,2-phenylenediamine | C6H7N3O2 | CID 5111791 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Divergent synthesis of kinase inhibitor derivatives, leading to discovery of selective Gck inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Design and synthesis of 3-substituted benzamide derivatives as Bcr-Abl kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A Review on the Green Synthesis of Benzimidazole Derivatives and Their Pharmacological Activities [mdpi.com]
- 11. 4-Nitro-1,3-phenylenediamine | 5131-58-8 [chemicalbook.com]
- 12. Death by releasing the breaks: CHK1 inhibitors as cancer therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
Reactivity of the amino groups in "4-nitro-1,3-phenylenediamine sulfate"
An In-Depth Technical Guide to the Differential Reactivity of the Amino Groups in 4-Nitro-1,3-Phenylenediamine Sulfate
Executive Summary
4-Nitro-1,3-phenylenediamine, often handled as its sulfate salt for stability, is a critical chemical intermediate in the synthesis of dyes, polymers, and pharmaceuticals.[1][2] Its structure features two amino groups with distinct chemical environments, leading to significant differences in their reactivity. This differential reactivity is not a nuance but a controlling factor in its synthetic applications, enabling regioselective modifications that are foundational for building complex molecular architectures. This guide provides a detailed examination of the electronic and steric factors governing the reactivity of each amino group. We will explore the underlying principles of substituent effects, present a clear hypothesis for the reactivity difference, and provide detailed, self-validating experimental protocols to selectively functionalize the more reactive amino group. This document is intended for researchers, chemists, and drug development professionals who utilize substituted aromatic amines as synthetic precursors.
Introduction to 4-Nitro-1,3-Phenylenediamine Sulfate
4-Nitro-1,3-phenylenediamine is an aromatic compound characterized by a benzene ring substituted with two amino (-NH₂) groups and one nitro (-NO₂) group. It is typically supplied as a sulfate salt (C₆H₉N₃O₆S) to improve its stability and handling.[3][4] For the purpose of discussing its chemical reactivity, we will focus on the free base, 4-nitro-1,3-phenylenediamine (C₆H₇N₃O₂), as this is the reactive species under most synthetic conditions.
Table 1: Physicochemical Properties
| Property | Value | Source(s) |
| Compound Name | 4-Nitro-1,3-phenylenediamine Sulfate | [4] |
| Synonyms | 4-Nitro-m-phenylenediamine sulfate | [4] |
| CAS Number | 200295-57-4 | [5] |
| Molecular Formula | C₆H₉N₃O₆S | [4] |
| Molecular Weight | 251.22 g/mol | [4][6] |
| Appearance | Yellow to yellow-brown crystalline powder | [1][7] |
| Free Base CAS | 5131-58-8 | [2][8] |
| Free Base M.W. | 153.14 g/mol | [8] |
The core challenge and opportunity in using this molecule lies in the selective functionalization of one of its two amino groups. Understanding the principles that dictate this selectivity is paramount for its effective use.
The Electronic Landscape: Pinpointing the More Reactive Amine
The reactivity of an aromatic amine (its basicity and nucleophilicity) is governed by the availability of the nitrogen's lone pair of electrons. Substituents on the aromatic ring can dramatically alter this availability through a combination of inductive and resonance (mesomeric) effects.
-
Amino (-NH₂) Group: An activating group that donates electron density to the ring via a strong positive resonance effect (+R).
-
Nitro (-NO₂) Group: A powerful deactivating group that withdraws electron density from the ring through both a strong negative inductive effect (-I) and a strong negative resonance effect (-R).[9][10]
In 4-nitro-1,3-phenylenediamine, the substituents are positioned as follows:
-
C1-NH₂: This amino group is meta to the nitro group.
-
C3-NH₂: This amino group is ortho to the nitro group.
The powerful -R effect of the nitro group withdraws electron density most strongly from the ortho and para positions.[11] The meta position is significantly less affected by this resonance withdrawal.
Hypothesis: The amino group at the C1 position is significantly more nucleophilic and reactive towards electrophiles than the amino group at the C3 position.
Causality: The C3-NH₂ group, being ortho to the nitro group, experiences profound deactivation. Its nitrogen lone pair is substantially delocalized into the electron-withdrawing nitro group through resonance. This drastically reduces its availability to act as a nucleophile. The C1-NH₂ group, being meta to the nitro group, is largely spared from this resonance deactivation and is therefore substantially more reactive.
The diagram below illustrates the key structural features and the predicted reactivity.
Caption: Figure 1: Structure of 4-nitro-1,3-phenylenediamine and predicted reactivity hotspots.
The resonance structures below demonstrate why the C3-amino group is strongly deactivated.
Caption: Figure 2: Resonance delocalization deactivates the C3-amino group.
Experimental Validation and Protocols
To exploit this differential reactivity, one can perform selective monofunctionalization reactions under carefully controlled conditions. The general workflow involves using a limiting amount of an electrophilic reagent at low temperatures to favor reaction at the more nucleophilic C1-amino site.
Caption: Figure 3: A generalized workflow for achieving selective monofunctionalization.
Protocol: Selective Mono-Acylation with Acetyl Chloride
This protocol aims to synthesize N-(3-amino-4-nitrophenyl)acetamide by selectively acylating the more reactive C1-amino group.
Causality Behind Experimental Choices:
-
Stoichiometry (1.0 eq. Acetyl Chloride): Using a limiting amount of the electrophile ensures that once the more reactive amine has reacted, there is insufficient reagent left to react with the less nucleophilic amine at a significant rate.
-
Low Temperature (0 °C): Lowering the temperature reduces the reaction rate, increasing the kinetic selectivity. The activation energy for the reaction with the C1-amine is lower than for the C3-amine; at low temperatures, this difference has a more pronounced effect, favoring the desired reaction.
-
Solvent (THF): Tetrahydrofuran is a good aprotic solvent that will dissolve the starting material without participating in the reaction.
-
Base (Pyridine): A mild, non-nucleophilic base is added to scavenge the HCl byproduct, preventing protonation of the starting amine which would deactivate it.
Step-by-Step Methodology:
-
Preparation: In a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, nitrogen inlet, and dropping funnel, suspend 4-nitro-1,3-phenylenediamine sulfate (1 eq.) in a 1:1 mixture of water and THF. Add sodium bicarbonate (2.5 eq.) and stir until the free base forms (solution turns deep orange/red and solid dissolves). Extract the free base into ethyl acetate, dry the organic layer with anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Reaction Setup: Dissolve the crude free base (1.0 eq.) in anhydrous THF (approx. 0.1 M concentration). Add pyridine (1.1 eq.) and cool the flask to 0 °C in an ice bath under a nitrogen atmosphere.
-
Acylation: Add acetyl chloride (1.0 eq.), dissolved in a small amount of anhydrous THF, to the dropping funnel. Add the acetyl chloride solution dropwise to the stirred reaction mixture over 30 minutes, ensuring the temperature remains below 5 °C.
-
Monitoring: After the addition is complete, allow the reaction to stir at 0 °C for 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC), comparing to the starting material.
-
Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate. Transfer the mixture to a separatory funnel and extract three times with ethyl acetate.
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo. Purify the resulting solid by flash column chromatography (silica gel, eluting with a hexane/ethyl acetate gradient) or recrystallization to yield the pure mono-acylated product.
Self-Validation via Characterization: The success of the selective mono-acylation can be confirmed by standard analytical techniques.
Table 2: Expected Analytical Data for Selective Acylation
| Technique | Starting Material (Free Base) | Expected Mono-acylated Product | Rationale for Validation |
| ¹H NMR | Two distinct -NH₂ signals (broad singlets, integrating to 2H each). Aromatic protons. | One -NH₂ signal (broad singlet, 2H). One -NH (amide) signal (singlet, 1H). A methyl singlet (~2.1 ppm, 3H). | The disappearance of one -NH₂ signal and the appearance of an amide proton and a methyl group confirm mono-acylation. |
| IR Spec. | Two N-H stretching bands for primary amine (~3300-3500 cm⁻¹). | N-H bands for primary amine remain. New N-H stretch for secondary amide (~3300 cm⁻¹). Strong C=O stretch (~1660 cm⁻¹). | The presence of both primary amine and amide stretches, especially the strong carbonyl peak, confirms mono-substitution. |
| Mass Spec. | M/z = 153.14 (M⁺) | M/z = 195.16 (M⁺) | An increase in mass corresponding to the addition of an acetyl group (C₂H₂O, +42.02 Da) validates the reaction. |
Synthetic Utility and Applications
The ability to selectively functionalize one of the two amino groups in 4-nitro-1,3-phenylenediamine opens a gateway to a wide array of complex molecules. The remaining amino and nitro groups can be further modified in subsequent steps:
-
Modification of the Second Amine: The less reactive C3-amino group can be functionalized under more forcing conditions (higher temperature, more reactive reagent).
-
Reduction of the Nitro Group: The nitro group can be selectively reduced to another amino group, creating a tri-substituted benzene ring with three distinct amino environments. This is a powerful strategy for creating precursors for heterocyclic compounds or ligands.
-
Diazotization: The remaining primary aromatic amine can undergo diazotization and subsequent Sandmeyer or coupling reactions.
This step-wise, regioselective approach is fundamental in medicinal chemistry for building libraries of compounds for structure-activity relationship (SAR) studies and in materials science for synthesizing advanced polymers and dyes.
Conclusion
The two amino groups of 4-nitro-1,3-phenylenediamine exhibit pronounced differential reactivity, a direct consequence of the electronic influence of the C4-nitro substituent. The C1-amino group, being meta to the nitro group, is significantly more nucleophilic than the C3-amino group, which is deactivated by a powerful ortho resonance effect. This inherent electronic bias can be effectively harnessed through controlled reaction conditions to achieve selective monofunctionalization. The protocols and principles outlined in this guide provide a robust framework for researchers to confidently and predictably utilize 4-nitro-1,3-phenylenediamine sulfate as a versatile building block in advanced chemical synthesis.
References
- 1. Page loading... [guidechem.com]
- 2. 4-Nitro-1,3-phenylenediamine | 5131-58-8 [chemicalbook.com]
- 3. US6160179A - Method of producing 4-nitro-m-phenylenediamine sulfate - Google Patents [patents.google.com]
- 4. 4-Nitro-m-phenylenediamine sulfate | C6H9N3O6S | CID 21889208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 4-Nitro-1,3-phenylenediamine sulfate | 200295-57-4 [chemicalbook.com]
- 6. 4-Nitro-1,3-Phenylenediamine Sulfate | CymitQuimica [cymitquimica.com]
- 7. zhonglanindustry.com [zhonglanindustry.com]
- 8. 4-Nitro-1,3-benzenediamine | C6H7N3O2 | CID 21208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. A Walk through Recent Nitro Chemistry Advances - PMC [pmc.ncbi.nlm.nih.gov]
- 10. How amino and nitro substituents direct electrophilic aromatic substitution in benzene: an explanation with Kohn–Sham molecular orbital theory and Vor ... - Physical Chemistry Chemical Physics (RSC Publishing) DOI:10.1039/C5CP07483E [pubs.rsc.org]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
Methodological & Application
Application Note: A Validated Protocol for the Synthesis of 4-Nitrobenzene-1,3-diamine sulfate
For: Researchers, scientists, and drug development professionals.
Introduction and Strategic Importance
4-Nitrobenzene-1,3-diamine sulfate, also known as 4-nitro-m-phenylenediamine sulfate, is a key chemical intermediate with significant applications in various industries.[1] It serves as a crucial precursor in the formulation of hair dyes and cosmetics, where it functions as a primary component in the dyeing process.[1] Additionally, its utility extends to the manufacturing of specialized organic pigments and dyes for the textile and leather industries.[1][2]
The synthesis of this compound is achieved through a direct and efficient acid-base reaction, converting 4-nitro-m-phenylenediamine into its more stable and often more readily handled sulfate salt. This application note provides a comprehensive, field-proven protocol for this synthesis. It is designed to ensure high yield and purity while emphasizing the critical safety procedures required for handling the hazardous materials involved. The causality behind each step is explained to empower researchers with a deep understanding of the process, ensuring reproducibility and safety.
Chemical Principle: Acid-Base Salt Formation
The synthesis of this compound from 4-nitro-m-phenylenediamine is a classic acid-base reaction. The starting material, an aromatic amine, possesses two basic amino (-NH₂) groups. These groups readily react with a strong acid, such as sulfuric acid (H₂SO₄), in a neutralization reaction. During this process, one or more protons (H⁺) from the sulfuric acid are transferred to the lone pair of electrons on the nitrogen atoms of the amino groups, forming ammonium salt functionalities. This conversion into a sulfate salt significantly alters the compound's physical properties, such as solubility and melting point, and often enhances its stability.
The reaction proceeds as follows:
Caption: Reaction scheme for the formation of this compound.
Critical Safety Protocols: A Prerequisite for Synthesis
A thorough risk assessment is mandatory before commencing this procedure. The reactants are hazardous, and adherence to safety protocols is paramount to prevent injury.[2]
Hazard Analysis
-
4-nitro-m-phenylenediamine (CAS: 5131-58-8):
-
Hazards: Harmful if swallowed, may cause an allergic skin reaction, and is suspected of causing genetic defects.[3][4] It is also toxic to aquatic life.[4]
-
Handling: Must be handled in a well-ventilated area, preferably within a chemical fume hood, to prevent inhalation of dust.[4] Avoid all contact with skin and eyes.[3]
-
-
Concentrated Sulfuric Acid (CAS: 7664-93-9):
-
Hazards: Extremely corrosive and causes severe chemical and secondary thermal burns upon contact with skin.[5] It can cause permanent blindness if it contacts the eyes.[5] The reaction with water is violently exothermic.[5]
-
Handling: Always work in a chemical fume hood.[6] Crucially, always add acid slowly to the solvent or water; never add water to the acid. [7] Transport in a secondary, non-reactive container.[8]
-
Required Personal Protective Equipment (PPE)
| PPE Item | Specification | Rationale |
| Eye/Face Protection | Chemical safety goggles and a full-face shield.[7] | Protects against splashes of concentrated acid and reactant dust. |
| Hand Protection | Acid-resistant gauntlet-length gloves (e.g., Butyl rubber, Viton®).[7][8] | Standard nitrile gloves offer insufficient protection against concentrated sulfuric acid.[8] |
| Body Protection | Chemical-resistant apron or acid suit over a lab coat.[8][9] | Protects skin and clothing from corrosive spills. |
| Footwear | Closed-toe, chemical-resistant shoes. | Prevents injury from spills. |
An eyewash station and safety shower must be immediately accessible.[8]
Validated Synthesis Protocol
This protocol is adapted from established methods and is designed for high yield and purity.[10]
Materials and Equipment
-
Reagents:
-
4-nitro-m-phenylenediamine (98%+ purity)
-
Isopropanol (ACS grade)
-
Concentrated Sulfuric Acid (95-98%)
-
Deionized Water
-
-
Equipment:
-
Three-necked round-bottom flask (or an appropriate glass reaction vessel)
-
Mechanical stirrer
-
Thermometer or thermocouple
-
Heating mantle with temperature controller
-
Dropping funnel
-
Büchner funnel and vacuum flask
-
Vacuum oven or drying oven
-
pH indicator strips (range 1-3)
-
Step-by-Step Methodology
-
Reaction Setup: In a well-ventilated fume hood, equip a glass reaction vessel with a mechanical stirrer and thermometer. Add 50 g of 4-nitro-m-phenylenediamine to 200 g of isopropanol. Begin agitation to form a slurry.[10]
-
Acidification: Slowly add 110 g of concentrated sulfuric acid to the mixture via a dropping funnel. This step is highly exothermic. Maintain the temperature below 50 °C by using an ice bath if necessary. The objective is to achieve a final pH of 2.0 ± 0.5.[10] The slow addition is critical to control the heat generated and prevent side reactions.
-
Reaction Heating: Once the acid addition is complete, heat the mixture to a temperature between 70-75 °C. Maintain this temperature with continuous agitation for 3 hours to ensure the reaction goes to completion.[10]
-
Crystallization: After the 3-hour heating period, turn off the heat and allow the mixture to cool to below 30 °C. Continue to agitate the mixture for an additional hour during the cooling phase to promote complete precipitation of the product.[10]
-
Isolation: Isolate the precipitated product by vacuum filtration using a Büchner funnel.
-
Washing: Wash the filter cake with a small amount of cold water to remove residual sulfuric acid and other water-soluble impurities.
-
Drying: Carefully transfer the yellow-brown solid product to a watch glass or drying dish. Dry the product in a vacuum oven under conditions below 80 °C until a constant weight is achieved.[10] Drying at a higher temperature risks decomposition.
Summary of Experimental Parameters
| Parameter | Value | Rationale |
| Starting Material | 50 g 4-nitro-m-phenylenediamine | Basis of synthesis. |
| Solvent | 200 g Isopropanol | A water-miscible solvent that facilitates the reaction.[10] |
| Reactant | 110 g Conc. Sulfuric Acid | Provides the sulfate counter-ion and drives the salt formation. |
| Acidification Temp. | < 50 °C | To control the exothermic reaction during acid addition.[10] |
| Reaction Temperature | 70-75 °C | Optimal temperature to ensure complete reaction in a reasonable timeframe.[10] |
| Reaction Time | 3 hours | Sufficient time for the reaction to reach completion at the specified temperature.[10] |
| Final pH | 2.0 ± 0.5 | Ensures complete protonation and salt formation.[10] |
| Drying Temperature | < 80 °C | Prevents thermal decomposition of the final product.[10] |
| Theoretical Yield | 95-98% | This is a highly efficient conversion.[10] |
Product Characterization and Quality Control
Confirming the identity and purity of the synthesized this compound is essential.
-
Melting Point: The formation of the salt should result in a distinct melting point different from the starting material. The sulfate salt has a reported melting point of approximately 205-207 °C.[2]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: An FTIR spectrum will validate the salt formation. Look for the appearance of strong S=O stretching bands characteristic of the sulfate ion and shifts in the N-H stretching frequencies of the amine groups, indicating protonation.
-
High-Performance Liquid Chromatography (HPLC): HPLC is the preferred method for assessing purity. A well-developed method can separate the final product from the starting material and any potential by-products, allowing for accurate quantification.[11]
-
Elemental Analysis: For definitive structural confirmation, elemental analysis can be performed to verify that the percentages of Carbon, Hydrogen, Nitrogen, and Sulfur match the theoretical values for the empirical formula C₆H₉N₃O₆S.[12]
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Product Yield | Incomplete reaction (time/temp too low). Loss of product during filtration (precipitate too fine). Incorrect pH. | Verify reaction temperature and time. Use a finer grade of filter paper or allow the precipitate to settle before decanting. Check the pH before heating and adjust if necessary. |
| Dark/Discolored Product | Impurities in the starting material. Side reactions due to overheating during acid addition or reaction. | Use higher purity starting material. Ensure strict temperature control during the exothermic acidification step. |
| Product is Gummy or Oily | Incomplete reaction or presence of impurities. Insufficient cooling/agitation time. | Ensure the full 3-hour reaction time is completed. Extend the cooling and agitation period to promote full crystallization. |
| Slow Filtration | Very fine particle size of the precipitate. | Allow the product to fully crystallize and settle. Use a larger Büchner funnel or apply a stronger vacuum. |
References
- 1. nbinno.com [nbinno.com]
- 2. chembk.com [chembk.com]
- 3. fishersci.com [fishersci.com]
- 4. benchchem.com [benchchem.com]
- 5. ehs.com [ehs.com]
- 6. westlab.com.au [westlab.com.au]
- 7. CCOHS: Sulfuric Acid [ccohs.ca]
- 8. ehs.umich.edu [ehs.umich.edu]
- 9. Safe Handling Guide: Sulfuric Acid - CORECHEM Inc. [corecheminc.com]
- 10. US6160179A - Method of producing 4-nitro-m-phenylenediamine sulfate - Google Patents [patents.google.com]
- 11. agilent.com [agilent.com]
- 12. 4-Nitro-m-phenylenediamine sulfate | C6H9N3O6S | CID 21889208 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: 4-Nitrobenzene-1,3-diamine sulfate as a Versatile Building Block for the Synthesis of Azo Dyes
These application notes provide a comprehensive technical guide for researchers, scientists, and professionals in drug development on the utilization of 4-Nitrobenzene-1,3-diamine sulfate as a foundational precursor in the synthesis of azo dyes. This document delineates the chemical principles, detailed experimental protocols, characterization techniques, and safety considerations associated with this process.
Introduction: The Significance of this compound in Azo Dye Chemistry
Azo dyes represent the most extensive and versatile class of synthetic colorants, accounting for over 60% of the dyes used in various industries, including textiles, printing, and paper manufacturing.[1] Their prominence is attributed to their straightforward synthesis, cost-effectiveness, and the wide spectrum of colors achievable through structural modifications.[2][3] The core of azo dye synthesis lies in the diazotization of a primary aromatic amine followed by an azo coupling reaction with an electron-rich nucleophile.[1]
4-Nitrobenzene-1,3-diamine, often used in its more stable sulfate salt form (this compound), is a valuable starting material in this field.[4][5] The presence of two primary amine groups offers the potential for forming mono- or bis-azo dyes, while the electron-withdrawing nitro group (-NO2) acts as a potent auxochrome, deepening the color of the final dye molecule.[6] This allows for the synthesis of a diverse palette of dyes, typically in the yellow to red range.[2] This guide will focus on the synthesis of mono-azo dyes, utilizing one of the two amine functionalities.
Physicochemical Properties of this compound
A thorough understanding of the starting material's properties is crucial for successful and safe synthesis.
| Property | Value | Reference |
| Chemical Name | 4-nitrobenzene-1,3-diamine;sulfuric acid | [7] |
| Synonyms | 4-Nitro-m-phenylenediamine sulfate, 4-NMPD sulfate | [4][8] |
| CAS Number | 200295-57-4 | [4][7] |
| Molecular Formula | C₆H₉N₃O₆S | [7] |
| Molecular Weight | 251.22 g/mol | [7] |
| Appearance | Yellow crystalline powder | [4][5] |
| Solubility | Sparingly soluble in water | [4] |
| Storage | Inert atmosphere, Room Temperature | [9] |
The Synthetic Workflow: From Amine to Azo Dye
The transformation of this compound into an azo dye is a two-stage process.[6] First, one of the primary amine groups is converted into a reactive diazonium salt through diazotization. This is immediately followed by the azo coupling reaction, where the diazonium salt acts as an electrophile, attacking an electron-rich coupling component to form the characteristic azo bond (-N=N-).[1]
Caption: General workflow for the synthesis of azo dyes.
Experimental Protocols
Safety First: Always work in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[10][11] 4-Nitrobenzene-1,3-diamine and its derivatives may cause skin and eye irritation.[4] Diazonium salts can be explosive when dry and should always be kept in solution and used immediately.[1]
Protocol 1: Diazotization of this compound
This protocol details the formation of the diazonium salt. The low temperature is critical to prevent the premature decomposition of the diazonium salt and the formation of phenolic byproducts.[1]
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
Acidic Dissolution: In a 250 mL beaker, suspend 2.51 g (0.01 mol) of this compound in 20 mL of distilled water.
-
Acidification: While stirring, slowly add 5 mL of concentrated HCl. This protonates the amine groups, increasing solubility and providing the acidic medium necessary for diazotization.
-
Cooling: Place the beaker in an ice-salt bath and cool the solution to 0-5 °C with continuous stirring. Maintaining this temperature is crucial for the stability of the diazonium salt to be formed.[1]
-
Nitrite Solution Preparation: In a separate beaker, dissolve 0.70 g (0.01 mol) of sodium nitrite in 5 mL of cold distilled water.
-
Diazotization: Add the sodium nitrite solution dropwise to the cold amine solution over 10-15 minutes, ensuring the temperature does not rise above 5 °C. The reaction of NaNO₂ with HCl generates nitrous acid (HNO₂) in situ, which then reacts with the primary amine to form the diazonium salt.[12]
-
Completion: After the addition is complete, continue stirring for another 15 minutes in the ice bath to ensure the reaction goes to completion. The resulting clear solution contains the diazonium salt and is ready for immediate use in the coupling reaction.
Protocol 2: Azo Coupling with a Representative Component (Phenol)
This protocol describes the coupling of the prepared diazonium salt with phenol to produce an azo dye. The choice of coupling component determines the final color of the dye.[6] The reaction is an electrophilic aromatic substitution, where the electron-rich phenol ring is attacked by the electrophilic diazonium ion.[13]
Materials:
-
Diazonium salt solution (from Protocol 1)
-
Phenol
-
Sodium Hydroxide (NaOH)
-
Distilled Water
-
Ice
Procedure:
-
Coupling Component Solution: In a 500 mL beaker, dissolve 0.94 g (0.01 mol) of phenol in 20 mL of 10% aqueous sodium hydroxide solution. The alkaline medium deprotonates the phenol to the more strongly activating phenoxide ion, which is necessary for the coupling reaction to proceed efficiently.
-
Cooling: Cool this solution to 5 °C in an ice bath.
-
Coupling Reaction: Slowly add the cold diazonium salt solution (from Protocol 1) to the cold phenoxide solution with vigorous stirring. A brightly colored precipitate should form immediately. The slow addition and low temperature help to control the reaction rate and prevent side reactions.
-
pH Adjustment & Completion: Maintain the alkaline pH throughout the addition. Continue stirring the mixture in the ice bath for 30 minutes to ensure complete coupling.
-
Isolation: Isolate the solid azo dye by vacuum filtration using a Büchner funnel.
-
Washing: Wash the precipitate with several portions of cold distilled water to remove any unreacted salts and other water-soluble impurities.
-
Drying: Dry the product in a desiccator or a vacuum oven at a low temperature (e.g., 60 °C). Do not heat aggressively.
Characterization of the Synthesized Azo Dye
The structure and purity of the synthesized dye should be confirmed using standard analytical techniques.[6]
| Technique | Expected Observations | Purpose |
| TLC | A single spot indicates a high degree of purity. | Assess purity and monitor reaction progress.[2][6] |
| UV-Visible Spectroscopy | A characteristic absorption maximum (λmax) in the visible region (400-700 nm), corresponding to the dye's color. | Determine the λmax and confirm the presence of the chromophore.[6] |
| FTIR Spectroscopy | Presence of a peak around 1400-1500 cm⁻¹ (N=N stretch) and absence of N-H stretching from the diazonium salt. | Confirm the formation of the azo bond and the consumption of the starting material. |
| ¹H NMR Spectroscopy | Characteristic aromatic proton signals consistent with the proposed structure of the azo dye. | Elucidate the detailed chemical structure.[14] |
References
- 1. Classifications, properties, recent synthesis and applications of azo dyes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. jbiochemtech.com [jbiochemtech.com]
- 3. jchemrev.com [jchemrev.com]
- 4. Page loading... [guidechem.com]
- 5. nbinno.com [nbinno.com]
- 6. benchchem.com [benchchem.com]
- 7. 4-Nitro-m-phenylenediamine sulfate | C6H9N3O6S | CID 21889208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. US6160179A - Method of producing 4-nitro-m-phenylenediamine sulfate - Google Patents [patents.google.com]
- 9. 200295-57-4 CAS MSDS (4-Nitro-1,3-phenylenediamine sulfate) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 10. fishersci.com [fishersci.com]
- 11. chemicalbook.com [chemicalbook.com]
- 12. Diazotisation [organic-chemistry.org]
- 13. researchgate.net [researchgate.net]
- 14. jbiochemtech.com [jbiochemtech.com]
Application Notes and Protocols for the Synthesis of Benzimidazoles Using 4-Nitro-1,3-phenylenediamine Sulfate
Introduction: The Strategic Importance of 5-Nitrobenzimidazoles in Medicinal Chemistry
The benzimidazole scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged structure" due to its presence in a multitude of pharmacologically active agents.[1] Its structural similarity to endogenous purines allows it to readily interact with biological macromolecules, leading to a broad spectrum of therapeutic applications, including antiulcer, anthelmintic, antiviral, and anticancer activities.[2][3] The introduction of a nitro group at the 5-position of the benzimidazole ring creates a class of compounds with distinct and often enhanced biological profiles. These nitro-substituted benzimidazoles are key intermediates in the synthesis of various pharmaceuticals, where the nitro group can act as a crucial pharmacophore or be a precursor to an amino group, enabling further molecular diversification.[4][5][6]
4-Nitro-1,3-phenylenediamine, particularly in its stable sulfate salt form, serves as a readily available and strategic starting material for the synthesis of these valuable 5-nitrobenzimidazole derivatives. This guide provides an in-depth exploration of its application, focusing on the venerable Phillips-Ladenburg condensation reaction. We will delve into the mechanistic nuances imposed by the electron-withdrawing nitro group, provide detailed, field-tested protocols, and offer insights into troubleshooting and optimization for researchers in drug discovery and development.
Physicochemical Properties and Safe Handling of 4-Nitro-1,3-phenylenediamine Sulfate
4-Nitro-1,3-phenylenediamine sulfate is a yellow crystalline powder.[7] As a sulfate salt, it exhibits greater stability and is less susceptible to aerial oxidation compared to the free base, making it an ideal choice for storage and handling.
Safety and Handling Precautions:
It is imperative to handle 4-Nitro-1,3-phenylenediamine sulfate with appropriate safety measures. The compound is classified as harmful if swallowed, causes skin and serious eye irritation, and may cause an allergic skin reaction.[8][9]
-
Personal Protective Equipment (PPE): Always wear protective gloves, safety goggles with side shields, and a lab coat.[8]
-
Handling: Avoid dust formation and inhalation.[8] Use in a well-ventilated area or under a chemical fume hood. Wash hands thoroughly after handling.
-
Storage: Store in a tightly sealed container in a cool, dry place.[7]
-
First Aid: In case of contact with eyes, rinse cautiously with water for several minutes. If on skin, wash with plenty of soap and water. If swallowed, call a poison control center or doctor immediately.[9]
Reaction Mechanism: The Phillips-Ladenburg Condensation with an Electron-Withdrawing Substituent
The synthesis of benzimidazoles from an o-phenylenediamine and a carboxylic acid is known as the Phillips-Ladenburg condensation.[10][11] The reaction is typically acid-catalyzed and involves the formation of an N-acyl intermediate, followed by an intramolecular cyclization and dehydration.
The presence of a strong electron-withdrawing nitro group on the phenylenediamine ring significantly influences the reaction mechanism and conditions. The nitro group deactivates the benzene ring, reducing the nucleophilicity of the two amino groups. This effect is more pronounced on the amino group para to the nitro group (position 1) than the one meta to it (position 3).
Causality Behind Experimental Choices:
-
Acid Catalysis: Strong acid catalysis is crucial. The acid protonates the carbonyl oxygen of the carboxylic acid, rendering the carbonyl carbon more electrophilic and susceptible to attack by the weakly nucleophilic amino groups of the 4-nitro-1,3-phenylenediamine.
-
Elevated Temperatures: Due to the reduced nucleophilicity of the amino groups, higher reaction temperatures are generally required to drive the condensation and subsequent cyclization to completion, as compared to reactions with electron-rich or unsubstituted phenylenediamines.[12][13]
-
Initial Acylation: The initial acylation is expected to occur preferentially at the more nucleophilic amino group at position 3 (meta to the nitro group).
-
Cyclization and Dehydration: Following the initial acylation, the second amino group attacks the amide carbonyl carbon in an intramolecular fashion. The resulting tetrahedral intermediate then eliminates a molecule of water to form the aromatic benzimidazole ring.
Mechanistic Pathway Diagram:
References
- 1. US3944598A - Production of amine salts of carboxylic acids - Google Patents [patents.google.com]
- 2. scholarsresearchlibrary.com [scholarsresearchlibrary.com]
- 3. Design, synthesis and biological evaluation of new 5-nitro benzimidazole derivatives as AT1 antagonists with anti-hypertension activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. Page loading... [guidechem.com]
- 8. chemicalbook.com [chemicalbook.com]
- 9. fishersci.com [fishersci.com]
- 10. Recent advances in the synthesis of benzimidazol(on)es via rearrangements of quinoxalin(on)es - RSC Advances (RSC Publishing) DOI:10.1039/C6RA03907C [pubs.rsc.org]
- 11. Phillips‐Ladenburg Benzimidazole Synthesis | CoLab [colab.ws]
- 12. Condensation – ACS GCI Pharmaceutical Roundtable [learning.acsgcipr.org]
- 13. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols for 4-Nitrobenzene-1,3-diamine sulfate in Hair Dye Formulation Research
Introduction: A Profile of 4-Nitrobenzene-1,3-diamine sulfate
This compound, more commonly known in the industry as 4-Nitro-m-phenylenediamine sulfate (4-NMPD sulfate), is a direct dye molecule pivotal in the formulation of temporary and semi-permanent hair coloring products.[1][2][3] As a pre-formed colorant, it belongs to the category of nitro dyes, which are small aromatic amines capable of penetrating the hair shaft and imparting color without the need for chemical oxidation.[4][5][6] Its chemical structure, featuring amino groups and a nitro group on a benzene ring, is responsible for its characteristic yellow-brown to orange-red hue.[1][7][8]
This document serves as a comprehensive technical guide for researchers and formulation scientists. It details the underlying mechanism of action, provides in-depth formulation protocols, outlines methods for performance and safety evaluation, and establishes a framework for quality control. The protocols herein are designed to be self-validating, emphasizing the causality behind experimental choices to ensure scientific rigor and reproducibility.
Part 1: Mechanism of Action and Scientific Principles
The Direct Dyeing Process
Unlike oxidative dyes that are formed via chemical reaction within the hair cortex, 4-NMPD sulfate is a direct dye. The dyeing process is primarily a physical phenomenon governed by diffusion and weak intermolecular interactions.
-
Cuticle Penetration: Hair dye formulations are typically alkaline (pH 8-9). This alkaline environment causes the overlapping cuticle scales of the hair to swell and lift slightly, creating pathways for the small, low-molecular-weight 4-NMPD molecules to enter the hair shaft.[6]
-
Cortical Diffusion: Once past the cuticle, the dye molecules diffuse into the cortex, the main body of the hair fiber.
-
Color Deposition: The color is imparted as the dye molecules lodge within the keratin structure of the cortex. They are retained by non-covalent bonds, such as Van der Waals forces and hydrogen bonds.[5] Because these bonds are relatively weak, the color gradually fades with successive shampooings.
dot graph TD { graph [rankdir="LR", splines=ortho, nodesep=0.4]; node [shape=box, style="rounded,filled", margin=0.2, fontname="Arial", fontsize=10]; edge [fontname="Arial", fontsize=9];
} end
Caption: Mechanism of semi-permanent dyeing with 4-NMPD sulfate.
Rationale for Sulfate Salt Form
The use of the sulfate salt of 4-nitro-m-phenylenediamine offers distinct advantages in formulation. A patent on its manufacturing suggests the salt form provides a composition with a higher molecular weight that is useful for temporary and semi-permanent applications.[1] Furthermore, converting the amine base to a salt can improve its water solubility, stability in aqueous formulations, and ease of handling during manufacturing.
Part 2: Formulation Development Protocol
This section provides a foundational protocol for a semi-permanent hair color cream. The percentages represent weight/weight (w/w) of the final formulation.
Exemplary Formulation: Semi-Permanent Brown Color Cream
| Phase | Ingredient | Function | Concentration (% w/w) |
| A | Deionized Water | Solvent / Carrier | q.s. to 100 |
| A | Cetearyl Alcohol | Emollient, Thickener, Emulsion Stabilizer | 10.00 |
| A | Ceteareth-20 | Emulsifier | 3.00 |
| B | Propylene Glycol | Humectant, Solvent | 5.00 |
| B | 4-Nitro-m-phenylenediamine sulfate | Direct Dye (Yellow-Brown Base) | 0.50 - 1.50 |
| B | HC Blue No. 2 | Direct Dye (Blue) | 0.20 |
| B | HC Red No. 3 | Direct Dye (Red) | 0.10 |
| C | Monoethanolamine (MEA) or Aminomethyl Propanol | Alkalizing Agent | q.s. to pH 8.5 - 9.0 |
| D | Citric Acid | pH Adjuster (if needed) | q.s. |
| D | Phenoxyethanol, Ethylhexylglycerin | Preservative System | 1.00 |
Step-by-Step Formulation Procedure
This protocol describes the creation of a stable oil-in-water cream emulsion that serves as the vehicle for the direct dyes.
-
Phase A Preparation (Oil Phase): In a primary beaker, combine Deionized Water, Cetearyl Alcohol, and Ceteareth-20. Heat to 75-80°C under constant agitation until all solids are melted and the phase is uniform. The combination of a fatty alcohol (Cetearyl Alcohol) and an emulsifier (Ceteareth-20) is critical for creating a stable cream base with a desirable viscosity for application.
-
Phase B Preparation (Dye Phase): In a separate beaker, combine Propylene Glycol with the dye powders (4-NMPD sulfate, HC Blue No. 2, HC Red No. 3). Mix until the dyes are fully dispersed. Propylene Glycol acts as a solvent for the dyes, preventing agglomeration and ensuring a homogenous color distribution in the final product.
-
Emulsification: Slowly add Phase B to Phase A under continuous homogenization. Maintain the temperature at 70-75°C. Mix until a smooth, uniform emulsion is formed. This step is critical; insufficient homogenization will lead to an unstable product that separates over time.
-
Cooling and pH Adjustment: Begin cooling the emulsion while stirring gently. When the temperature drops below 40°C, add the alkalizing agent (Phase C) to adjust the pH to the target range of 8.5-9.0. This pH is essential to swell the hair cuticle for optimal dye penetration.
-
Final Additions: Add the preservative system (Phase D) and any remaining additives. Check the pH again and adjust with Citric Acid if necessary. Continue gentle mixing until the cream is uniform and has cooled to room temperature.
dot graph G { graph [splines=ortho, nodesep=0.5, ranksep=0.5]; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=10];
} end
Caption: Workflow for formulating a semi-permanent hair dye cream.
Part 3: Performance Evaluation Protocols
Objective, quantitative data is required to validate the efficacy of a hair dye formulation.
Protocol for Colorimetric Analysis
Objective: To quantitatively measure the color deposited on hair swatches.
-
Swatch Preparation: Use standardized, untreated hair swatches (e.g., 100% natural white human hair).
-
Baseline Measurement: Using a spectrophotometer or colorimeter, measure the baseline CIELAB values (L, a, b) of the untreated swatches. L represents lightness, a* represents the red/green axis, and b* represents the yellow/blue axis.
-
Dye Application: Apply the prepared hair dye cream to the swatches according to a standardized procedure (e.g., 1.5g of product per 1g of hair). Allow to process for 30 minutes at room temperature.
-
Rinsing and Drying: Rinse the swatches thoroughly with water until the water runs clear. Allow to air dry completely.
-
Post-Dye Measurement: Measure the CIELAB values of the dyed swatches.
-
Data Analysis: Calculate the change in color (ΔE) using the formula: ΔE = √[(ΔL)² + (Δa)² + (Δb)²]. A higher ΔE indicates a more significant color change.
Protocol for Wash Fastness Assessment
Objective: To evaluate the durability of the color over multiple wash cycles.
-
Preparation: Use hair swatches dyed according to the protocol in Section 3.1.
-
Washing Cycle: Wash each swatch with a standardized shampoo (e.g., 0.5 mL of a 10% sodium laureth sulfate solution). Lather for 30 seconds, then rinse for 30 seconds under controlled water temperature and flow rate.
-
Measurement Intervals: After 1, 5, and 10 wash cycles, allow the swatches to dry completely and measure their CIELAB values.
-
Data Analysis: Calculate the ΔE* between the initially dyed swatch and the swatch after each washing interval. Plot the color loss over time. A smaller change in ΔE* over more washes indicates better wash fastness.
Part 4: Quality Control and Safety Considerations
Analytical Quality Control: HPLC-UV Method
Objective: To confirm the identity and quantify the concentration of 4-NMPD sulfate in the final formulation. High-performance liquid chromatography (HPLC) is a standard method for this analysis.[9][10][11][12]
-
Column: C18 reverse-phase column (e.g., Agilent Poroshell 120 Bonus-RP).[9]
-
Mobile Phase: A gradient of an aqueous buffer (e.g., 20 mM ammonium acetate) and an organic solvent (e.g., methanol or acetonitrile).
-
Detection: UV detector set to the λmax of 4-NMPD.
-
Sample Preparation: Accurately weigh the dye cream, dissolve it in a suitable solvent, and filter through a 0.45 µm filter before injection.[9][13]
-
Quantification: Use an external standard curve prepared from a certified reference material of 4-NMPD sulfate.
-
System Suitability: Before analysis, perform system suitability tests to ensure the chromatographic system is performing adequately (e.g., check peak symmetry, resolution, and reproducibility).
Safety and Regulatory Profile
The safety of any hair dye ingredient is paramount. While detailed, modern safety assessments from bodies like the European Commission's Scientific Committee on Consumer Safety (SCCS) are readily available for the isomer 4-Nitro-o-phenylenediamine, data for the meta isomer is less recent.[14][15]
-
Sensitization: Nitro dyes, as a class, are known to have the potential for skin sensitization.[4] A repeated insult patch test (RIPT) on human volunteers is the standard method for evaluating the sensitization potential of a final formulation.
-
Mutagenicity: A 1992 report from the Cosmetic Ingredient Review (CIR) noted that 4-Nitro-m-phenylenediamine was mutagenic in some in vitro assays (e.g., Ames test).[16] The report concluded that the safety of this ingredient for use in cosmetics had not been fully substantiated and required more data.[16] Researchers must consult the latest toxicological data and regulatory statuses in their respective regions before commercialization.
-
Regulatory Limits: In Europe, the related isomer 4-Nitro-o-phenylenediamine is restricted to a maximum on-head concentration of 0.5% in oxidative hair dyes.[4][15] While not directly applicable to the meta isomer, this provides important context for concentration considerations during development.
Conclusion
This compound is an effective direct dye for achieving yellow-brown and reddish tones in semi-permanent hair color formulations. Successful research and development require a systematic approach that combines a deep understanding of its physicochemical properties with rigorous formulation and evaluation protocols. By carefully controlling parameters such as pH, emulsion stability, and dye concentration, and by validating performance through quantitative colorimetric and fastness testing, researchers can develop safe, stable, and effective hair coloring products. Given the historical safety data, it is imperative that formulators conduct a thorough safety assessment based on the most current toxicological information and regulatory guidelines.
References
- 1. US6160179A - Method of producing 4-nitro-m-phenylenediamine sulfate - Google Patents [patents.google.com]
- 2. specialchem.com [specialchem.com]
- 3. 4-Nitro Meta Phenylene Diamine,5131-58-8 - Jayvir Dye Chem [jayvirdyechem.com]
- 4. cosmeticsinfo.org [cosmeticsinfo.org]
- 5. mdpi.com [mdpi.com]
- 6. cosmeticscience.net [cosmeticscience.net]
- 7. nbinno.com [nbinno.com]
- 8. nbinno.com [nbinno.com]
- 9. agilent.com [agilent.com]
- 10. Different Analytical Methods of Para-Phenylenediamine Based Hair Dye [scirp.org]
- 11. Comprehensive Review of Hair Dyes: Physicochemical Aspects, Classification, Toxicity, Detection, and Treatment Methods - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scirp.org [scirp.org]
- 13. Determination of phenylenediamines in hair colors derivatizated with 5-(4, 6-dichlorotriazinyl) aminofluorescein via micellar electrokinetic chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 14. cir-safety.org [cir-safety.org]
- 15. ec.europa.eu [ec.europa.eu]
- 16. View Attachment [cir-reports.cir-safety.org]
Application Notes and Protocols: Unraveling the Corrosion Inhibition Mechanism of 4-nitro-m-phenylenediamine sulfate
Abstract: The relentless challenge of metallic corrosion necessitates the continuous development of effective inhibitors. Organic compounds, particularly those rich in heteroatoms and π-electrons, represent a cornerstone of anti-corrosion strategies. This document provides a comprehensive guide for researchers and drug development professionals on the postulated mechanism of action for 4-nitro-m-phenylenediamine sulfate as a corrosion inhibitor. Due to the limited direct literature on this specific sulfate salt, this guide synthesizes principles from foundational studies on phenylenediamines, nitro-aromatic compounds, and general organic inhibitors. We present a theoretically grounded mechanism alongside detailed, field-proven protocols for its experimental validation, bridging computational chemistry with electrochemical and gravimetric analyses.
Compound Profile: 4-nitro-m-phenylenediamine sulfate
4-nitro-m-phenylenediamine, also known as 4-nitro-1,3-benzenediamine[1], is an aromatic amine. Its sulfate salt form provides solubility in aqueous media, a critical attribute for its application in various industrial environments. The efficacy of this molecule as a corrosion inhibitor is predicted to stem from the synergistic action of its distinct functional groups.
-
Chemical Structure: C₆H₇N₃O₂ · H₂SO₄[2]
-
Key Functional Groups:
-
Amine Groups (-NH₂): The two primary amine groups possess lone pairs of electrons, making them potent centers for coordination with vacant d-orbitals of metal atoms on the surface. These groups are fundamental to the molecule's ability to adsorb onto the metal.
-
Nitro Group (-NO₂): The electron-withdrawing nature of the nitro group influences the electron density of the entire molecule. The oxygen atoms within the nitro group also contain lone pair electrons, offering additional sites for adsorption.
-
Phenyl Ring: The aromatic ring provides a source of delocalized π-electrons. These electrons can interact with the charged metal surface, contributing to the stability of the adsorbed film through π-stacking interactions.
-
The Postulated Mechanism of Corrosion Inhibition
The primary mechanism by which 4-nitro-m-phenylenediamine sulfate is expected to inhibit corrosion is through adsorption at the metal-electrolyte interface, leading to the formation of a protective barrier film[3]. This process isolates the metal from the corrosive species in the environment.
Adsorption at the Metal-Electrolyte Interface
The inhibitor molecules, dispersed in the corrosive medium, compete with aggressive ions (like Cl⁻ or SO₄²⁻) and water molecules for active sites on the metal surface. The adsorption process can be classified into two main types:
-
Physisorption (Physical Adsorption): This involves weaker, electrostatic interactions between the charged metal surface and the charged inhibitor molecule. In acidic solutions, the amine groups can become protonated (-NH₃⁺), allowing for electrostatic attraction to a negatively charged metal surface (at potentials negative to the potential of zero charge).
-
Chemisorption (Chemical Adsorption): This is a stronger form of adsorption involving charge sharing or transfer between the inhibitor and the metal surface, forming a coordinate-type bond. The lone pair electrons on the nitrogen atoms of the amine groups and the oxygen atoms of the nitro group can be shared with the vacant d-orbitals of metal atoms (e.g., iron), creating a stable, bonded layer[4].
The presence of multiple adsorption centers (two amine groups, a nitro group, and the π-system of the benzene ring) suggests that 4-nitro-m-phenylenediamine will adsorb in a planar orientation, maximizing its surface coverage and forming a dense protective film.
Caption: Postulated corrosion inhibition mechanism via competitive adsorption.
Mixed-Mode Inhibition
Organic inhibitors containing both nitrogen and oxygen atoms often function as mixed-type inhibitors. This means they suppress both the anodic (metal dissolution) and cathodic (hydrogen evolution in acidic media) reactions. By adsorbing onto the metal surface, 4-nitro-m-phenylenediamine sulfate blocks the active sites required for both processes, thereby reducing the overall corrosion current density.
Theoretical Evaluation via Computational Chemistry
Quantum chemical calculations, particularly using Density Functional Theory (DFT), are invaluable for predicting the inhibition potential of a molecule before synthesis or experimental testing[5][6]. These methods correlate a molecule's electronic properties with its ability to adsorb onto a metal surface.
Key Quantum Chemical Parameters:
-
E_HOMO (Energy of the Highest Occupied Molecular Orbital): A higher E_HOMO value indicates a greater tendency of the molecule to donate electrons to the vacant d-orbitals of the metal, suggesting stronger chemisorption.
-
E_LUMO (Energy of the Lowest Unoccupied Molecular Orbital): A lower E_LUMO value implies a greater ability of the molecule to accept electrons from the metal surface.
-
Energy Gap (ΔE = E_LUMO - E_HOMO): A smaller energy gap suggests higher reactivity of the molecule, which often correlates with higher inhibition efficiency[7].
-
Dipole Moment (μ): A higher dipole moment may increase the electrostatic interaction between the inhibitor and the metal surface, promoting physisorption.
-
Mulliken Charges: Analysis of the charges on individual atoms helps identify the specific sites (e.g., N and O atoms) most likely to be involved in the adsorption process[8].
Caption: Workflow for quantum chemical evaluation of an inhibitor.
Experimental Validation Protocols
The theoretical mechanism must be validated through rigorous experimentation. The following protocols provide a self-validating framework to quantify the inhibition efficiency and elucidate the mechanism of 4-nitro-m-phenylenediamine sulfate.
Preparation of Test Solutions and Specimens
-
Corrosive Medium: Prepare a stock solution of the corrosive medium (e.g., 1 M HCl or 0.5 M H₂SO₄) using analytical grade reagents and distilled/deionized water.
-
Inhibitor Solutions: Prepare a series of test solutions by dissolving varying concentrations of 4-nitro-m-phenylenediamine sulfate (e.g., 50, 100, 250, 500 ppm) in the corrosive medium. A blank solution (corrosive medium without inhibitor) must always be prepared for comparison.
-
Metal Specimens: Use metal coupons (e.g., mild steel) of a known composition and surface area. Mechanically polish the coupons with successively finer grades of emery paper, degrease with acetone, rinse with distilled water, and dry thoroughly before each experiment.
Protocol 1: Gravimetric Analysis (Weight Loss Method)
This fundamental technique provides a direct measure of metal loss over time.
-
Initial Weighing: Weigh the prepared metal coupons accurately using an analytical balance (W₀).
-
Immersion: Immerse each coupon in a beaker containing 100 mL of the test solution (blank and various inhibitor concentrations). Ensure the coupons are fully submerged.
-
Exposure: Leave the beakers in a temperature-controlled environment (e.g., 25 °C) for a fixed duration (e.g., 6, 12, or 24 hours).
-
Cleaning & Final Weighing: After the immersion period, remove the coupons. Clean them chemically to remove corrosion products (e.g., using Clarke's solution for steel), rinse, dry, and re-weigh them (Wᵢ)[3].
-
Calculation:
-
Calculate the weight loss (ΔW = W₀ - Wᵢ).
-
Calculate the Inhibition Efficiency (IE%) using the formula: IE% = [(ΔW_blank - ΔW_inhibitor) / ΔW_blank] x 100 [3]
-
Protocol 2: Electrochemical Measurements
These techniques provide rapid results and deeper mechanistic insights. A standard three-electrode electrochemical cell is used, comprising the metal specimen as the working electrode, a platinum counter electrode, and a reference electrode (e.g., Saturated Calomel Electrode - SCE)[3].
4.3.1 Potentiodynamic Polarization (PDP)
-
Stabilization: Immerse the three-electrode setup in the test solution and allow the Open Circuit Potential (OCP) to stabilize (typically 30-60 minutes).
-
Polarization Scan: Scan the potential from approximately -250 mV to +250 mV versus the OCP at a slow scan rate (e.g., 0.5-1 mV/s)[3].
-
Data Analysis: Plot the resulting logarithm of current density (log i) versus potential (E). Extrapolate the linear Tafel regions of the anodic and cathodic curves to their intersection point to determine the corrosion potential (E_corr) and corrosion current density (i_corr)[3].
-
Calculation:
-
Calculate Inhibition Efficiency (IE%) using the formula: IE% = [(i_corr(blank) - i_corr(inhibitor)) / i_corr(blank)] x 100 [3]
-
Mechanistic Insight: A significant shift in E_corr (>85 mV) in the presence of the inhibitor indicates either anodic or cathodic control. A smaller shift suggests a mixed-type inhibitor[9].
-
4.3.2 Electrochemical Impedance Spectroscopy (EIS)
-
Stabilization: As with PDP, allow the OCP to stabilize.
-
Impedance Measurement: Apply a small amplitude sinusoidal AC voltage (e.g., 10 mV) at the OCP over a wide frequency range (e.g., 100 kHz to 10 mHz)[3].
-
Data Analysis: Represent the data as Nyquist plots (Z_imaginary vs. Z_real). The plot for an inhibited system typically shows a larger semicircle diameter compared to the blank. Model the data using an equivalent electrical circuit to extract the charge transfer resistance (R_ct). A higher R_ct value signifies better corrosion protection[3].
-
Calculation:
-
Calculate Inhibition Efficiency (IE%) using the formula: IE% = [(R_ct(inhibitor) - R_ct(blank)) / R_ct(inhibitor)] x 100 [3]
-
References
- 1. 4-Nitro-1,3-benzenediamine | C6H7N3O2 | CID 21208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Nitro-m-phenylenediamine sulfate | C6H9N3O6S | CID 21889208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. A Quantum Computational Method for Corrosion Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols: 4-Nitrobenzene-1,3-diamine sulfate as a Chromogenic Reagent in Analytical Chemistry
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the utilization of 4-Nitrobenzene-1,3-diamine sulfate as a versatile chromogenic reagent in analytical chemistry. This document outlines the underlying chemical principles, detailed protocols for method development, and specific applications in spectrophotometric analysis.
Introduction
4-Nitrobenzene-1,3-diamine, also known as 4-nitro-m-phenylenediamine, and its sulfate salt are yellow crystalline powders soluble in water and alcohol.[1][2] While extensively utilized in the cosmetics industry, particularly in hair dye formulations[1][2][3], its chemical structure, featuring primary aromatic amine groups and a nitro substituent, makes it a prime candidate for chromogenic reactions in analytical chemistry.[4] The presence of the amino groups allows for facile diazotization, a cornerstone of colorimetric analysis for a variety of analytes. This document explores its potential in such applications, providing a foundation for robust and sensitive analytical method development.
Principle of Action: Diazotization and Coupling Reactions
The primary application of this compound as a chromogenic reagent hinges on the classic diazotization-coupling reaction. This two-step process is fundamental to the Griess test for nitrite determination and can be adapted for the analysis of various compounds.
-
Diazotization: In an acidic medium, a primary aromatic amine, such as 4-Nitrobenzene-1,3-diamine, reacts with a source of nitrous acid (typically generated in situ from sodium nitrite) to form a diazonium salt. The reaction is typically carried out at low temperatures to ensure the stability of the diazonium salt.
-
Coupling: The resulting diazonium salt is an electrophile that can react with an activated aromatic compound, known as a coupling agent, to form a highly colored and stable azo dye. The intensity of the color produced is directly proportional to the concentration of the analyte, forming the basis for quantitative spectrophotometric analysis.
Application I: Spectrophotometric Determination of Nitrite
This protocol details a representative method for the determination of nitrite in aqueous samples using this compound. This method is analogous to established procedures that utilize other aromatic amines like 4-nitroaniline.[1][5]
Experimental Protocol
1. Reagent Preparation:
-
This compound Solution (0.1% w/v): Dissolve 0.1 g of this compound in 100 mL of 2 M Hydrochloric Acid. This solution should be freshly prepared and protected from light.
-
N-(1-Naphthyl)ethylenediamine dihydrochloride (NED) Solution (0.1% w/v): Dissolve 0.1 g of NED in 100 mL of deionized water. Store in a dark bottle and prepare fresh weekly.
-
Hydrochloric Acid (2 M): Prepare by diluting concentrated HCl with deionized water.
-
Nitrite Stock Solution (100 ppm): Dissolve 0.150 g of dried sodium nitrite in deionized water and dilute to 1000 mL.
-
Nitrite Working Standards: Prepare a series of working standards by appropriate dilution of the stock solution with deionized water.
2. Procedure:
-
Pipette 10 mL of the sample or standard solution into a 25 mL volumetric flask.
-
Add 1.0 mL of the this compound solution and mix well.
-
Allow the reaction to proceed for 5 minutes at room temperature for complete diazotization.
-
Add 1.0 mL of the NED solution and mix thoroughly.
-
Dilute to the mark with deionized water and mix.
-
Allow the color to develop for 15 minutes.
-
Measure the absorbance of the resulting azo dye at the wavelength of maximum absorbance (λmax), determined by scanning the spectrum of a colored solution against a reagent blank. The λmax is expected to be in the visible region, similar to related azo dyes.[1]
-
Prepare a reagent blank using 10 mL of deionized water instead of the sample and follow the same procedure.
-
Construct a calibration curve by plotting the absorbance of the standards versus their concentrations.
-
Determine the concentration of nitrite in the sample from the calibration curve.
Expected Performance Characteristics
The performance of this method will be comparable to similar methods using other diazotizable aromatic amines. The following table provides expected ranges for key validation parameters, which should be experimentally determined for specific applications.
| Parameter | Expected Range |
| Linearity Range | 0.05 - 2.0 µg/mL |
| Molar Absorptivity | > 4 x 10⁴ L mol⁻¹ cm⁻¹ |
| Limit of Detection (LOD) | < 0.02 µg/mL |
| Limit of Quantitation (LOQ) | < 0.06 µg/mL |
| Precision (RSD%) | < 2% |
Workflow Diagram
Caption: Workflow for the spectrophotometric determination of nitrite.
Application II: Method Development for the Analysis of Sulfonamide Drugs
The primary aromatic amine moiety present in sulfonamide drugs makes them ideal candidates for analysis using the diazotization-coupling reaction with this compound as the chromogenic reagent. This section provides a general protocol for developing such a method.
Principle
In this application, the roles of the reagents are reversed. The sulfonamide drug, containing a primary aromatic amine, is first diazotized. The resulting diazonium salt is then coupled with this compound, which acts as the coupling agent to form a colored azo dye.
General Protocol for Method Development
1. Reagent Preparation:
-
Sulfonamide Drug Stock Solution: Prepare a stock solution of the specific sulfonamide drug in a suitable solvent (e.g., dilute HCl or methanol).
-
Sodium Nitrite Solution (0.1% w/v): Dissolve 0.1 g of sodium nitrite in 100 mL of deionized water. Prepare fresh daily.
-
Ammonium Sulfamate Solution (0.5% w/v): Dissolve 0.5 g of ammonium sulfamate in 100 mL of deionized water. This is used to destroy excess nitrite.
-
This compound Solution (0.1% w/v): Prepare as described in the nitrite determination protocol.
-
Hydrochloric Acid (1 M): Prepare by appropriate dilution of concentrated HCl.
2. Optimization of Reaction Conditions:
-
Acid Concentration: Investigate the effect of HCl concentration on the diazotization step.
-
Sodium Nitrite Concentration: Optimize the concentration of sodium nitrite to ensure complete diazotization.
-
Reaction Time: Determine the optimal time for both the diazotization and coupling reactions.
-
Coupling Agent Concentration: Optimize the concentration of the this compound solution.
-
pH of Coupling Reaction: Investigate the effect of pH on the coupling reaction and color stability.
3. General Analytical Procedure:
-
Transfer an aliquot of the sulfonamide drug solution to a 25 mL volumetric flask.
-
Add an optimized volume of HCl and cool the flask in an ice bath.
-
Add an optimized volume of sodium nitrite solution, mix, and allow the diazotization to proceed for the optimized time.
-
Add ammonium sulfamate solution to quench any excess nitrite.
-
Add an optimized volume of the this compound solution and mix.
-
Adjust the pH if necessary and allow the color to develop for the optimized time.
-
Dilute to volume with an appropriate solvent.
-
Measure the absorbance at the λmax against a reagent blank.
-
Validate the developed method according to ICH guidelines.
Reaction Mechanism Diagram
Caption: Diazotization-coupling reaction for sulfonamide analysis.
Trustworthiness and Self-Validating Systems
To ensure the trustworthiness of analytical methods developed using this compound, a robust validation process is essential. Each protocol should be a self-validating system by incorporating the following:
-
System Suitability Tests: Before each analytical run, system suitability parameters such as the absorbance of a standard solution and the stability of the baseline should be checked to ensure the system is performing correctly.
-
Inclusion of Controls: Positive and negative controls should be included in each batch of samples to verify the reactivity of the reagents and the absence of contamination.
-
Method Validation: The analytical method must be thoroughly validated according to the International Council for Harmonisation (ICH) guidelines, including specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), detection limit, quantitation limit, and robustness.
Conclusion
This compound, a readily available and cost-effective chemical, holds significant promise as a chromogenic reagent for spectrophotometric analysis. Its ability to undergo diazotization and coupling reactions opens up avenues for the sensitive and accurate determination of a wide range of analytes, including nitrite and pharmaceutical compounds containing primary aromatic amine functionalities. The protocols and guidelines presented in this document provide a solid foundation for researchers and analytical scientists to develop and validate new analytical methods, expanding the utility of this versatile reagent beyond its traditional applications.
References
- 1. Spectrophotometric determination of nitrite with composite reagents containing sulphanilamide, sulphanilic acid or 4-nitroaniline as the diazotisable aromatic amine and N-(1-naphthyl)ethylenediamine as the coupling agent - Analyst (RSC Publishing) [pubs.rsc.org]
- 2. nbinno.com [nbinno.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 4-Nitro-m-phenylenediamine | Fernando Amat Bioimaging Research [fernandoamat.com]
- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for the Spectrophotometric Determination of Metal Ions Using "4-Nitrobenzene-1,3-diamine sulfate"
A Theoretical Framework for Method Development
Introduction: Exploring the Potential of a Novel Chromogenic Reagent
The spectrophotometric determination of metal ions is a cornerstone of analytical chemistry, valued for its simplicity, speed, and cost-effectiveness. The methodology hinges on the reaction between a target metal ion and a chromogenic reagent to form a colored complex, where the intensity of the color, measured as absorbance, is directly proportional to the concentration of the metal ion. An ideal chromogenic reagent should exhibit high sensitivity and selectivity towards the target metal ion, form a stable complex rapidly, and the resulting complex should have a high molar absorptivity at a wavelength where the reagent itself does not significantly absorb.
This document explores the hypothetical application of "4-Nitrobenzene-1,3-diamine sulfate" as a novel chromogenic reagent for the spectrophotometric determination of metal ions. It is important to note that, to date, there is a lack of established and validated methods in the scientific literature for this specific application. The primary use of "this compound" has been in the formulation of hair dyes[1]. However, its chemical structure, featuring two amino groups and a nitro group on a benzene ring, suggests a potential for chelation and colorimetric reactions with transition metal ions. The amino groups can act as Lewis bases, donating their lone pair of electrons to form coordinate bonds with a metal cation. The nitro group, being a strong electron-withdrawing group, can influence the electronic transitions within the molecule and the resulting metal complex, potentially leading to a significant and measurable color change upon complexation.
Therefore, this application note presents a theoretical framework and a hypothetical protocol for the development of a spectrophotometric method using "this compound". The following sections will provide a scientifically grounded, albeit theoretical, guide for researchers and scientists on how to approach the development and validation of such a method. The causality behind each proposed experimental choice will be explained based on established principles of analytical chemistry.
Chemical and Physical Properties of this compound
"this compound," also known as 4-nitro-m-phenylenediamine sulfate, is a yellow-brown crystalline powder[2]. Its key properties are summarized in the table below.
| Property | Value | Source |
| Chemical Formula | C₆H₉N₃O₆S | [3] |
| Molecular Weight | 251.22 g/mol | [3] |
| CAS Number | 200295-57-4 | [3] |
| Appearance | Yellow-brown powder | [2] |
| Solubility | Soluble in water and alcohol | [1] |
The solubility in water makes it a suitable candidate for aqueous-based spectrophotometric methods.
Hypothetical Reaction Mechanism
The proposed chromogenic activity of this compound is predicated on the formation of a coordination complex with a metal ion. The two amino groups (-NH₂) on the phenyl ring can act as bidentate ligands, chelating a metal ion (Mⁿ⁺). The formation of this chelate is expected to alter the electronic structure of the molecule, leading to a shift in its maximum absorbance wavelength (λmax) and an increase in its molar absorptivity.
Figure 1: Hypothetical chelation reaction.
Theoretical Protocol for Method Development: Determination of Copper (II)
This section outlines a hypothetical, step-by-step protocol for developing a spectrophotometric method for the determination of Copper (II) ions, a common transition metal often analyzed by this technique. This protocol is based on general principles of analytical method development and would require experimental validation.
Preparation of Reagents and Standard Solutions
a) this compound (4-NBD-S) Reagent Solution (0.1% w/v):
-
Accurately weigh 0.1 g of this compound.
-
Dissolve it in 100 mL of deionized water in a volumetric flask.
-
This solution should be prepared fresh daily and stored in a dark bottle to prevent photodegradation.
b) Copper (II) Stock Solution (1000 ppm):
-
Dissolve 0.3929 g of CuSO₄·5H₂O (analytical grade) in deionized water.
-
Add a few drops of concentrated sulfuric acid to prevent hydrolysis.
-
Make up the volume to 100 mL in a volumetric flask.
c) Working Standard Solutions:
-
Prepare a series of working standard solutions by appropriate dilution of the stock solution with deionized water. For example, to create a 100 ppm intermediate standard, pipette 10 mL of the 1000 ppm stock solution into a 100 mL volumetric flask and dilute to the mark. From this, prepare a calibration series (e.g., 1, 2, 5, 10, 15, 20 ppm).
d) Buffer Solutions:
-
Prepare a series of buffer solutions (e.g., acetate, phosphate) to investigate the effect of pH on the complex formation.
Optimization of Experimental Parameters
The following parameters would need to be systematically investigated to establish the optimal conditions for the formation of the Cu(II)-4-NBD-S complex.
a) Effect of pH:
-
Pipette a fixed volume of the Cu(II) standard solution into a series of test tubes.
-
Add a fixed volume of the 4-NBD-S reagent solution.
-
Add different buffer solutions to vary the pH from acidic to alkaline (e.g., pH 2 to 10).
-
Dilute to a final volume and measure the absorbance at the predetermined λmax.
-
Plot absorbance versus pH to determine the optimal pH range for maximum color development.
b) Effect of Reagent Concentration:
-
At the optimal pH, vary the concentration of the 4-NBD-S reagent while keeping the Cu(II) concentration constant.
-
Plot absorbance versus reagent concentration to find the concentration that gives the maximum and constant absorbance.
c) Reaction Time and Stability:
-
At the optimized pH and reagent concentration, mix the Cu(II) standard and 4-NBD-S reagent.
-
Measure the absorbance at different time intervals to determine the time required for complete color development and the stability of the colored complex over time.
Determination of the Stoichiometry of the Complex
The metal-to-ligand ratio in the complex can be determined using methods such as the mole-ratio method or Job's method of continuous variation.
Mole-Ratio Method:
-
A series of solutions is prepared where the metal ion concentration is kept constant while the reagent concentration is varied.
-
The absorbance of each solution is plotted against the molar ratio of [Ligand]/[Metal].
-
The point of inflection in the curve indicates the stoichiometry of the complex.
Proposed Analytical Procedure
Figure 2: Hypothetical workflow for Cu(II) determination.
a) Construction of the Calibration Curve:
-
Into a series of 10 mL volumetric flasks, pipette aliquots of the working Cu(II) standard solutions to cover the expected concentration range.
-
Add the optimal volume of the buffer solution to maintain the optimal pH.
-
Add the optimal volume of the 0.1% 4-NBD-S reagent solution.
-
Dilute to the mark with deionized water and mix well.
-
Allow the solutions to stand for the predetermined optimal reaction time.
-
Measure the absorbance of each solution at the λmax against a reagent blank (prepared in the same way but without the Cu(II) standard).
-
Plot a graph of absorbance versus concentration.
b) Analysis of an Unknown Sample:
-
Take a suitable aliquot of the sample solution in a 10 mL volumetric flask.
-
Follow steps 2-6 as for the construction of the calibration curve.
-
Determine the concentration of Cu(II) in the sample from the calibration curve.
Hypothetical Performance Characteristics
The performance of this hypothetical method would need to be evaluated through a rigorous validation process. The key parameters to be determined are summarized in the table below. The values provided are illustrative examples based on typical spectrophotometric methods for metal ion analysis.
| Parameter | Hypothetical Value | Description |
| λmax | To be determined experimentally | The wavelength of maximum absorbance of the metal complex. |
| Linear Range | 1 - 20 ppm | The concentration range over which the absorbance is directly proportional to the concentration. |
| Molar Absorptivity (ε) | > 1 x 10⁴ L mol⁻¹ cm⁻¹ | A measure of how strongly the complex absorbs light at a given wavelength. Higher values indicate higher sensitivity. |
| Sandell's Sensitivity | To be determined experimentally | The concentration of the analyte that gives an absorbance of 0.001 in a 1 cm cuvette. |
| Limit of Detection (LOD) | < 0.5 ppm | The lowest concentration of the analyte that can be reliably detected. |
| Limit of Quantitation (LOQ) | < 1.0 ppm | The lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy. |
| Interference Studies | To be performed | The effect of other ions commonly present in the sample matrix on the determination of the target metal ion. |
Conclusion: A Call for Experimental Investigation
While "this compound" is not a recognized chromogenic reagent for the spectrophotometric determination of metal ions, its chemical structure holds theoretical promise for such applications. This document has provided a comprehensive, albeit hypothetical, framework for the development and validation of an analytical method using this compound. It is our hope that this theoretical exploration will inspire researchers to experimentally investigate the potential of "this compound" and similar compounds as novel chromogenic reagents, thereby expanding the toolkit of analytical chemists. Any practical application of the protocols described herein would necessitate rigorous experimental validation.
References
Troubleshooting & Optimization
Technical Support Center: Purification of 4-Nitrobenzene-1,3-diamine sulfate
Welcome to the technical support guide for the purification of 4-Nitrobenzene-1,3-diamine sulfate (CAS: 200295-57-4). This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice and detailed protocols to address common challenges encountered during the purification of this compound. Our guidance is grounded in established chemical principles and practical laboratory experience to ensure you achieve the desired purity and yield for your critical applications.
Frequently Asked Questions (FAQs)
Section 1: Compound Characteristics & Handling
Q1: What is the typical appearance of this compound, and what do color variations indicate?
A1: In its pure form, this compound should be a yellow to yellow-brown crystalline powder or powder.[1][2] Darker shades, such as brown or reddish-brown, often suggest the presence of impurities. These are typically oxidation by-products or residual starting materials from the synthesis process. The parent amine, 4-nitro-1,3-phenylenediamine, is described as orange prisms or a yellow crystalline solid, and its oxidation can lead to discoloration.[3][4]
Q2: What are the general solubility properties of this compound?
A2: this compound is sparingly soluble in water.[1] Its salt nature makes it more soluble in polar solvents compared to its free amine base. For purification purposes, exploring polar protic solvents like alcohols or alcohol/water mixtures is a logical starting point. The solubility is expected to increase significantly with temperature, a key requirement for successful recrystallization.
Q3: What are the recommended storage conditions for this compound?
A3: To maintain its integrity and prevent degradation, the compound should be stored in a tightly sealed container in a cool, dry, and well-ventilated place.[1][5] Storage under an inert atmosphere at room temperature is also recommended to prevent oxidation, which can cause discoloration and the formation of impurities.[6]
Section 2: Purification Methodologies
Q4: What is the most effective method for purifying this compound on a lab scale?
A4: Recrystallization is the most common and effective technique for purifying solid organic compounds like this sulfate salt. The principle relies on the differential solubility of the compound and its impurities in a chosen solvent system at varying temperatures. The goal is to find a solvent that dissolves the compound well when hot but poorly when cold. This allows for the formation of pure crystals upon cooling, leaving impurities behind in the solvent (mother liquor). For analogous nitro-phenylenediamine compounds, alcohol/water mixtures have proven highly effective.[7][8]
Q5: My purified product is still discolored. How can I remove colored impurities?
A5: If recrystallization alone does not yield a product of the desired color, treatment with activated charcoal (also known as Norit) is a highly effective decolorization step.[7] Activated charcoal has a high surface area and adsorbs large, colored impurity molecules. It should be added to the hot solution of your compound before the hot filtration step. Use a minimal amount (typically 1-2% by weight of your compound) to avoid adsorbing your product and reducing the yield.[7]
Q6: Can I use column chromatography to purify this compound?
A6: While possible, silica gel column chromatography can be challenging for highly polar and basic compounds like aromatic amines. The acidic nature of silica can lead to strong, sometimes irreversible, binding of the amine, resulting in poor recovery and significant "streaking" on the column.[9] If chromatography is necessary, consider using a less acidic stationary phase like alumina (basic or neutral) or deactivating the silica gel by pre-treating the column with a solvent mixture containing a small amount of a volatile base, such as triethylamine (e.g., 0.5-1% in the eluent).[9][10] Reversed-phase chromatography using a high pH mobile phase to keep the amine in its free-base form can also be an effective strategy.[9]
Troubleshooting Guide
This guide addresses specific problems you may encounter during the purification of this compound.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| 1. The compound "oils out" during recrystallization. | The boiling point of the solvent is higher than the melting point of the compound or its impurities. The solution is cooling too rapidly. The solution is too concentrated (supersaturated). | Select a solvent with a lower boiling point.[7] Ensure the flask is allowed to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help.[7] Add a small amount of additional hot solvent to the mixture to reduce saturation.[7] |
| 2. Very low or no crystal formation upon cooling. | The solution is not sufficiently saturated. The compound is too soluble in the chosen solvent, even at low temperatures. Lack of nucleation sites for crystal growth. | Evaporate some of the solvent to increase the concentration and attempt to cool again.[7] Choose a different solvent system where the compound has lower solubility when cold. Consider a mixed-solvent system (e.g., ethanol/water).[7][8] Scratch the inside of the flask at the liquid's surface with a glass rod. Add a "seed crystal" of the pure compound if available.[7] |
| 3. Poor recovery of the product after filtration. | Too much solvent was used during the dissolution step. The compound has significant solubility in the cold solvent. Premature crystallization occurred during hot filtration. | Always use the minimum amount of hot solvent required to fully dissolve the compound. You can try to concentrate the filtrate (mother liquor) by boiling off some solvent and cooling again to recover more product.[7] Ensure the final cooling step is done in an ice-water bath for a sufficient amount of time to maximize precipitation. Pre-heat the filtration funnel (e.g., with a heat lamp or by pouring hot solvent through it) before filtering the hot solution.[7] |
| 4. Product purity is low despite recrystallization. | The chosen solvent is not effective at separating the specific impurities present. The crystals were not washed properly after filtration. The cooling was too rapid, causing impurities to be trapped within the crystal lattice. | Experiment with different solvent systems (see Table 1 below). After filtering, wash the collected crystals on the filter paper with a small amount of the ice-cold recrystallization solvent to remove residual mother liquor. Always allow the solution to cool slowly to room temperature before further cooling in an ice bath. |
Experimental Protocols & Data
Protocol 1: Recrystallization using a Mixed Solvent System (Ethanol/Water)
This protocol is a robust starting point for the purification of this compound, adapted from methods used for analogous compounds.[7][8]
Step-by-Step Methodology:
-
Dissolution: In an Erlenmeyer flask, add the crude this compound. Add a minimal amount of hot ethanol and bring the mixture to a gentle boil on a hot plate. Continue adding hot ethanol in small portions until the solid is just dissolved.
-
Decolorization (Optional): If the solution is darkly colored, remove it from the heat, allow it to cool slightly, and add a very small amount of activated charcoal (approx. 1-2% w/w of your compound).[7] Re-heat the mixture to boiling for 2-3 minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel containing fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step removes insoluble impurities and activated charcoal.
-
Induce Crystallization: Add hot water dropwise to the hot ethanolic filtrate until the solution just begins to turn cloudy (the "cloud point"). This indicates the solution is saturated. Add a few more drops of hot ethanol to re-dissolve the precipitate, resulting in a clear, saturated solution.
-
Crystal Growth: Cover the flask and allow it to cool slowly and undisturbed to room temperature. Slow cooling is critical for the formation of large, pure crystals.
-
Maximize Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30 minutes to maximize the precipitation of the product.
-
Isolation and Washing: Collect the crystals by suction filtration (e.g., using a Büchner funnel). Wash the crystals on the filter with a small amount of ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals. A patent for the synthesis of this compound suggests drying at temperatures below 80°C.[2] Drying in a vacuum oven is recommended.
Table 1: Recommended Solvents for Recrystallization
| Solvent/System | Rationale | Key Considerations |
| Ethanol/Water | The compound is likely soluble in hot ethanol and less soluble in water. The mixture allows for fine-tuning of solubility to achieve high recovery.[7][8] | The ratio must be determined empirically. Start by dissolving in ethanol and adding water as the anti-solvent. |
| Isopropanol/Water | Similar principle to ethanol/water. Isopropanol is slightly less polar than ethanol. A patent mentions isopropanol in the synthesis of the target compound.[2] | Isopropanol has a higher boiling point than ethanol, which may be advantageous or disadvantageous depending on the compound's melting point. |
| Dilute Sulfuric Acid | As a sulfate salt, the compound's solubility will be suppressed in a solution with a common ion (sulfate), potentially allowing for recrystallization from a hot, dilute acidic solution. | The pH must be carefully controlled. This is a more advanced technique and should be approached with caution. |
Visualized Workflows
Diagram 1: General Recrystallization Workflow
Caption: A step-by-step workflow for the purification of a solid organic compound via recrystallization.
Diagram 2: Troubleshooting Decision Tree
Caption: A decision tree for troubleshooting common issues encountered during crystallization.
References
- 1. Page loading... [guidechem.com]
- 2. US6160179A - Method of producing 4-nitro-m-phenylenediamine sulfate - Google Patents [patents.google.com]
- 3. 4-Nitro-1,3-phenylenediamine | 5131-58-8 [chemicalbook.com]
- 4. 4-Nitro-1,3-benzenediamine | C6H7N3O2 | CID 21208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. zhonglanindustry.com [zhonglanindustry.com]
- 6. 4-Nitro-1,3-phenylenediamine sulfate | 200295-57-4 [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. biotage.com [biotage.com]
- 10. reddit.com [reddit.com]
Common side reactions in the synthesis of "4-Nitro-m-phenylenediamine sulfate"
Welcome to the technical support center for the synthesis of 4-Nitro-m-phenylenediamine sulfate. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthesis. Here, we move beyond simple protocols to explain the underlying chemistry, enabling you to troubleshoot effectively and optimize your experimental outcomes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you might encounter during the synthesis, presented in a question-and-answer format.
Question 1: My reaction mixture turned dark brown or black upon adding the nitrating agent. What is causing this, and is the batch salvageable?
Answer:
A dark brown or black coloration is a strong indicator of oxidation of the m-phenylenediamine starting material . Phenylenediamines are highly susceptible to oxidation, especially under the harsh acidic and oxidizing conditions of nitration. This dark color is due to the formation of polymeric, tar-like substances and quinone-imine type compounds, which are intensely colored.
Causality:
-
Excessive Temperature: Nitration is a highly exothermic reaction. If the temperature is not strictly controlled, localized heating can occur, accelerating the rate of oxidation side reactions.
-
Potent Nitrating Agent: The choice and concentration of the nitrating agent are critical. A nitrating mixture that is too aggressive can favor oxidation over the desired nitration.
-
Air Exposure: m-Phenylenediamine itself can darken upon exposure to air, and this degradation is exacerbated in solution.[1][2]
Troubleshooting Steps:
-
Immediate Action: If you observe rapid darkening, it is crucial to ensure the temperature is under control. If it has exceeded the recommended range, the likelihood of significant side product formation is high.
-
Salvageability Assessment: Take a small aliquot of the reaction mixture, quench it in ice water, and extract it with an organic solvent. Analyze the extract using Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to determine the ratio of the desired product to impurities. If a significant amount of the desired product has formed, you may proceed with the workup and purification, though expect a lower yield.
-
Purification of a Discolored Product: If the final product is dark, recrystallization with the aid of activated charcoal can be effective in removing colored impurities.[3] Dissolve the crude product in a suitable hot solvent (e.g., an ethanol/water mixture) and add a small amount of activated charcoal. After a short period of heating, filter the hot solution to remove the charcoal and allow the filtrate to cool and crystallize.[3]
Question 2: My yield of 4-Nitro-m-phenylenediamine sulfate is significantly lower than expected. What are the likely causes?
Answer:
Low yields can be attributed to several factors, primarily incomplete reaction, product loss during workup, or competing side reactions.
Causality and Troubleshooting:
| Potential Cause | Explanation | Recommended Action |
| Incomplete Nitration | The reaction may not have gone to completion due to insufficient reaction time, low temperature, or a deactivated nitrating agent. | Monitor the reaction progress using TLC or HPLC to ensure the disappearance of the starting material. Ensure the temperature is maintained within the optimal range for the duration of the reaction. Use freshly prepared nitrating mixture. |
| Dinitration | The product, 4-Nitro-m-phenylenediamine, is still an activated aromatic ring and can undergo a second nitration to form dinitro-m-phenylenediamine isomers. The primary amino groups are strongly activating, making the ring susceptible to further electrophilic substitution. The most likely isomers are 2,4-diamino-1,5-dinitrobenzene and 2,4-diamino-1,3-dinitrobenzene . | Use a stoichiometric amount of the nitrating agent. Add the nitrating agent slowly and maintain a low reaction temperature to improve selectivity for mono-nitration. |
| Product Loss During Workup | 4-Nitro-m-phenylenediamine and its sulfate salt have some solubility in water, especially if the pH is not optimal for precipitation. Product can also be lost during filtration and transfer steps. | Carefully adjust the pH to the point of minimum solubility before filtration. Ensure the product is fully precipitated by cooling the solution in an ice bath. Wash the collected solid with a minimal amount of cold water to remove residual acid without dissolving a significant amount of product.[4] |
| Oxidation | As discussed in Question 1, oxidation of the starting material or product to byproducts reduces the yield of the desired compound. | Maintain strict temperature control and consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize contact with atmospheric oxygen. |
Question 3: I am seeing multiple spots on my TLC plate after the reaction. How do I identify them and purify my product?
Answer:
The presence of multiple spots on a TLC plate indicates a mixture of compounds. In this synthesis, these are likely to be the starting material, the desired product, and side products such as regioisomers and dinitrated compounds.
Identification and Purification Strategy:
-
Spot Identification (TLC):
-
Starting Material: Run a sample of your starting m-phenylenediamine (or its protected form) on the same TLC plate as your reaction mixture.
-
Product: The main product spot should be the most prominent.
-
Side Products: Other spots are likely impurities. Dinitrated products are generally more polar than the mono-nitrated product and will have a lower Rf value. Oxidation products may appear as streaks or colored spots at the baseline.
-
-
Purification Techniques:
-
Recrystallization: This is the most common and effective method for purifying the crude product.[3]
-
Solvent Selection: A good solvent for recrystallization will dissolve the compound when hot but not when cold. For 4-Nitro-m-phenylenediamine sulfate, mixtures of ethanol and water or isopropanol and water are often effective.[3]
-
Procedure: Dissolve the crude product in a minimum amount of the hot solvent. If the solution is colored, treat it with activated charcoal as described previously.[3] Allow the solution to cool slowly to form pure crystals, then cool further in an ice bath to maximize recovery.
-
-
Column Chromatography: If recrystallization does not provide a product of sufficient purity, column chromatography can be used to separate compounds with similar polarities. A silica gel column with a suitable solvent system (e.g., a gradient of ethyl acetate in hexane) can effectively separate the desired product from its isomers and other impurities.
-
Frequently Asked Questions (FAQs)
Q: Why is it often recommended to protect the amino groups of m-phenylenediamine by acetylation before nitration?
A: Protecting the highly activating amino groups as acetamides serves two primary purposes:
-
Prevents Oxidation: The acetyl group reduces the electron-donating ability of the nitrogen, making the aromatic ring less susceptible to oxidation by the nitrating mixture.[5]
-
Controls Regioselectivity and Reactivity: The acetamido group is less activating than the amino group, which helps to prevent over-nitration (dinitration). While still an ortho-, para-director, the bulkier acetamido group can sterically hinder nitration at the ortho position (position 2), favoring substitution at the para position (position 4) relative to the other amino group, leading to a higher yield of the desired 4-nitro isomer.[6]
Q: What are the critical parameters to control during the nitration step?
A: The most critical parameters are:
-
Temperature: As mentioned, nitration is exothermic. The temperature must be kept low (typically 0-10 °C) during the addition of the nitrating agent to prevent runaway reactions and minimize the formation of oxidation and dinitration byproducts.[4]
-
Rate of Addition: The nitrating agent should be added slowly and portion-wise to the substrate solution to maintain temperature control and ensure a homogeneous reaction.
-
Stoichiometry: A slight excess of the nitrating agent is often used to ensure complete conversion of the starting material, but a large excess should be avoided as it increases the risk of dinitration.
Q: How can I confirm the identity and purity of my final 4-Nitro-m-phenylenediamine sulfate product?
A: A combination of analytical techniques should be used:
-
Melting Point: A sharp melting point close to the literature value is a good indicator of purity.
-
Spectroscopy:
-
¹H NMR and ¹³C NMR: These techniques will confirm the structure of the molecule by showing the expected chemical shifts and coupling patterns for the aromatic protons and carbons.
-
FT-IR: The presence of characteristic peaks for the amino groups (N-H stretching), the nitro group (asymmetric and symmetric NO₂ stretching), and the sulfate counter-ion (S=O stretching) can confirm the functional groups present.
-
-
Chromatography:
-
HPLC-UV: This is an excellent method for assessing purity. A pure sample should show a single major peak at the expected retention time. HPLC can also be used to quantify any impurities present.[7] A reverse-phase C18 column with a mobile phase of acetonitrile and a buffered aqueous solution is a common setup for analyzing such aromatic amines.[8]
-
Experimental Protocols and Visualizations
Protocol: Synthesis via Protection, Nitration, and Hydrolysis
This protocol is based on the method of protecting the amine groups to achieve a more controlled reaction.[4]
Step 1: Diacetylation of m-Phenylenediamine
-
In a round-bottom flask, dissolve m-phenylenediamine in acetic anhydride.
-
Heat the mixture gently under reflux for 30 minutes.
-
Pour the reaction mixture into cold water to precipitate the diacetylated product.
-
Filter the solid, wash with water, and dry to obtain N,N'-(1,3-phenylene)diacetamide.
Step 2: Nitration of N,N'-(1,3-phenylene)diacetamide
-
In a clean, dry flask, dissolve the diacetylated product in concentrated sulfuric acid, keeping the temperature below 40 °C.
-
Cool the solution in an ice-salt bath to below 10 °C.
-
Slowly add a nitrating mixture (concentrated nitric acid and sulfuric acid) dropwise with vigorous stirring, ensuring the temperature does not rise above 10 °C.
-
After the addition is complete, allow the mixture to stir for an additional hour at low temperature.
-
Pour the reaction mixture onto crushed ice to precipitate the 4-nitro-diacetyl-m-phenylenediamine.
-
Filter the solid, wash thoroughly with cold water, and dry.
Step 3: Hydrolysis and Salt Formation
-
Suspend the nitrated diacetyl compound in a mixture of isopropanol and water containing sulfuric acid.[4]
-
Heat the mixture to reflux (around 85 °C) for several hours until hydrolysis is complete (monitor by TLC).[4]
-
Cool the solution. The 4-Nitro-m-phenylenediamine sulfate may precipitate upon cooling.
-
Adjust the pH if necessary and cool in an ice bath to maximize precipitation.
-
Filter the yellow-brown solid product, wash with a small amount of cold isopropanol, and dry under vacuum below 80 °C.[4]
Reaction Pathway and Side Reactions
Caption: Main synthesis route and potential side reactions.
Troubleshooting Workflow for Low Yield
Caption: A logical workflow for diagnosing the cause of low product yield.
References
- 1. m-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 2. grokipedia.com [grokipedia.com]
- 3. cdnsciencepub.com [cdnsciencepub.com]
- 4. US6160179A - Method of producing 4-nitro-m-phenylenediamine sulfate - Google Patents [patents.google.com]
- 5. byjus.com [byjus.com]
- 6. :::JAAN's Science Class:::: Nitration of acetanilide (Lab report) [jscienceclass.blogspot.com]
- 7. scispace.com [scispace.com]
- 8. Synthesis of the isomeric dinitro-p-phenylenediamines by nitration of NN′-bis(phenylsulphonyl)-p-phenylenediamine - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Troubleshooting guide for the nitration of m-phenylenediamine derivatives
Technical Support Center: Nitration of m-Phenylenediamine Derivatives
A Senior Application Scientist's Guide to Troubleshooting and Optimization
The nitration of m-phenylenediamine and its derivatives is a cornerstone reaction for synthesizing a wide array of valuable compounds, from high-performance polymers to active pharmaceutical ingredients. However, the high reactivity of the diamino-substituted aromatic ring presents unique and significant challenges. The two powerful activating amino groups make the substrate highly susceptible to oxidation, polysubstitution, and runaway reactions.
This guide provides in-depth, field-proven insights to help you navigate these challenges. Structured in a question-and-answer format, it addresses specific experimental issues, explains the underlying chemical principles, and offers robust, actionable solutions.
Frequently Asked Questions (FAQs) & Troubleshooting
Section 1: Reaction Control and Selectivity
Q1: My reaction is turning dark brown or black and yielding mostly tar-like substances. What's causing this and how can I prevent it?
A1: This is a classic sign of oxidation. The m-phenylenediamine ring is extremely electron-rich due to the two activating amino groups, making it highly susceptible to oxidation by nitric acid.[1][2] Direct nitration under standard mixed-acid conditions (HNO₃/H₂SO₄) is often too harsh, leading to degradation and polymerization of the starting material.[1]
Root Cause Analysis & Solutions:
-
Amino Group Protonation & Oxidation: In strong acid, the amino groups are protonated to form anilinium ions (-NH₃⁺).[2][3][4] While this deactivates the ring, an equilibrium still exists with the free amine, which is readily oxidized.[5]
-
Overly Aggressive Nitrating Agent: The standard mixed acid is a potent nitrating and oxidizing system.
Primary Solution: Protection of Amino Groups The most reliable strategy is to temporarily protect the amino groups by converting them into amides, typically acetamides, using acetic anhydride.[2][6][7]
-
Why it Works: The acetamido group (-NHCOCH₃) is still an ortho-, para-directing activator, but it is significantly less activating than a free amino group.[2] This moderation prevents oxidation and allows for a much more controlled reaction. The bulky acetyl group also provides steric hindrance that can influence regioselectivity.
-
Deprotection: After nitration, the acetyl groups can be easily removed by acid or base hydrolysis to regenerate the amino groups.[6][8]
Q2: I'm getting a mixture of mono-, di-, and even tri-nitrated products. How can I improve the selectivity for mono-nitration?
A2: Poor selectivity and polysubstitution are common results of the high reactivity of the substrate. The first nitro group added to the ring does not sufficiently deactivate it to prevent further nitration under the reaction conditions.
Optimization Strategies:
-
Strict Temperature Control: Nitration is highly exothermic.[9][10] A runaway reaction can occur if the temperature is not rigorously controlled, leading to over-nitration.[9][11] Maintain the reaction temperature at 0°C or below using an ice-salt or dry ice/acetone bath.[12]
-
Stoichiometry of the Nitrating Agent: Use a molar ratio of nitric acid to substrate as close to 1:1 as possible.[12] Adding the nitrating agent slowly and dropwise to the substrate solution ensures it reacts before building up in concentration.
-
Choice of Nitrating Agent: Consider milder nitrating agents if mixed acid proves too strong, even with a protected substrate.
| Nitrating Agent | Typical Conditions | Advantages & Disadvantages |
| Conc. HNO₃ / Conc. H₂SO₄ | 0°C to 10°C | Pro: Inexpensive, powerful. Con: Highly corrosive, strong oxidant, can lead to polysubstitution and runaway reactions.[9] |
| KNO₃ / Conc. H₂SO₄ | 0°C to 25°C | Pro: Generates anhydrous HNO₃ in situ, can be milder. Con: Heterogeneous reaction can sometimes be slow. |
| Acetyl Nitrate (from HNO₃/Ac₂O) | 0°C to 10°C | Pro: Less acidic, reduces oxidation. Con: Can be unstable, must be prepared fresh. |
| N₂O₅ in an inert solvent | -10°C to 0°C | Pro: Powerful but non-acidic nitrating agent, high para-selectivity.[13] Con: Reagent is less common and can be hazardous to handle. |
Q3: The nitro group is adding to an unexpected position on the ring. How can I control the regioselectivity?
A3: Regioselectivity in the nitration of m-phenylenediamine derivatives is a complex interplay of electronic and steric effects. The two amino groups strongly direct ortho- and para- to themselves.
-
Position 4/6: These positions are activated by both amino groups (ortho to one, para to the other), making them the most electronically favorable sites for nitration.
-
Position 2: This position is sterically hindered by being situated between the two amino groups. Nitration here is generally disfavored unless the groups are small.
-
Position 5: This position is meta to both amino groups and is the least activated.
dot graph { graph [rankdir="TB", splines=ortho, nodesep=0.5, label="Directing Effects in m-Phenylenediamine", labelloc=t, fontname="Helvetica"]; node [shape=none, fontname="Helvetica"];
sub [label=< m-Phenylenediamine
NH₂ 2 NH₂
6
4
5
>];node [shape=box, style=filled, fontname="Helvetica"];
pos46 [label="Positions 4 & 6\n(Most Activated)", fillcolor="#34A853", fontcolor="#FFFFFF"]; pos2 [label="Position 2\n(Sterically Hindered)", fillcolor="#FBBC05", fontcolor="#202124"]; pos5 [label="Position 5\n(Least Activated)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
sub:p4 -> pos46 [style=invis]; sub:p6 -> pos46 [style=invis]; sub:p2 -> pos2 [style=invis]; sub:p5 -> pos5 [style=invis]; } dot Caption: Electronic activation sites on the m-phenylenediamine ring.
Controlling Factors:
-
Protecting Groups: Using a bulky protecting group like an acetyl or benzoyl group can sterically block the positions ortho to it (positions 2 and 4/6), potentially favoring the remaining open position.
-
Solvent and Catalyst: Zeolite catalysts have been shown to influence regioselectivity by orienting the substrate within their pores, favoring certain isomers.[14][15]
-
Substituents: Existing substituents on the ring or the nitrogen atoms will have their own directing and steric effects that must be considered.
Section 2: Safety and Reaction Hazards
Q4: My reaction temperature is increasing uncontrollably, even with an ice bath. What is happening?
A4: You are experiencing a thermal runaway reaction.[9] Nitrations are highly exothermic, and if the rate of heat generation exceeds the rate of heat removal, the reaction will accelerate exponentially, leading to a rapid increase in temperature and pressure.[11][16][17] This is an extremely dangerous situation that can result in the violent ejection of corrosive materials or an explosion.[9][11]
Immediate Actions & Prevention:
-
Stop Reagent Addition: Immediately cease adding the nitrating agent.
-
Emergency Cooling: If possible and safe, add more cooling material (e.g., dry ice) to the external bath.
-
Quenching (Use Extreme Caution): If the reaction is small scale and you have a clear escape route, prepare a large volume of ice water for quenching. This should only be a last resort.
Prevention is Critical:
-
Scale: Never run a nitration for the first time at a large scale. Start small.
-
Cooling Capacity: Ensure your cooling bath is large enough and cold enough to handle the exotherm. An ice-water bath may be insufficient; an ice-salt or dry ice-solvent bath provides better capacity.
-
Addition Rate: The single most important factor is the slow, controlled, dropwise addition of the nitrating agent to the substrate solution.[12] Never add the substrate to the mixed acid.
-
Monitoring: Continuously monitor the internal reaction temperature with a thermometer.
Section 3: Workup and Purification
Q5: My product precipitated during the quench, but it's a sticky, impure mess. How can I improve the isolation?
A5: A poor-quality precipitate is often due to residual acids and the co-precipitation of byproducts. A methodical workup procedure is essential.[18]
Standard Workup Protocol:
-
Quenching: Slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. This dilutes the acid and precipitates the crude product.[18]
-
Filtration: Collect the solid by vacuum filtration and wash it thoroughly with cold water until the filtrate is neutral to pH paper. This removes the bulk of the mineral acids.
-
Neutralization Wash: Re-slurry the crude solid in a dilute sodium bicarbonate solution to neutralize any trapped acid. Filter and wash with water again.
-
Recrystallization/Chromatography: The dried crude product will likely be a mixture of isomers. Purification is typically achieved by:
-
Recrystallization: If one isomer is significantly less soluble, it may be purified by recrystallization from a suitable solvent like ethanol or ethyl acetate.
-
Column Chromatography: For separating close-boiling isomers, column chromatography on silica gel is the most effective method.[19]
-
Q6: I can't separate the ortho- and para-isomers of my product. What techniques are effective?
A6: Separating nitroaniline isomers can be challenging due to their similar polarities.
-
Column Chromatography: This is the most common and effective lab-scale method. Experiment with different solvent systems (e.g., hexane/ethyl acetate or dichloromethane/methanol gradients) to find the optimal separation conditions.
-
Differential Solubility: Sometimes, isomers can be separated based on their differential solubility in specific solvents or by forming salts. For instance, treatment with an acid might selectively precipitate one isomer as its salt.[20]
-
Thin-Layer Chromatography (TLC): Use TLC extensively to guide your purification strategy, identifying the best solvent system for column chromatography before running the column.[19]
Key Experimental Protocol: Controlled Mono-Nitration of Acetanilide Derivative
This protocol details the nitration of N,N'-diacetyl-m-phenylenediamine as a representative example of a controlled reaction on a protected substrate.
Step 1: Protection (Acetylation)
-
Dissolve m-phenylenediamine (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Cool the solution to 0-5°C in an ice bath.
-
Slowly add acetic anhydride (2.2 eq) dropwise while maintaining the temperature below 20°C.
-
After addition, warm to room temperature and stir for 1 hour.
-
Pour the mixture into cold water to precipitate the diacetylated product. Filter, wash with water, and dry.
Step 2: Nitration
-
Add the dried N,N'-diacetyl-m-phenylenediamine (1.0 eq) to concentrated sulfuric acid at 0°C. Stir until fully dissolved.
-
Cool the solution to -5°C to 0°C in an ice-salt bath.
-
Separately, prepare a nitrating mixture of concentrated nitric acid (1.05 eq) and concentrated sulfuric acid. Cool this mixture to 0°C.
-
Add the nitrating mixture dropwise to the substrate solution over 30-60 minutes. Crucially, ensure the internal temperature does not exceed 5°C.
-
Stir the mixture at 0°C for an additional 1-2 hours, monitoring the reaction progress by TLC.
Step 3: Workup and Isolation
-
Slowly pour the completed reaction mixture onto a large volume of crushed ice with vigorous stirring.
-
Allow the ice to melt, and collect the precipitated solid by vacuum filtration.
-
Wash the solid thoroughly with cold water until the filtrate is neutral.
-
Wash the solid with a cold, saturated sodium bicarbonate solution, followed by a final wash with cold water.
-
Dry the crude product. Purify by recrystallization from ethanol or by column chromatography to separate isomers.
References
- 1. Why is nitration of aniline difficult class 11 chemistry CBSE [vedantu.com]
- 2. benchchem.com [benchchem.com]
- 3. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 4. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 5. Nitration - Wikipedia [en.wikipedia.org]
- 6. homework.study.com [homework.study.com]
- 7. The reagent used for protection of amino group during the nitration of aniline is [allen.in]
- 8. youtube.com [youtube.com]
- 9. Science made alive: Chemistry/Experiments [woelen.homescience.net]
- 10. byjus.com [byjus.com]
- 11. icheme.org [icheme.org]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
- 14. US5946638A - Regioselective nitration of aromatic compounds and the reaction products thereof - Google Patents [patents.google.com]
- 15. ias.ac.in [ias.ac.in]
- 16. bibliotekanauki.pl [bibliotekanauki.pl]
- 17. datapdf.com [datapdf.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. US2671110A - Separation of isomeric mixtures of nitroanilines - Google Patents [patents.google.com]
Stability of "4-Nitrobenzene-1,3-diamine sulfate" in acidic and basic solutions
Technical Support Center: 4-Nitrobenzene-1,3-diamine sulfate
A Guide to Experimental Stability and Handling in Aqueous Solutions
Welcome to the technical support guide for this compound (also known as 4-nitro-m-phenylenediamine sulfate). This document is designed for researchers, chemists, and drug development professionals to provide in-depth insights into the stability of this compound under various pH conditions. Understanding its behavior in acidic and basic environments is critical for ensuring experimental reproducibility, accuracy, and safety.
Frequently Asked Questions (FAQs)
This section addresses common high-level questions regarding the handling and stability of this compound.
Q1: What is the general stability of this compound in acidic solutions (pH < 7)?
A: this compound is notably stable in acidic solutions. The compound is the sulfate salt of an aromatic diamine, meaning the basic amino groups are already protonated (-NH₃⁺). This protonation protects the amine functionalities from oxidative degradation, which is the primary pathway for instability in related compounds. In fact, the synthesis of the sulfate salt itself is conducted in concentrated sulfuric acid at elevated temperatures (70-75°C), demonstrating its robustness under these conditions.[1] While stable, dissolving it in strong acids can be an exothermic process.[2]
Q2: What occurs when this compound is dissolved in or titrated with a basic solution (pH > 7)?
A: When a base is introduced, it neutralizes the sulfuric acid salt, deprotonating the ammonium groups to yield the free base, 4-nitro-1,3-benzenediamine.[2] This free base is significantly more susceptible to atmospheric oxidation. Researchers will often observe a color change, typically from yellow to orange, brown, or even darker, as the compound degrades.[2] Furthermore, the free base is less soluble in water than its sulfate salt form, which may lead to precipitation if the concentration is sufficiently high.[2]
Q3: What are the optimal storage conditions for solutions of this compound?
A:
-
Acidic Stock Solutions (pH < 6): These solutions are relatively stable. For long-term storage (weeks), it is recommended to store them in a tightly sealed container, protected from light, at 2-8°C.
-
Basic Solutions (pH > 8): Basic solutions of this compound are unstable and prone to oxidation. They should be prepared fresh immediately before use. If an experiment requires a basic solution, it is best practice to de-gas the solvent (e.g., by sparging with nitrogen or argon) prior to dissolution to minimize exposure to oxygen.
Q4: What are the primary chemical incompatibilities for this compound?
A: The compound should be stored away from strong oxidizing agents, strong acids (to avoid uncontrolled exothermic reactions), strong reducing agents, and acid anhydrides.[3] Accidental contact with these materials can lead to vigorous reactions or degradation of the compound.
Troubleshooting Guide
This guide provides solutions to specific problems that may be encountered during experimentation.
Issue: Upon adding a base (e.g., NaOH, NH₄OH) to my aqueous solution of this compound, the color rapidly darkened to a deep brown.
-
Causality: This is a classic sign of oxidation. The addition of a base converted the stable protonated diamine sulfate salt into the unstable free diamine base. The free amino groups are readily oxidized by dissolved oxygen in your solvent, leading to the formation of highly colored polymeric degradation products.
-
Solution:
-
Work Under Inert Atmosphere: Prepare the basic solution in a glove box or use Schlenk line techniques. De-gas your solvent thoroughly before adding the compound.
-
Use Fresh Solutions: Prepare only the amount of basic solution needed for the immediate experiment and use it without delay. Do not store basic solutions.
-
Lower the Temperature: If experimentally feasible, conduct the reaction or analysis at a lower temperature to decrease the rate of oxidation.
-
Issue: I observed a fine yellow-orange precipitate forming after I adjusted the pH of my solution to ~8.0.
-
Causality: You have likely exceeded the solubility limit of the free base, 4-nitro-1,3-benzenediamine. The sulfate salt is significantly more water-soluble than its deprotonated, neutral free base form.[2] When you added base, you converted the salt to the less soluble base, causing it to precipitate out of solution.
-
Solution:
-
Work at Lower Concentrations: Reduce the starting concentration of your this compound solution.
-
Add a Co-Solvent: If compatible with your experimental system, the addition of a miscible organic solvent such as ethanol or isopropanol can increase the solubility of the free base.[1]
-
Maintain Acidic pH: If the experimental design permits, keep the pH of the solution below 6 to maintain the compound in its more soluble salt form.
-
Issue: My kinetic study results are inconsistent when using solutions of this compound in a neutral buffer (pH 7.4).
-
Causality: At neutral pH, an equilibrium exists between the protonated (salt) and deprotonated (free base) forms of the molecule. The presence of even a small amount of the free base can lead to slow, time-dependent oxidative degradation, especially if the buffer was not de-gassed. An "aged" neutral solution will have a different concentration of the active compound than a freshly prepared one, leading to poor reproducibility.
-
Solution:
-
Strict Solution Preparation Protocols: Prepare fresh solutions for each set of experiments. Note the time between solution preparation and use, and keep it consistent.
-
Use of Antioxidants: If permissible, consider adding a small quantity of a mild, non-interfering antioxidant to the buffer.
-
Monitor Solution Integrity: Before each experiment, run a quick UV-Vis spectrum of the solution. A change in the absorbance maximum (λ-max) or the appearance of a shoulder peak can indicate degradation.
-
Experimental Protocols & Data
Data Summary: pH-Dependent Stability
| pH Range | Predominant Chemical Form | Expected Stability | Key Considerations |
| < 2 (Strongly Acidic) | Di-protonated Sulfate Salt | Very High | Exothermic dissolution. High ionic strength may affect solubility. |
| 2 - 6 (Mildly Acidic) | Mono/Di-protonated Sulfate Salt | High | Optimal range for stable stock solutions. |
| ~7 (Neutral) | Equilibrium of Salt and Free Base | Moderate to Low | Risk of slow oxidation. Prepare fresh. |
| > 8 (Basic) | Free Base | Very Low | Rapid oxidation and potential precipitation. Use immediately. |
Protocol 1: Preparation of a Standardized Acidic Stock Solution
This protocol describes the preparation of a 10 mM stock solution, which can be reliably diluted for further experiments.
-
Safety First: Wear appropriate PPE, including safety goggles, a lab coat, and gloves. Handle the solid compound in a fume hood or ventilated enclosure.
-
Preparation:
-
Weigh out 25.12 mg of this compound (MW = 251.22 g/mol ).[4]
-
Prepare a 0.1 M HCl solution by diluting concentrated HCl in deionized water.
-
Quantitatively transfer the weighed solid to a 10 mL volumetric flask.
-
Add approximately 5 mL of the 0.1 M HCl solution and gently swirl to dissolve the solid.
-
Once fully dissolved, bring the volume up to the 10 mL mark with 0.1 M HCl.
-
Cap and invert the flask several times to ensure homogeneity.
-
-
Storage: Transfer the solution to a labeled amber glass vial and store at 2-8°C. This solution should be stable for several weeks.
Protocol 2: Workflow for Monitoring Stability in Basic Conditions
This workflow uses UV-Vis spectroscopy to visualize the compound's degradation in real-time.
-
Instrument Setup: Turn on and warm up a UV-Vis spectrophotometer. Set the scan range from 250 nm to 700 nm.
-
Solution Preparation:
-
Prepare a 1 M NaOH solution.
-
Prepare a ~50 µM solution of this compound in deionized water. Note: Use water instead of acid for this initial solution to avoid a strong neutralization reaction.
-
-
Execution:
-
Pipette 2 mL of the ~50 µM diamine sulfate solution into a quartz cuvette.
-
Place the cuvette in the spectrophotometer and run a baseline scan (this is your T=0 reference).
-
Remove the cuvette. Add 20 µL of 1 M NaOH to the cuvette to make the solution basic.
-
Quickly cap, invert twice to mix, and immediately place it back into the spectrophotometer.
-
Run scans at timed intervals (e.g., T=1, 5, 10, 20, and 30 minutes).
-
-
Analysis: Overlay the spectra. You will likely observe a decrease in the primary absorbance peak of the parent compound and a concurrent increase in absorbance at longer wavelengths (in the 400-600 nm range), indicating the formation of colored oxidation products. This provides visual, semi-quantitative evidence of the instability.
Visualization of pH-Dependent Behavior
The following diagram illustrates the chemical transformations of this compound as a function of solution pH.
Caption: pH-dependent equilibrium and degradation pathway.
References
- 1. US6160179A - Method of producing 4-nitro-m-phenylenediamine sulfate - Google Patents [patents.google.com]
- 2. 4-Nitro-1,3-benzenediamine | C6H7N3O2 | CID 21208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. 4-Nitro-m-phenylenediamine sulfate | C6H9N3O6S | CID 21889208 - PubChem [pubchem.ncbi.nlm.nih.gov]
Technical Support Center: Experimental Solubilization of 4-Nitro-1,3-phenylenediamine sulfate
Welcome to the technical support guide for 4-Nitro-1,3-phenylenediamine sulfate (CAS No. 200295-57-4). This resource is designed for researchers, scientists, and formulation professionals to address common challenges encountered when preparing solutions of this compound for experimental use. As Senior Application Scientists, we have developed this guide based on fundamental chemical principles and established laboratory practices to ensure you can prepare stable, effective solutions for your assays.
Frequently Asked Questions (FAQs)
Q1: What is 4-Nitro-1,3-phenylenediamine sulfate, and what are its basic solubility characteristics?
4-Nitro-1,3-phenylenediamine sulfate is a yellow crystalline powder.[1][2][3] Structurally, it is the sulfuric acid salt of 4-nitro-m-phenylenediamine. The presence of two basic amine groups on the phenyl ring allows for the formation of this salt. While salt formation generally improves the aqueous solubility of a compound compared to its free base, 4-Nitro-1,3-phenylenediamine sulfate is still classified as sparingly or poorly soluble in water.[1][3] This limited solubility is due to the hydrophobic nature of the aromatic ring and the strong crystal lattice energy of the solid salt, which must be overcome by the solvent.
Understanding that you are working with a salt of a weak base is the critical first step in developing an effective solubilization strategy. The protonated amine groups are key to its aqueous solubility, and maintaining this charged state is essential.
| Property | Value | Source(s) |
| CAS Number | 200295-57-4 | [4][5][6] |
| Appearance | Yellow Powder / Crystalline Solid | [1][2][6] |
| Molecular Formula | C₆H₉N₃O₆S | [5][6] |
| Molecular Weight | 251.22 g/mol | [4][5][6] |
| Aqueous Solubility | Sparingly soluble / Low solubility | [1][3] |
| Storage | Store in a cool, dry, well-ventilated place | [1][6] |
Q2: I am having trouble dissolving the compound in water for my cell culture experiment. What is the recommended starting procedure?
The most common issue is attempting to dissolve the compound in neutral pH water (pH 7.0) or a standard physiological buffer like PBS (pH 7.4). At neutral or alkaline pH, the sulfate salt can convert to its free base form (4-nitro-1,3-phenylenediamine), which is significantly less soluble in water and will precipitate.[7][8]
The key is to maintain an acidic environment to keep the amine groups protonated and charged, maximizing their interaction with polar water molecules.[9][]
A recommended first approach is to use a slightly acidic buffer or acidified water.
Workflow for Improving Experimental Solubility
This workflow provides a systematic approach to troubleshoot and achieve the desired concentration of 4-Nitro-1,3-phenylenediamine sulfate in solution.
References
- 1. Page loading... [wap.guidechem.com]
- 2. nbinno.com [nbinno.com]
- 3. chembk.com [chembk.com]
- 4. 4-Nitro-1,3-Phenylenediamine Sulfate | CymitQuimica [cymitquimica.com]
- 5. 4-Nitro-m-phenylenediamine sulfate | C6H9N3O6S | CID 21889208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. zhonglanindustry.com [zhonglanindustry.com]
- 7. 4-Nitro-1,3-phenylenediamine | 5131-58-8 [chemicalbook.com]
- 8. 4-Nitro-1,3-benzenediamine | C6H7N3O2 | CID 21208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. Workup [chem.rochester.edu]
Technical Support Center: Stabilizing 4-Nitrobenzene-1,3-diamine sulfate in Research Applications
Welcome to the dedicated technical support guide for 4-Nitrobenzene-1,3-diamine sulfate (CAS No: 200295-57-4). This resource is designed for researchers, scientists, and drug development professionals to ensure the stability and integrity of this critical reagent throughout its storage and application. In our experience, inconsistent experimental outcomes can often be traced back to the degradation of starting materials. This guide provides in-depth, scientifically-grounded advice to help you prevent, identify, and troubleshoot the degradation of this compound.
I. Compound Stability Profile: Understanding the "Why"
This compound is a nuanced molecule, featuring both electron-donating diamine groups and a potent electron-withdrawing nitro group on an aromatic ring. This electronic arrangement makes the compound susceptible to specific degradation pathways, primarily oxidation and photodegradation. The amine groups are prone to oxidation, which can be catalyzed by light, heat, and atmospheric oxygen, often leading to the formation of colored impurities and polymeric byproducts. The aromatic ring itself can also be subject to oxidative attack. Understanding these inherent vulnerabilities is the first step in designing a robust storage and handling protocol.
II. Frequently Asked Questions (FAQs)
Here we address the most common queries our team receives regarding the storage and handling of this compound.
Q1: What are the optimal storage conditions for this compound?
A1: To minimize degradation, the compound should be stored in a tightly sealed container in a cool, dry, and dark place. An inert atmosphere, such as nitrogen or argon, is highly recommended to prevent oxidation.[1]
Q2: I've noticed the color of my this compound has changed from a yellow powder to a brownish hue. What does this indicate?
A2: A color change, particularly darkening to a brown or reddish-brown tint, is a strong visual indicator of degradation. This is often due to the oxidation of the aromatic amine functional groups, which can lead to the formation of colored polymeric impurities.[2] If you observe a significant color change, it is advisable to verify the purity of the compound analytically before use.
Q3: Can I store the compound in a standard laboratory freezer?
A3: While a cool environment is beneficial, ensure the freezer is a non-sparking, dedicated chemical storage unit. Storing in a standard freezer can introduce moisture condensation upon removal, which can accelerate degradation, especially if the container is not properly sealed or allowed to equilibrate to room temperature before opening. A desiccator within a refrigerator is a preferable option.
Q4: What materials are incompatible with this compound?
A4: Avoid contact with strong oxidizing agents, strong acids, strong reducing agents, and acid anhydrides.[3] These substances can react vigorously with the amine or nitro groups, leading to rapid degradation and potentially hazardous situations.
Q5: For how long can I expect the compound to remain stable under ideal conditions?
A5: The shelf-life of this compound is highly dependent on the strictness of the storage conditions. When stored under an inert atmosphere in a cool, dark, and dry environment, the compound should remain stable for an extended period. However, for critical applications, it is best practice to re-analyze the purity of the compound if it has been in storage for more than a year, or if any visual changes are noted.
III. Troubleshooting Guide for Degradation Issues
This section provides a systematic approach to identifying and resolving issues related to the degradation of this compound.
Problem 1: Inconsistent or Unexpected Experimental Results
-
Symptom: You are observing lower yields, unexpected side products, or a complete failure of your reaction when using an older batch of this compound.
-
Potential Cause: The compound has likely degraded, reducing its effective concentration and introducing impurities that may interfere with your reaction.
-
Troubleshooting Steps:
-
Visual Inspection: Examine the compound for any changes in color (e.g., darkening from yellow to brown) or texture.
-
Purity Verification (Recommended): Perform an analytical check to confirm the purity of your material. High-Performance Liquid Chromatography (HPLC) with UV detection is the preferred method. A significant decrease in the main peak area and/or the appearance of new peaks are indicative of degradation.
-
Solution: If degradation is confirmed, it is recommended to use a fresh, unopened batch of the compound for your experiments.
-
Problem 2: Visible Degradation of the Solid Compound
-
Symptom: The this compound powder has visibly darkened, become clumpy, or has a different appearance compared to a fresh sample.
-
Potential Cause: Exposure to air, light, or moisture has initiated oxidative or hydrolytic degradation pathways.
-
Troubleshooting Steps:
-
Review Storage Protocol: Assess your current storage conditions. Is the container tightly sealed? Is it protected from light? Is it stored in a dry environment?
-
Implement Best Practices: Transfer the compound to an amber glass vial and store it inside a desiccator in a refrigerator. For long-term storage, consider flushing the container with an inert gas like nitrogen or argon before sealing.
-
Analytical Confirmation: If the material is critical and cannot be easily replaced, an analytical assessment of its purity is necessary to determine if it is still suitable for your application.
-
IV. Analytical Protocol for Assessing Stability
Recommended Starting Point for a Stability-Indicating RP-HPLC Method:
| Parameter | Recommendation | Rationale |
| Column | C18, 250 mm x 4.6 mm, 5 µm | Provides good retention and separation for aromatic compounds. |
| Mobile Phase A | 0.1% Phosphoric Acid in Water | Acidified mobile phase helps in protonating the amine groups, leading to better peak shape. |
| Mobile Phase B | Acetonitrile | A common and effective organic modifier for reversed-phase chromatography. |
| Gradient | 10-90% B over 20 minutes | A broad gradient is recommended initially to ensure the elution of both the parent compound and any potential degradation products, which may have different polarities. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column. |
| Column Temperature | 30 °C | Maintaining a constant temperature ensures reproducible retention times. |
| Detection | UV at 254 nm and 280 nm | Aromatic and nitroaromatic compounds typically have strong absorbance in the UV range. Monitoring at multiple wavelengths can help in detecting impurities that may have different chromophores. |
| Sample Preparation | Dissolve in a 50:50 mixture of acetonitrile and water | This solvent system is generally suitable for dissolving the compound and is compatible with the mobile phase. |
Experimental Workflow for Purity Assessment:
Caption: Workflow for HPLC-based purity assessment of this compound.
V. Logical Troubleshooting Flow for Degradation
When faced with potential degradation, a logical and systematic approach is key to identifying the root cause and implementing a corrective action.
Caption: Logical flowchart for troubleshooting suspected degradation.
By adhering to these guidelines, researchers can significantly mitigate the risk of degradation of this compound, leading to more reliable and reproducible experimental outcomes.
References
Technical Support Center: Navigating the Scale-Up of 4-Nitrobenzene-1,3-diamine Sulfate Production
Welcome to the dedicated technical support center for the production and scale-up of 4-Nitrobenzene-1,3-diamine Sulfate. This guide is designed for researchers, chemists, and process engineers to address the specific challenges encountered when transitioning from laboratory-scale synthesis to pilot and industrial-scale manufacturing. Our focus is on providing practical, experience-driven insights and troubleshooting strategies rooted in established chemical principles.
Part 1: Understanding the Core Process & Inherent Challenges
4-Nitrobenzene-1,3-diamine, also known as 4-nitro-m-phenylenediamine, is a critical intermediate in the synthesis of various dyes, polymers, and pharmaceutical agents. Its production scale-up is often complicated by the hazardous nature of the reagents, the potential for runaway reactions, and the stringent purity requirements for the final product. The formation of the sulfate salt is typically a final purification or stabilization step.
The most common synthesis route involves the selective nitration of m-phenylenediamine. This process, while straightforward on paper, presents significant control challenges at scale.
Experimental Workflow: Synthesis and Salt Formation
Caption: General workflow for synthesis and salt formation.
Part 2: Troubleshooting Guide & Frequently Asked Questions (FAQs)
This section addresses common issues encountered during the scale-up process in a practical Q&A format.
Category 1: Reaction Control & Selectivity
Question 1: We are observing significant formation of the 2,4-dinitro- and 4,6-dinitro-m-phenylenediamine isomers during our pilot run. How can we improve the selectivity for the desired 4-nitro product?
Answer: This is a classic challenge in the nitration of activated aromatic rings like m-phenylenediamine. The two amino groups strongly activate the ring, making it susceptible to over-nitration. The root cause is almost always a combination of poor temperature control and inefficient mixing at scale.
Troubleshooting Steps:
-
Re-evaluate Your Thermal Management: The nitration reaction is highly exothermic. Localized "hot spots" in the reactor due to inadequate cooling or mixing will dramatically increase the rate of dinitration.
-
Action: Ensure your reactor's cooling jacket has sufficient capacity. For large vessels, consider internal cooling coils. Verify that the heat transfer fluid is at the correct temperature and flow rate before starting the nitrating agent addition.
-
-
Optimize Addition Rate & Mixing: At a larger scale, the time it takes to add the nitrating agent is longer, and achieving homogenous mixing is more difficult.
-
Action: Profile the addition rate. Start with a very slow rate and monitor the internal temperature closely. The rate should be dictated by the cooling system's ability to maintain the target temperature (typically below 10°C).
-
Action: Ensure the agitator speed and design (e.g., pitched-blade turbine) are sufficient to prevent localized high concentrations of the nitrating agent. A computational fluid dynamics (CFD) model can be invaluable for optimizing mixing in large reactors.
-
-
Consider the Reaction Medium: The initial protonation of m-phenylenediamine in concentrated sulfuric acid deactivates the ring, which helps control the reaction.
-
Action: Ensure the diamine is fully dissolved and protonated in the sulfuric acid before the nitration begins. Insufficient acid can lead to uncontrolled reactions.
-
Question 2: Our reaction seems to "run away," with a rapid temperature and pressure increase, even with our cooling system at full capacity. What is happening?
Answer: A runaway reaction in this system is an extremely serious safety event, often caused by the accumulation of unreacted nitrating agent followed by a sudden, uncontrolled reaction. This typically occurs when the reaction temperature is too low, slowing the desired reaction rate, while the nitrating agent continues to be added.
Troubleshooting & Prevention:
Caption: Logic diagram for a runaway reaction scenario.
-
Immediate Action: Implement a "stop addition" protocol. If the temperature deviates from the setpoint by a predefined amount (e.g., >2°C), the addition of the nitrating agent must be stopped immediately until the temperature is back under control.
-
Process Safety Analysis: Before scaling up, a thorough process hazard analysis (PHA) is essential. Techniques like reaction calorimetry (RC1) can be used to measure the heat of reaction and determine the "Maximum Temperature of the Synthesis Reaction" (MTSR) to understand the thermal risk.
-
Engineering Controls: Ensure your reactor is equipped with adequate safety features, such as a rupture disc and an emergency relief system. A quench system (e.g., a tank of cold water) that can be rapidly introduced to the reactor is also a critical safety measure.
Category 2: Product Isolation and Purity
Question 3: After neutralization, our product precipitates as a fine, almost colloidal solid that is extremely difficult to filter. This is clogging our filters and slowing down the entire process. Why is this happening?
Answer: This is a common problem in crystallization and precipitation when the level of supersaturation is too high, leading to rapid nucleation rather than crystal growth. When you neutralize the acidic reaction mixture, you rapidly decrease the solubility of the free base, causing it to "crash out" of solution.
Troubleshooting Steps:
-
Control the Neutralization:
-
Action: Instead of adding the base (e.g., NaOH solution) quickly, add it slowly and with vigorous agitation. This will keep the local supersaturation low and allow larger crystals to form.
-
Action: Monitor the pH in real-time. Consider a two-stage neutralization: a rapid adjustment to a pH of ~3-4, followed by a much slower, controlled addition to the final target pH (e.g., 7-8).
-
-
Introduce Seeding:
-
Action: Once you reach a slightly supersaturated state (e.g., after partial neutralization), add a small amount of previously isolated, crystalline product ("seed crystals"). This will encourage the product to crystallize on these seeds rather than forming new, fine nuclei.
-
-
Optimize Temperature:
-
Action: Perform the neutralization at a slightly elevated temperature (e.g., 40-50°C) to increase solubility and then slowly cool the mixture to induce crystallization. This "temperature ramp" method often yields larger, more easily filterable crystals.
-
Question 4: Our final this compound product is off-color (dark brown/red instead of yellow/orange) and fails purity specifications. What are the likely impurities?
Answer: The color is likely due to oxidation and the presence of nitrophenol impurities. The amino groups in your product are sensitive to air oxidation, especially under basic conditions during neutralization or if residual nitric acid is present.
Impurity Profile & Control:
| Impurity Name | Formation Pathway | Control Strategy |
| Dinitro Isomers | High reaction temperature, poor mixing | Strict temperature control (<10°C), optimized agitation, slow reagent addition. |
| Oxidation Products (Azoxy, Azo compounds) | Air exposure, especially at high pH | Perform neutralization and filtration under a nitrogen blanket. Use an antioxidant like sodium bisulfite in the wash water. |
| Nitrophenols | Reaction of diazonium salt intermediates (if nitrite is present) with water. | Ensure high-quality, nitrite-free nitric acid. Maintain low reaction temperatures to suppress side reactions. |
Troubleshooting & Purification:
-
Inert Atmosphere: From the neutralization step onwards, process the material under a nitrogen atmosphere to prevent air oxidation.
-
Charcoal Treatment: Before the final sulfate salt formation, dissolving the crude free base in a suitable solvent (e.g., ethanol) and treating it with activated carbon can effectively remove colored impurities.
-
Recrystallization: The sulfate salt formation itself is a powerful purification step. Ensure you are using a high-purity solvent and that the crystallization is performed slowly to allow for the exclusion of impurities from the crystal lattice.
Part 3: References
-
Vogel's Textbook of Practical Organic Chemistry, 5th Edition. | Longman Scientific & Technical | --INVALID-LINK--
-
Process Development: Physicochemical Concepts. | American Chemical Society | --INVALID-LINK--
-
Guidelines for Chemical Process Quantitative Risk Analysis. | Center for Chemical Process Safety (CCPS) | --INVALID-LINK--
-
Mixing in the Process Industries. | Butterworth-Heinemann | --INVALID-LINK--
Technical Support Center: By-product Analysis in 4-Nitro-m-phenylenediamine Sulfate Synthesis
This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Nitro-m-phenylenediamine sulfate. It provides in-depth troubleshooting advice and answers to frequently asked questions regarding by-product formation, analysis, and mitigation.
I. Understanding the Synthesis and Potential By-products
The synthesis of 4-Nitro-m-phenylenediamine sulfate is a multi-step process that requires careful control to ensure high purity and yield. A common synthetic route involves the protection of the amino groups of m-phenylenediamine, followed by nitration, deprotection, and finally, sulfation.[1] Each of these steps presents opportunities for the formation of impurities.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic pathway for 4-Nitro-m-phenylenediamine sulfate, and where are by-products most likely to form?
A common and effective method for synthesizing 4-Nitro-m-phenylenediamine sulfate involves a four-step process designed to control the regioselectivity of the nitration reaction.[1] The most critical stage for by-product formation is the electrophilic aromatic substitution (nitration) step.
The Synthetic Pathway:
-
Diacetylation of m-phenylenediamine: The two amino groups of m-phenylenediamine are protected by reacting them with acetic anhydride. This is a crucial step as the acetamido groups are less activating than amino groups, allowing for more controlled nitration.[2]
-
Nitration of N,N'-(1,3-phenylene)diacetamide: The protected intermediate is then nitrated using a mixture of nitric acid and sulfuric acid.[1] The acetamido groups are ortho- and para-directing, leading to the desired 4-nitro product, but also potential isomeric by-products.
-
Hydrolysis (Deprotection): The acetyl groups are removed by acid or base-catalyzed hydrolysis to yield 4-Nitro-m-phenylenediamine.
-
Sulfation: The purified 4-Nitro-m-phenylenediamine is then reacted with sulfuric acid to form the stable sulfate salt.[1]
By-products are most likely to be generated during the nitration step . The directing effects of the two acetamido groups on the aromatic ring can lead to the formation of undesired isomers. Additionally, incomplete reactions or side reactions at any stage can introduce impurities.
II. Troubleshooting By-product Formation
This section addresses specific issues that may arise during the synthesis, linking them to potential causes and offering solutions.
Q2: My final product shows multiple spots on TLC/peaks in HPLC analysis. What are the likely isomeric by-products, and why do they form?
The presence of multiple spots or peaks strongly suggests the formation of isomeric by-products during the nitration of N,N'-(1,3-phenylene)diacetamide. The two acetamido groups direct the incoming nitro group to the ortho and para positions.
-
Desired Product: 4-Nitro-1,3-phenylenediamine
-
Potential Isomeric By-products:
-
2-Nitro-1,3-phenylenediamine
-
Dinitro-1,3-phenylenediamines (e.g., 4,6-dinitro-1,3-phenylenediamine)
-
The formation of the 2-nitro isomer occurs due to ortho-directing effects of the acetamido groups. Dinitration can occur if the reaction conditions are too harsh (e.g., high temperature, excess nitrating agent).[3]
To minimize the formation of these isomers, it is crucial to maintain strict control over the reaction temperature, typically keeping it low (e.g., below 10°C) during the addition of nitric acid.[1] The stoichiometry of the nitrating agent should also be carefully controlled.
Q3: The reaction mixture turns dark brown or black during nitration. What causes this, and how can it be prevented?
A dark coloration during nitration is often indicative of oxidative side reactions and the formation of degradation products.[4] The starting material, m-phenylenediamine, and its derivatives are sensitive to strong oxidizing agents like nitric acid, especially at elevated temperatures.
Causes and Prevention:
| Possible Cause | Preventative Measure |
| Reaction Temperature Too High | Maintain a low reaction temperature (0-10°C) throughout the addition of the nitrating agent. |
| Nitrating Agent Added Too Quickly | Add the nitric acid dropwise to the solution of the diacetylated compound in sulfuric acid to allow for effective heat dissipation. |
| Presence of Unprotected Amino Groups | Ensure the initial diacetylation step goes to completion. Free amino groups are highly susceptible to oxidation. |
Q4: I'm observing a by-product that is more polar than my desired product in my HPLC analysis. What could it be?
A more polar by-product could be a result of incomplete deprotection or the formation of phenolic impurities.
-
Incompletely Deprotected Intermediates: Mono-acetylated 4-nitro-m-phenylenediamine would be more polar than the fully deprotected product.
-
Phenolic By-products: In some cases, the reaction of aromatic amines with nitric acid can lead to the formation of nitrophenols, which are highly polar.
To troubleshoot this, ensure the hydrolysis step is carried out for a sufficient duration and at the appropriate temperature to completely remove both acetyl groups.
III. Analytical Workflows for By-product Identification
A robust analytical strategy is essential for identifying and quantifying by-products. High-Performance Liquid Chromatography (HPLC), particularly when coupled with Mass Spectrometry (MS), is a powerful tool for this purpose.
Q5: What is a good starting point for developing an HPLC method to analyze my reaction mixture?
A reversed-phase HPLC method is generally a good starting point for the analysis of aromatic amines.[5]
| Parameter | Recommendation |
| Column | C18 or C8, 3-5 µm particle size |
| Mobile Phase A | Water with 0.1% formic acid or a buffer (e.g., ammonium acetate) |
| Mobile Phase B | Acetonitrile or Methanol with 0.1% formic acid |
| Gradient | Start with a higher percentage of Mobile Phase A and gradually increase the percentage of Mobile Phase B. |
| Detection | UV-Vis detector (aromatic amines have strong absorbance) or a Mass Spectrometer. |
Q6: How can I confirm the identity of suspected isomeric by-products?
LC-MS/MS is the definitive technique for identifying isomeric by-products.[6] While isomers will have the same mass-to-charge ratio (m/z) in a full scan MS, they often exhibit different fragmentation patterns in MS/MS. By comparing the fragmentation patterns and retention times of the unknown peaks to those of commercially available standards (if available), you can confirm their identities.
Workflow for By-product Identification
Caption: Workflow for By-product Identification.
IV. Purification Strategies
Once by-products have been identified, appropriate purification strategies can be implemented.
Q7: My final product is discolored. How can I remove colored impurities?
Discoloration, often a yellow to brown hue, is typically due to oxidation products.[4]
-
Recrystallization with Activated Charcoal: During the recrystallization of the free base (before sulfation), adding a small amount of activated charcoal to the hot solution can help adsorb colored impurities. The charcoal is then removed by hot filtration.[4]
-
Column Chromatography: If recrystallization is insufficient, silica gel column chromatography is a highly effective method for removing colored and isomeric impurities. A solvent system of increasing polarity (e.g., hexanes/ethyl acetate) can be used to elute the compounds.
Q8: How can I effectively separate the desired 4-nitro isomer from the 2-nitro isomer?
The separation of regioisomers can be challenging due to their similar physical properties.
-
Fractional Recrystallization: This technique relies on slight differences in the solubility of the isomers in a particular solvent. It may require multiple recrystallization cycles to achieve high purity.
-
Preparative HPLC: For high-purity requirements, preparative HPLC is the most effective method for separating isomers. The analytical method developed for by-product analysis can be scaled up for this purpose.
Experimental Protocol: Recrystallization of 4-Nitro-m-phenylenediamine
-
Solvent Selection: Ethanol or an ethanol/water mixture is a good starting point. The crude product should be soluble in the hot solvent and sparingly soluble when cold.
-
Dissolution: In a fume hood, dissolve the crude 4-Nitro-m-phenylenediamine in a minimum amount of boiling ethanol.
-
Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and boil for a few minutes.
-
Hot Filtration: Quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove insoluble impurities and charcoal.
-
Crystallization: Allow the filtrate to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.
-
Isolation and Drying: Collect the crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry under vacuum.
V. References
-
BenchChem. (2025). Technical Support Center: Purification of 4-Methyl-5-nitro-o-phenylenediamine. --INVALID-LINK--
-
Hsiang, W. (2000). Method of producing 4-nitro-m-phenylenediamine sulfate. U.S. Patent No. 6,160,179. --INVALID-LINK--
-
ResearchGate. (2016). Questions regarding electrophilic nitration of aromatics: Reagents, Procedures, and Safety?. --INVALID-LINK--
-
Griffin, K. P., & Peterson, W. D. (1941). 1,2-diamino-4-nitrobenzene. Organic Syntheses, 21, 20. --INVALID-LINK--
-
Chemistry Stack Exchange. (2016). Why does nitration of aromatic amines give meta directed nitro compounds?. --INVALID-LINK--
-
Santa Cruz Biotechnology. 4-Nitro-m-phenylenediamine. --INVALID-LINK--
-
Drugfuture. 4-NITRO-M-PHENYLENEDIAMINE. --INVALID-LINK--
-
BenchChem. (2025). preventing the formation of di-nitrated byproducts in aniline nitration. --INVALID-LINK--
-
PubChem. 4-Nitro-1,3-benzenediamine. --INVALID-LINK--
-
CORE. (n.d.). Nitration of Primary Amines to Form Primary Nitramines (Review). --INVALID-LINK--
-
Sigma-Aldrich. 4-Nitro-o-phenylenediamine. --INVALID-LINK--
-
ResearchGate. (n.d.). a HPLC chromatogram of p-nitroaniline (a) control and GC-MS spectra of.... --INVALID-LINK--
-
University of Minnesota. (n.d.). Nitration of Substituted Aromatic Rings and Rate Analysis. --INVALID-LINK--
-
Google Patents. (1960). Purification of m-phenylenediamine. U.S. Patent No. 2,946,822. --INVALID-LINK--
-
Khan Academy. Nitration. --INVALID-LINK--
-
Brainly.in. (2020). Acetanilide on nitration with nitrating mixture gives a major product. --INVALID-LINK--
-
BYJU'S. NCERT Solutions for Class 12 Chemistry Chapter 13 Amines. --INVALID-LINK--
-
WIPO Patentscope. (1958). Purification of m-phenylenediamine. GB Patent No. 794639. --INVALID-LINK--
-
Canadian Science Publishing. (1968). Nitrations of acetanilides by reagents of N02X type1. Canadian Journal of Chemistry, 46(7), 1141-1149. --INVALID-LINK--
-
Scribd. (1977). Nitration Kinetics of Acetanilide and Derivatives. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Development and validation of an LC-MS/MS method for determination of p-phenylenediamine and its metabolites in blood samples. --INVALID-LINK--
-
MDPI. (2020). Determination of Polyphenols Using Liquid Chromatography–Tandem Mass Spectrometry Technique (LC–MS/MS): A Review. Molecules, 25(12), 2876. --INVALID-LINK--
-
ResearchGate. (2025). Highly Sensitive Detection of Nitrofuran Metabolites in Fishery and Food Products Using UHPLC-MS/MS: Method Development and Validation. --INVALID-LINK--
References
Technical Support Center: Optimizing Coupling Reactions with 4-Nitrobenzene-1,3-diamine sulfate
Welcome to the technical support center for optimizing coupling reactions involving 4-Nitrobenzene-1,3-diamine sulfate. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into leveraging this versatile intermediate. We will move beyond simple protocols to explore the causality behind experimental choices, ensuring your success in synthesizing target molecules, particularly azo dyes and related compounds.
Frequently Asked Questions (FAQs)
This section addresses fundamental questions regarding the properties of this compound and the core principles of the azo coupling reactions it undergoes.
Q1: What is the significance of the "sulfate" salt form of 4-Nitrobenzene-1,3-diamine?
The sulfate salt form offers significant practical advantages over the free base. It enhances the compound's stability and shelf-life, making it less susceptible to aerial oxidation.[1] The salt is generally more soluble in the acidic aqueous media required for the initial diazotization step, facilitating a homogenous reaction environment.[2] For the subsequent coupling reaction to proceed, the amine must act as a nucleophile, which often requires neutralization or careful pH control to generate the free amine in situ.
Q2: Which of the two amino groups on 4-Nitrobenzene-1,3-diamine undergoes diazotization first, and why?
The reactivity of the two amino groups is not identical due to the electronic influence of the potent electron-withdrawing nitro group (-NO₂). The amino group at position 1 (meta to the -NO₂) is significantly more basic and nucleophilic than the amino group at position 3 (ortho to the -NO₂). The ortho amino group's electron density is substantially reduced by both resonance and inductive effects of the adjacent nitro group.
Therefore, under controlled stoichiometric conditions (e.g., one equivalent of sodium nitrite), diazotization will occur preferentially at the more reactive amino group at position 1 . This selectivity is crucial for synthesizing mono-azo compounds. Using an excess of the diazotizing agent can lead to the formation of bis-diazonium salts and subsequently bis-azo products.[3]
Q3: What are the critical parameters for the diazotization step?
Diazotization is the conversion of a primary aromatic amine to a diazonium salt, which then acts as the electrophile in the coupling reaction.[4] This step is highly sensitive and its success is paramount for a high final yield. The critical parameters are:
-
Temperature: The reaction must be maintained at a low temperature, typically 0-5°C .[5] Aryl diazonium salts are unstable and can decompose at higher temperatures, leading to the formation of phenolic byproducts and the evolution of nitrogen gas, which irreversibly removes the reactive species from the reaction.[6]
-
Acidity: A strong acidic medium (e.g., hydrochloric or sulfuric acid) is essential. The acid serves two purposes: it reacts with sodium nitrite to generate the reactive electrophile, the nitrosonium ion (NO⁺), in situ, and it prevents premature coupling of the newly formed diazonium salt with any unreacted amine.[7]
-
Reagent Addition: The sodium nitrite solution must be added slowly and dropwise to the cold amine solution.[8] This ensures that the temperature remains low and prevents a localized excess of nitrous acid, which can lead to unwanted side reactions.
Q4: How does pH control the subsequent azo coupling step?
The optimal pH for the coupling reaction is entirely dependent on the nature of the coupling partner. This is one of the most critical variables to optimize for yield and purity.
-
Coupling with Phenols: These reactions require mildly alkaline conditions (pH > 7.5) . In a basic medium, the phenol is deprotonated to form the much more strongly activated phenoxide ion. This enhanced nucleophilicity is necessary for the reaction with the relatively weak diazonium electrophile to proceed efficiently.[8][9]
-
Coupling with Aromatic Amines: These reactions are best performed in mildly acidic conditions (pH < 6) . This pH range ensures two things: a sufficient concentration of the electrophilic diazonium cation is present, and the amino group of the coupling partner remains sufficiently nucleophilic. If the pH is too alkaline, the diazonium salt can convert to a non-reactive diazotate species.[10] If the pH is too acidic, the coupling partner's amine will be fully protonated, deactivating it towards electrophilic attack. The mildly acidic condition also helps to prevent N-coupling, which leads to the formation of triazene byproducts.[5]
Troubleshooting Guide: Common Issues and Solutions
This guide provides a systematic approach to identifying and resolving common experimental challenges.
| Problem | Potential Cause(s) | Recommended Solutions & Explanations |
| Low or No Yield of Azo Product | 1. Decomposition of Diazonium Salt: The diazonium salt is thermally unstable. | Strictly maintain the reaction temperature between 0-5°C using an ice-salt bath. Use the diazonium salt solution immediately after its preparation.[5] |
| 2. Incomplete Diazotization: Insufficient nitrous acid was generated or reacted. | Ensure a slight molar excess (e.g., 1.1 equivalents) of sodium nitrite. Verify the purity of your amine starting material. You can check for the presence of excess nitrous acid after addition is complete using starch-iodide paper (a blue-black color indicates excess).[8] | |
| 3. Incorrect Coupling pH: The pH was not optimized for the specific coupling partner. | Carefully monitor and adjust the pH of the coupling component's solution before and during the addition of the diazonium salt. Use the guidelines from FAQ Q4. For phenols, use a basic solution (e.g., NaOH); for amines, use a buffered acidic solution (e.g., acetic acid/sodium acetate).[10] | |
| Product has an Unexpected Color | 1. Formation of Byproducts: Side reactions such as N-coupling (triazenes), self-coupling, or oxidation have occurred. | For amine coupling partners, maintain a mildly acidic pH to disfavor triazene formation.[5] Ensure slow, controlled addition of the diazonium salt to prevent localized high concentrations. Purge solutions with an inert gas (N₂ or Ar) if your coupling partner is particularly sensitive to oxidation. |
| 2. pH of Final Product: Many azo dyes are pH indicators; their color is dependent on the pH of the solution. | Neutralize the final product solution before isolation. The color of the isolated solid should be compared to literature values under standardized conditions.[8] | |
| Difficulty in Product Purification | 1. Presence of Triazene Impurities: These are common when coupling with primary or secondary aromatic amines. | Triazenes can sometimes be cleaved back to the amine and diazonium salt by treating the crude product with acid.[5] This can be followed by re-precipitation of the desired azo dye. |
| 2. Presence of Phenolic Impurities: Caused by the decomposition of the diazonium salt. | Effective temperature control is the best prevention. Purification can be achieved via recrystallization from a suitable solvent system, which should be chosen to maximize the solubility difference between the desired product and the impurity.[5] |
Visualization of Experimental & Logical Workflows
General Experimental Workflow
The synthesis of an azo compound from this compound is a sequential, two-stage process.
Caption: General workflow for a two-stage azo coupling reaction.
Troubleshooting Logic for Low Yield
A logical approach is key to diagnosing the root cause of a low-yielding reaction.
References
- 1. 4-Nitro-1,3-phenylenediamine | 5131-58-8 [chemicalbook.com]
- 2. US6160179A - Method of producing 4-nitro-m-phenylenediamine sulfate - Google Patents [patents.google.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Diazotisation [organic-chemistry.org]
- 5. benchchem.com [benchchem.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. pharmdguru.com [pharmdguru.com]
- 8. benchchem.com [benchchem.com]
- 9. quora.com [quora.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Validation & Comparative
A Comparative Guide to Nitroaniline Isomers in Azo Dye Synthesis: The Specialized Role of 4-Nitrobenzene-1,3-diamine sulfate
Abstract
Azo dyes represent the largest and most versatile class of synthetic colorants, forming the backbone of numerous industries, from textiles to cosmetics.[1] The selection of the primary aromatic amine for the initial diazotization step is a critical determinant of the final dye's color, intensity, and fastness properties. This guide provides an in-depth comparison of common nitroaniline isomers—2-nitroaniline, 3-nitroaniline, and 4-nitroaniline—with the specialized diamine, 4-Nitrobenzene-1,3-diamine sulfate. We will explore the causal relationships between their chemical structures, physicochemical properties, and their performance in dye synthesis, supported by established experimental protocols and safety considerations.
Introduction to Nitroanilines as Diazo Components
The synthesis of azo dyes is a cornerstone of industrial organic chemistry, typically achieved through a two-step process:
-
Diazotization: A primary aromatic amine is converted into a reactive diazonium salt using nitrous acid (HNO₂), generated in situ from sodium nitrite and a strong mineral acid at low temperatures (0-5 °C).[2]
-
Azo Coupling: The electrophilic diazonium salt reacts with an electron-rich coupling component (e.g., a phenol or another aromatic amine) to form the characteristic azo bond (-N=N-), which acts as the chromophore responsible for color.[1][3]
Nitroanilines are essential precursors for this process. The presence of the electron-withdrawing nitro group (-NO₂) deactivates the aromatic ring, influencing the basicity of the amino group (-NH₂) and the reactivity of the resulting diazonium salt. The isomeric position of these functional groups provides chemists with a powerful tool to fine-tune the electronic properties and, consequently, the color of the final dye. While the mono-nitroaniline isomers (ortho, meta, and para) are workhorses for a broad spectrum of dyes[4][5][6], this compound offers unique properties due to its dual amine functionality and its formulation as a sulfate salt, making it particularly valuable in specialized applications like cosmetic hair colorants.[7][8]
Physicochemical Properties: A Comparative Analysis
The suitability of a nitroaniline for dye synthesis is intrinsically linked to its physical and chemical properties. The sulfate form of 4-Nitrobenzene-1,3-diamine, for instance, is a deliberate formulation choice to enhance its utility in aqueous reaction media.
| Property | This compound | 2-Nitroaniline | 3-Nitroaniline | 4-Nitroaniline |
| IUPAC Name | 4-nitrobenzene-1,3-diamine;sulfuric acid | 2-Nitroaniline | 3-Nitroaniline | 4-Nitroaniline |
| CAS Number | 200295-57-4[7][9] | 88-74-4[4] | 99-09-2[5] | 100-01-6[6] |
| Appearance | Yellow crystalline powder[7] | Orange solid[4][10] | Yellow solid[5] | Yellow or brown powder[6] |
| Molar Mass | 251.22 g/mol [9] | 138.12 g/mol [4] | 138.12 g/mol [5] | 138.12 g/mol [6] |
| Melting Point | >156 °C (for free base)[8] | 71.5 °C[4] | 114 °C[5] | 146-149 °C[6] |
| Solubility in Water | Soluble[7] | 0.117 g/100 mL (20°C)[4] | 0.1 g/100 mL (20 °C)[5] | 0.8 mg/mL (18.5 °C) |
| Basicity (pKa) | Not readily available | -0.3 (of anilinium salt)[4] | 2.47[5] | 1.0 |
Causality Behind Experimental Choices:
-
Solubility: The most striking difference is the enhanced water solubility of this compound.[7] Diazotization is performed in an aqueous acidic medium, and poor solubility of the starting amine can hinder reaction rates and lead to incomplete conversion. The sulfate salt form circumvents this issue, ensuring a homogenous reaction medium, which is a significant advantage over the sparingly soluble free bases of the other isomers.
-
Basicity and Reactivity: The nitro group is strongly electron-withdrawing, which reduces the electron density on the amino group, thereby decreasing its basicity. This effect is most pronounced in 2- and 4-nitroaniline, where the nitro group is ortho or para to the amine, making them significantly weaker bases than aniline.[4] This reduced basicity necessitates careful control over the acidity during diazotization to ensure the amino group is sufficiently nucleophilic to react with the nitrosonium ion.[2] 4-Nitrobenzene-1,3-diamine possesses two amino groups; the one meta to the nitro group is more basic and is the primary site of diazotization. The second amino group remains as a powerful auxochrome (a color-enhancing group) in the final dye.
The Synthesis Workflow: Diazotization and Coupling
The conversion of a nitroaniline to an azo dye is a well-established, yet delicate, process. The core workflow involves the low-temperature formation of a diazonium salt, which is used immediately in the subsequent coupling reaction.
Caption: General workflow for azo dye synthesis.
The mechanism of diazotization begins with the protonation of nitrous acid by the strong mineral acid, which then loses water to form the highly electrophilic nitrosonium ion (NO⁺).[2] This ion is attacked by the nucleophilic nitrogen of the primary amine, initiating a series of proton transfers and dehydrations to yield the final diazonium salt.
Critical Control Point: The thermal instability of diazonium salts cannot be overstated. Temperatures above 5-10 °C can lead to rapid decomposition, where the diazonium group leaves as nitrogen gas (N₂), forming a highly reactive aryl cation that subsequently reacts with water to produce undesirable phenolic byproducts.[11] This side reaction not only reduces the yield but also complicates the purification of the final dye.
Comparative Performance and Applications
The choice of nitroaniline isomer is the primary factor in determining the final color of the azo dye. The position of the nitro group alters the electronic structure of the molecule, which in turn affects the wavelength of light absorbed by the chromophore.
| Starting Material | Typical Coupling Partners | Common Applications & Resulting Colors |
| This compound | Oxidizing agents, other dye precursors | Primarily used in oxidative hair dyes to produce various shades of brown and blonde.[7][8] |
| 2-Nitroaniline | Naphthol derivatives, aromatic amines | An indispensable intermediate for a wide spectrum of azo dyes, particularly for vibrant reds and oranges used in textiles and printing.[12] |
| 3-Nitroaniline | Various aromatic compounds | A key intermediate for specific dyes such as Disperse Yellow 5 and Acid Blue 29.[5][13] |
| 4-Nitroaniline | 2-Naphthol, Salicylic Acid, Catechol | Widely consumed precursor for red and orange dyes (e.g., Para Red), pigments, and as an intermediate for p-phenylenediamine.[6][14][15] |
Expert Insights:
-
This compound stands apart. In its primary application in hair colorants, it often acts as a "dye developer" or "coupler" in an oxidative process, rather than through traditional diazotization. However, it can be diazotized at the more basic amino group to form unique dye structures where the second amine acts as a built-in auxochrome.
-
4-Nitroaniline is arguably the most common isomer for producing simple, robust red azo dyes. Its para-substitution leads to a highly conjugated system upon coupling, resulting in strong absorption in the blue-green region of the spectrum, which we perceive as red or orange.
-
The choice between 2-nitroaniline and 4-nitroaniline can be subtle, often dictated by the desired shade, fastness properties, and cost. The steric hindrance from the ortho-nitro group in 2-nitroaniline can sometimes influence the kinetics of the coupling reaction.[4]
Experimental Protocol: Synthesis of Para Red (A Representative Azo Dye)
This protocol describes a self-validating system for the synthesis of Para Red from 4-nitroaniline and 2-naphthol. It serves as a foundational procedure that can be adapted for other nitroanilines.
Materials & Equipment:
-
4-Nitroaniline
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Urea
-
2-Naphthol
-
Sodium Hydroxide (NaOH)
-
Beakers, Erlenmeyer flask, magnetic stirrer, ice bath, Buchner funnel, vacuum filtration apparatus.
Caption: Experimental workflow for the synthesis of Para Red.
Step-by-Step Methodology:
Part A: Preparation of the Diazonium Salt Solution
-
In a 250 mL beaker, combine 1.4 g of 4-nitroaniline with 25 mL of 3M hydrochloric acid.[16] Heat gently while stirring to dissolve the amine completely.
-
Cool the solution rapidly in an ice-salt bath to 0-5 °C. The amine hydrochloride may precipitate as a fine slurry; this is acceptable.[16]
-
In a separate beaker, dissolve 0.75 g of sodium nitrite in 10 mL of cold water.
-
Slowly add the sodium nitrite solution dropwise to the cold, stirred amine suspension over 10-15 minutes. Use a thermometer to ensure the internal temperature does not rise above 10 °C.[16]
-
After the addition is complete, stir the mixture for another 15 minutes in the ice bath.
-
To destroy any excess nitrous acid, add approximately 0.25 g of urea and stir until the vigorous bubbling of nitrogen gas ceases. The resulting clear solution is the diazonium salt, which must be kept cold and used promptly.
Part B: Azo Coupling Reaction
-
In a 400 mL beaker, dissolve 1.5 g of 2-naphthol in 20 mL of 10% aqueous sodium hydroxide solution. Cool this solution in an ice bath.
-
While stirring the 2-naphthol solution vigorously, slowly pour in the cold diazonium salt solution.[17]
-
A vibrant red precipitate of Para Red will form immediately.
-
Continue to stir the mixture in the ice bath for an additional 30 minutes to ensure the reaction proceeds to completion.[17]
Part C: Isolation and Purification
-
Collect the solid dye product by vacuum filtration using a Buchner funnel.[17]
-
Wash the filter cake with several portions of cold deionized water to remove any unreacted salts and acid.
-
The crude product can be purified further by recrystallization from a suitable solvent, such as ethanol or glacial acetic acid, to achieve higher purity.
-
Dry the purified crystals in a desiccator or a low-temperature oven.
Safety, Handling, and Trustworthiness
Chemical synthesis demands a rigorous commitment to safety. The protocols described are self-validating only when executed with the appropriate safety measures.
-
Toxicity: Nitroanilines are toxic if swallowed, inhaled, or absorbed through the skin.[18][19][20] They may cause damage to organs through prolonged or repeated exposure.[19][20] Always handle these chemicals in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including nitrile gloves, a lab coat, and chemical safety goggles.[19][21]
-
Diazonium Salt Instability: This is a critical hazard. While aryl diazonium salts are more stable than their aliphatic counterparts, they are notoriously unstable and potentially explosive when isolated in a dry, solid state.[11] NEVER attempt to isolate solid diazonium salts. They should always be kept in a cold aqueous solution and used immediately after preparation.
-
General Handling: Avoid creating dust when handling solid nitroanilines.[18][22] After handling, wash hands and any exposed skin thoroughly.[18] Contaminated clothing should be removed and washed before reuse.[19]
Conclusion
While all nitroanilines serve as foundational precursors for azo dyes, their utility is not interchangeable. The selection of an isomer is a deliberate choice to control the final dye's properties.
-
2-, 3-, and 4-Nitroaniline are versatile, high-volume intermediates that provide access to a vast palette of colors for the textile, printing, and pigment industries. The specific isomer dictates the electronic properties and steric environment, allowing chemists to target specific shades from yellow to red.
-
This compound is a specialized reagent. Its formulation as a sulfate salt provides superior water solubility, a key advantage for consistent and efficient reactions in aqueous media. Its structure, featuring two amino groups, makes it uniquely suited for the synthesis of dyes where one group is diazotized and the other acts as a powerful auxochrome, a property highly valued in the formulation of oxidative hair colorants.
For the research scientist or drug development professional, understanding these distinctions is paramount for the rational design and synthesis of novel chromophores and functionalized aromatic compounds.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. nbinno.com [nbinno.com]
- 4. 2-Nitroaniline - Wikipedia [en.wikipedia.org]
- 5. 3-Nitroaniline - Wikipedia [en.wikipedia.org]
- 6. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 7. nbinno.com [nbinno.com]
- 8. US6160179A - Method of producing 4-nitro-m-phenylenediamine sulfate - Google Patents [patents.google.com]
- 9. 4-Nitro-m-phenylenediamine sulfate | C6H9N3O6S | CID 21889208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. chempanda.com [chempanda.com]
- 11. benchchem.com [benchchem.com]
- 12. nbinno.com [nbinno.com]
- 13. chemimpex.com [chemimpex.com]
- 14. Synthesis of Azo Dyes Derived from 4-Nitroaniline for Textile Coloration and Their Removal from Effluents Using Chemically Modified Sugarcane Bagasse Adsorbent | Semantic Scholar [semanticscholar.org]
- 15. ijirset.com [ijirset.com]
- 16. cpb-us-e2.wpmucdn.com [cpb-us-e2.wpmucdn.com]
- 17. benchchem.com [benchchem.com]
- 18. chemos.de [chemos.de]
- 19. westliberty.edu [westliberty.edu]
- 20. bg.cpachem.com [bg.cpachem.com]
- 21. elementalmicroanalysis.com [elementalmicroanalysis.com]
- 22. carlroth.com:443 [carlroth.com:443]
Comparative study of corrosion inhibition efficiency of phenylenediamine isomers
In the persistent battle against metal degradation, the strategic selection of corrosion inhibitors is paramount. Organic inhibitors, particularly those containing heteroatoms and aromatic rings, have proven to be highly effective in forming protective barriers on metal surfaces. Among these, phenylenediamine (PDA) isomers—ortho-phenylenediamine (o-PDA), meta-phenylenediamine (m-PDA), and para-phenylenediamine (p-PDA)—have garnered significant attention due to their unique molecular structures and potent inhibition capabilities. This guide provides an in-depth comparative study of the corrosion inhibition efficiencies of these three isomers, grounded in experimental data and theoretical insights, to aid researchers and scientists in their material protection endeavors.
Introduction to Phenylenediamine Isomers as Corrosion Inhibitors
Corrosion is an electrochemical process that leads to the deterioration of metals. The use of organic inhibitors is a widely adopted strategy to mitigate this process. These inhibitors function by adsorbing onto the metal surface, thereby creating a protective film that isolates the metal from the corrosive environment.[1][2] Phenylenediamine isomers, with the chemical formula C₆H₄(NH₂)₂, are excellent candidates for corrosion inhibition due to the presence of two electron-donating amino (-NH₂) groups and a π-electron-rich benzene ring. These features facilitate strong adsorption onto metal surfaces.
The positioning of the amino groups in the ortho-, meta-, and para- positions dictates the molecule's symmetry, electron density distribution, and steric hindrance, which in turn significantly influences its adsorption behavior and, consequently, its inhibition efficiency. Understanding these structure-property relationships is crucial for the rational design of more effective corrosion inhibitors.
Molecular Structure and its Influence on Inhibition
The distinct spatial arrangement of the amino groups in the three isomers of phenylenediamine is the primary determinant of their differing corrosion inhibition efficiencies.
Caption: Molecular structures of ortho-, meta-, and para-phenylenediamine.
-
o-Phenylenediamine (o-PDA): The adjacent amino groups can lead to intramolecular hydrogen bonding and chelation with metal ions on the surface, potentially forming a more stable and compact protective film.[2]
-
m-Phenylenediamine (m-PDA): The asymmetrical positioning of the amino groups may result in a less ordered adsorption layer compared to its isomers.
-
p-Phenylenediamine (p-PDA): The symmetrical and linear structure of p-PDA allows for the potential of forming a well-ordered, dense, and uniform protective layer on the metal surface through interactions of both amino groups with the surface.[3]
Comparative Inhibition Efficiency: A Data-Driven Analysis
| Isomer | Concentration | Inhibition Efficiency (%) | Experimental Method | Reference |
| o-Phenylenediamine | 20 mM | 97% | Weight Loss, EIS, PDP | [4] |
| p-Phenylenediamine | 5000 ppm (approx. 46 mM) | 73% | EIS, PDP | [5] |
| Poly(o-phenylenediamine) | 15 ppm | 95% | Weight Loss, PDP | [6][7] |
| Poly(p-phenylenediamine) | 50 ppm | 85% | EIS, PDP | [5] |
Note: The data presented is collated from different studies and should be interpreted with consideration for the varying experimental conditions.
From the available data, o-PDA appears to exhibit very high inhibition efficiency. It is also noteworthy that the polymerized forms of both o-PDA and p-PDA show excellent inhibition at significantly lower concentrations, suggesting that polymerization enhances the protective properties.
Unraveling the Inhibition Mechanism
The primary mechanism of corrosion inhibition by phenylenediamine isomers is the adsorption of the molecules onto the metal surface, forming a protective barrier.[1][2][6][7] This adsorption process can be influenced by several factors:
-
Nature of Adsorption: The adsorption can be physisorption, involving electrostatic interactions between the charged metal surface and the inhibitor molecules, or chemisorption, involving the formation of coordinate bonds between the lone pair electrons of the nitrogen atoms and the vacant d-orbitals of the metal.
-
Adsorption Isotherm: The adsorption of phenylenediamine isomers often follows the Langmuir adsorption isotherm, which assumes the formation of a monolayer of the inhibitor on the metal surface.[6][7]
-
Protective Film Formation: The adsorbed inhibitor molecules form a physical barrier that blocks the active sites for corrosion, thereby hindering both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions.[2] This is characteristic of a mixed-type inhibitor.
The Role of Isomerism in the Mechanism:
-
o-PDA: The proximity of the two amino groups in o-PDA allows for a bidentate chelation with surface metal atoms, leading to a highly stable and compact protective film. This strong interaction likely contributes to its high inhibition efficiency.
-
p-PDA: The linear and symmetric structure of p-PDA can lead to a well-organized and dense packing of molecules on the metal surface. This ordered arrangement can effectively block corrosive species from reaching the metal.[3]
-
m-PDA: The meta-positioning of the amino groups may result in a less uniform and potentially less stable protective layer compared to the ortho and para isomers due to steric effects and less favorable geometry for surface coordination.
Quantum chemical calculations using Density Functional Theory (DFT) have been employed to further elucidate the inhibition mechanism.[8][9] These studies correlate molecular properties such as the energy of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), dipole moment, and charge distribution with the inhibition efficiency. A higher HOMO energy indicates a greater tendency to donate electrons to the metal surface, facilitating stronger adsorption.
Experimental Protocols for Evaluating Corrosion Inhibitors
To ensure the scientific integrity and reproducibility of corrosion inhibition studies, standardized experimental protocols are essential. The following are detailed methodologies for the key techniques used to evaluate the performance of phenylenediamine isomers.
Weight Loss Method
This gravimetric method provides a direct measure of the corrosion rate.
Caption: Workflow for the weight loss corrosion measurement.
Step-by-Step Protocol:
-
Specimen Preparation: Metal coupons of a standard dimension are mechanically polished with successively finer grades of emery paper, degreased with a suitable solvent (e.g., acetone), washed with deionized water, and dried.
-
Initial Weighing: The initial weight of each coupon (W_initial) is accurately measured using an analytical balance.
-
Immersion: The coupons are suspended in the corrosive solution (e.g., 1M HCl) with and without different concentrations of the phenylenediamine isomer. The temperature of the solution is maintained constant.
-
Exposure: The coupons are immersed for a predetermined period (e.g., 24 hours).
-
Cleaning: After immersion, the coupons are removed, washed with deionized water, and chemically cleaned to remove corrosion products without affecting the underlying metal.
-
Final Weighing: The cleaned and dried coupons are re-weighed to obtain the final weight (W_final).
-
Calculations:
-
The weight loss (ΔW) is calculated as: ΔW = W_initial - W_final.
-
The corrosion rate (CR) is calculated using the formula: CR (mm/year) = (K × ΔW) / (A × T × D), where K is a constant, A is the surface area of the coupon, T is the immersion time, and D is the density of the metal.
-
The inhibition efficiency (IE%) is calculated as: IE% = [(CR_uninhibited - CR_inhibited) / CR_uninhibited] × 100.
-
Potentiodynamic Polarization (PDP)
This electrochemical technique provides information on the kinetics of the anodic and cathodic reactions and helps to classify the inhibitor type.
Caption: Workflow for potentiodynamic polarization measurements.
Step-by-Step Protocol:
-
Electrochemical Cell Setup: A standard three-electrode cell is used, consisting of the metal specimen as the working electrode, a platinum or graphite rod as the counter electrode, and a saturated calomel electrode (SCE) or Ag/AgCl electrode as the reference electrode.
-
Stabilization: The working electrode is immersed in the test solution (with and without the inhibitor) and allowed to reach a stable open-circuit potential (OCP).
-
Polarization Scan: The potential of the working electrode is scanned from a cathodic potential to an anodic potential relative to the OCP at a slow scan rate (e.g., 1 mV/s).
-
Data Acquisition: The resulting current is measured as a function of the applied potential.
-
Tafel Analysis: The data is plotted as the logarithm of the current density (log i) versus the potential (E). The linear portions of the anodic and cathodic curves (Tafel regions) are extrapolated to the corrosion potential (E_corr) to determine the corrosion current density (i_corr).
-
Calculation of Inhibition Efficiency: The inhibition efficiency is calculated using the formula: IE% = [(i_corr_uninhibited - i_corr_inhibited) / i_corr_uninhibited] × 100.
Electrochemical Impedance Spectroscopy (EIS)
EIS is a non-destructive technique that provides detailed information about the corrosion process and the properties of the protective film.
Caption: Workflow for electrochemical impedance spectroscopy.
Step-by-Step Protocol:
-
Cell Setup and Stabilization: The same three-electrode cell as in PDP is used. The system is allowed to stabilize at the OCP.
-
Impedance Measurement: A small amplitude AC potential (e.g., 10 mV) is applied to the working electrode over a wide range of frequencies (e.g., 100 kHz to 10 mHz).
-
Data Presentation: The impedance data is typically presented as Nyquist plots (imaginary impedance vs. real impedance) and Bode plots (impedance magnitude and phase angle vs. frequency).
-
Equivalent Circuit Modeling: The EIS data is analyzed by fitting it to an equivalent electrical circuit that models the electrochemical processes occurring at the electrode/electrolyte interface. A key parameter obtained is the charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate.
-
Calculation of Inhibition Efficiency: The inhibition efficiency is calculated from the R_ct values: IE% = [(R_ct_inhibited - R_ct_uninhibited) / R_ct_inhibited] × 100.
Conclusion and Future Outlook
The comparative study of phenylenediamine isomers reveals that their corrosion inhibition efficiency is intricately linked to their molecular structure. While all three isomers demonstrate inhibitory properties, the ortho- and para-isomers tend to exhibit superior performance due to their ability to form stable, well-ordered protective films on metal surfaces. The ortho-isomer benefits from chelation, while the para-isomer's symmetry allows for dense packing.
Future research should focus on direct comparative studies of all three isomers under a wide range of conditions to provide a more definitive ranking of their efficiencies. Furthermore, the development of derivatives of these isomers, as well as their polymerized forms, holds significant promise for creating next-generation, high-performance corrosion inhibitors. The continued application of computational methods like DFT will be instrumental in guiding the rational design of these novel inhibitor molecules.
References
- 1. The synthesis and characterisation of derivatives of o-phenylenediamine and assessing their effectiveness in inhibiting corrosion for rust prevention - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The synthesis and characterisation of derivatives of o-phenylenediamine and assessing their effectiveness in inhibiting corrosion for rust prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Poly(o-phenylenediamine) as an inhibitor of mild steel corrosion in HCl solution (Journal Article) | ETDEWEB [osti.gov]
- 7. aljest.net [aljest.net]
- 8. scilit.com [scilit.com]
- 9. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to HPLC Method Validation: A Comparative Analysis of 4-Nitro-1,3-phenylenediamine sulfate for Carbonyl Compound Analysis
Introduction: The Analytical Challenge of Carbonyls
In pharmaceutical development and quality control, the accurate quantification of carbonyl compounds—aldehydes and ketones—is of paramount importance. These compounds can be present as active pharmaceutical ingredients (APIs), critical process-related impurities, or degradants that impact drug safety and stability. The primary analytical challenge is that most simple carbonyls lack a native chromophore, rendering them nearly invisible to High-Performance Liquid Chromatography (HPLC) with standard UV-Vis detection.
To overcome this, we employ pre-column derivatization, a process that chemically modifies the analyte to attach a UV-active "tag."[1][2] This not only enhances detectability but can also improve the chromatographic properties of the analyte. The industry standard for this task has long been 2,4-Dinitrophenylhydrazine (DNPH).[3][4] However, this guide introduces and validates a method using a potent alternative: 4-Nitro-1,3-phenylenediamine sulfate . We will dissect the validation of an HPLC method using this reagent, comparing its performance directly with the established DNPH protocol, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[5][6][7]
Part 1: A Comparative Look at Derivatization Reagents
The choice of derivatizing agent is the most critical decision in method development. It dictates sensitivity, specificity, and the stability of the resulting derivative.
The Incumbent: 2,4-Dinitrophenylhydrazine (DNPH)
DNPH is a widely used reagent that reacts with carbonyls to form stable 2,4-dinitrophenylhydrazone derivatives.[3][8] This reaction provides a strong chromophore, allowing for detection in the 360 nm range.[4][9][10]
-
Mechanism: The reaction is a nucleophilic addition-elimination (condensation) where the hydrazine nitrogen attacks the electrophilic carbonyl carbon.
-
Advantages: Well-established, widely available, and effective for a broad range of carbonyls.
-
Critical Disadvantage: A significant drawback of DNPH is the formation of E- and Z- stereoisomers around the C=N double bond of the resulting hydrazone.[3] This can lead to split or broadened chromatographic peaks, complicating quantification and reducing method robustness unless reaction and separation conditions are meticulously controlled.
The Challenger: 4-Nitro-1,3-phenylenediamine sulfate (4-NPD)
4-Nitro-1,3-phenylenediamine (a meta-diamine) offers a compelling alternative. Like its ortho-isomer, 4-nitro-o-phenylenediamine (NPDA), which is used to detect dicarbonyls like diacetyl, 4-NPD reacts with carbonyls to form highly conjugated, UV-active products.[11][12][13] The reaction with a simple aldehyde or ketone proceeds via a condensation reaction to form a Schiff base (imine).
-
Proposed Mechanism: One of the two amino groups, rendered highly nucleophilic by the other, attacks the carbonyl carbon. The nitro group acts as a powerful chromophore for UV detection. The reaction is typically catalyzed by a mild acid.
-
Potential Advantage: The resulting C=N bond in the Schiff base derivative has a lower propensity for forming stable, chromatographically distinct isomers compared to DNPH, potentially leading to sharper, more symmetrical peaks and a more robust method.
Head-to-Head Comparison
| Feature | 4-Nitro-1,3-phenylenediamine sulfate (4-NPD) | 2,4-Dinitrophenylhydrazine (DNPH) |
| Reaction Target | Carbonyl Group (Aldehydes & Ketones) | Carbonyl Group (Aldehydes & Ketones) |
| Product Class | Schiff Base (Imine) | Hydrazone |
| Chromophore | Nitroaniline Moiety | Dinitrophenyl Moiety |
| Typical λmax | ~250-270 nm & ~380-420 nm (Anticipated) | ~360 nm[4][10] |
| Key Advantage | Potentially single, sharp peaks (less isomer formation) | Extensive historical use and literature |
| Key Disadvantage | Less established in literature | Forms E/Z stereoisomers, risking peak splitting[3] |
| Reaction Conditions | Mildly acidic (pH ~3), elevated temperature (e.g., 45-60°C)[11] | Acid-catalyzed, various temperatures[8] |
| Derivative Stability | Generally stable | Very stable[3] |
Part 2: The Blueprint for Method Validation (ICH Q2(R1) Framework)
Method validation is the documented process that proves an analytical method is suitable for its intended purpose.[14][15] The following parameters must be rigorously assessed.
Experimental & Validation Workflow
Below is a logical workflow for the entire process, from sample preparation to final validation reporting.
Caption: Workflow for HPLC Method Validation using 4-NPD Derivatization.
Specificity/Selectivity
This is the ability to assess the analyte unequivocally in the presence of other components like impurities, degradants, or matrix components.[14][16]
-
Causality: You must prove that the peak you are measuring comes only from your target analyte's derivative and not from a co-eluting impurity or a byproduct of the derivatization reagent itself.
-
Protocol:
-
Analyze a blank sample (matrix without analyte) to check for interfering peaks at the analyte's retention time.
-
Analyze a placebo formulation.
-
Analyze a sample containing the analyte and all potential impurities.
-
Perform forced degradation studies (acid, base, peroxide, heat, light) on the analyte and confirm that the main peak is spectrally pure using a Diode Array Detector (DAD).
-
Linearity & Range
Linearity demonstrates that the method's results are directly proportional to the analyte concentration over a specific range.[14][17]
-
Causality: This establishes the concentration range over which the assay is accurate and precise. It is fundamental for calculating concentrations of unknown samples.
-
Protocol:
-
Prepare a minimum of five standard solutions of the analyte at different concentrations, spanning 80% to 120% of the expected sample concentration.
-
Derivatize and inject each standard in triplicate.
-
Plot a graph of the mean peak area versus concentration.
-
Perform linear regression analysis.
-
-
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal.
Accuracy
Accuracy is the closeness of the test results to the true value.[14][17] It is typically determined by spike recovery.
-
Causality: This confirms that there are no systematic errors in the method—that you are measuring the correct amount without bias from the sample matrix or procedure.
-
Protocol:
-
Spike a placebo or sample matrix with the analyte at three concentration levels (e.g., 80%, 100%, and 120% of the target concentration).
-
Prepare three replicates at each level.
-
Analyze the samples and calculate the percent recovery for each.
-
-
Acceptance Criteria: The mean percent recovery should be within 98.0% to 102.0% for an API assay.[14][18]
Precision
Precision measures the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.[14][17] It is assessed at two levels:
-
Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval.
-
Protocol: Analyze a minimum of six replicates of a sample at 100% of the target concentration on the same day, with the same analyst and instrument.
-
-
Intermediate Precision (Inter-assay precision): Assesses variations within the lab: different days, different analysts, different equipment.
-
Protocol: Repeat the repeatability study on a different day with a different analyst or on a different HPLC system.
-
-
Acceptance Criteria: The Relative Standard Deviation (RSD) should be ≤ 2.0%.
Limit of Detection (LOD) & Limit of Quantitation (LOQ)
-
LOD: The lowest amount of analyte that can be detected but not necessarily quantified with acceptable accuracy and precision.[14]
-
LOQ: The lowest amount of analyte that can be quantitatively determined with suitable precision and accuracy.[14]
-
Causality: These parameters define the sensitivity of the method, which is critical for impurity analysis or low-dose formulations.
-
Protocol (Signal-to-Noise Approach):
-
Determine the signal-to-noise (S/N) ratio by comparing the peak height of samples with known low concentrations to the noise of the baseline.
-
LOD is typically established at a S/N ratio of 3:1.
-
LOQ is typically established at a S/N ratio of 10:1.
-
Robustness
Robustness measures the method's capacity to remain unaffected by small, deliberate variations in method parameters.[14][17]
-
Causality: This demonstrates the reliability of the method for routine use, where minor fluctuations are expected. A robust method does not require stringent, difficult-to-maintain operating conditions.
-
Protocol:
-
Vary critical HPLC parameters one at a time, such as:
-
Mobile phase pH (± 0.2 units)
-
Column temperature (± 5 °C)
-
Flow rate (± 10%)
-
Mobile phase organic composition (± 2%)
-
-
Analyze a sample under each condition and evaluate the effect on system suitability parameters (e.g., peak tailing, resolution) and analyte quantification.
-
-
Acceptance Criteria: System suitability must pass, and the results should not deviate significantly from the nominal method.
Part 3: Experimental Protocols
Protocol 1: Derivatization and HPLC Analysis using 4-NPD
This protocol is based on established methods for the analogous compound, 4-nitro-o-phenylenediamine.[11][12]
1. Reagent Preparation (0.1 M 4-NPD in Diluent):
-
Dissolve an appropriate amount of 4-Nitro-1,3-phenylenediamine sulfate in a diluent of 80:20 acetonitrile:water, adjusted to pH 3.0 with phosphoric acid.
2. Standard & Sample Preparation:
-
Prepare stock solutions of the target carbonyl compound in acetonitrile.
-
Dilute stock solutions with the same diluent to create calibration standards and quality control (QC) samples.
3. Derivatization Procedure:
-
To 1.0 mL of each standard or sample solution in a glass vial, add 1.0 mL of the 0.1 M 4-NPD reagent.
-
Cap the vials tightly and vortex for 30 seconds.
-
Place the vials in a heating block or water bath at 45°C for 20 minutes.
-
Cool the vials to room temperature. The samples are now ready for injection.
4. HPLC Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Gradient elution. A: Water with 0.1% Formic Acid; B: Acetonitrile with 0.1% Formic Acid.
-
Gradient: Start at 30% B, ramp to 90% B over 15 minutes, hold for 2 minutes, return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection Wavelength: 257 nm (based on analogue data, should be confirmed by DAD scan)[11]
-
Injection Volume: 10 µL
Protocol 2: Comparative Derivatization using DNPH
This is a standard protocol based on EPA and other established methods.[8][10]
1. Reagent Preparation (Saturated DNPH):
-
Prepare a saturated solution of 2,4-Dinitrophenylhydrazine in acetonitrile containing ~0.5% phosphoric acid.
2. Derivatization Procedure:
-
To 1.0 mL of each standard or sample, add 1.0 mL of the saturated DNPH reagent.
-
Cap, vortex, and let stand at room temperature for 60 minutes.
3. HPLC Conditions:
-
Column: C18, 250 mm x 4.6 mm, 5 µm particle size
-
Mobile Phase: Isocratic or Gradient (e.g., 60:40 Acetonitrile:Water)[9]
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 35°C
-
Detection Wavelength: 360 nm
-
Injection Volume: 10 µL
Part 4: Visualizing the Chemistry
A clear understanding of the underlying reaction is essential for troubleshooting and method optimization.
Caption: Proposed reaction of a carbonyl with 4-Nitro-1,3-phenylenediamine.
Conclusion
While DNPH remains a workhorse for carbonyl analysis, its known issue with stereoisomer formation presents a clear opportunity for methodological improvement. 4-Nitro-1,3-phenylenediamine sulfate emerges as a highly promising alternative, with the potential for simpler, more robust chromatography characterized by sharp, symmetrical peaks.
This guide has provided a comprehensive framework for validating an HPLC method using 4-NPD, grounded in the rigorous standards of ICH Q2(R1). By systematically evaluating specificity, linearity, accuracy, precision, sensitivity, and robustness, researchers can develop a fully compliant and scientifically sound method. The provided protocols offer a direct starting point for laboratory implementation and a basis for direct comparison against the incumbent DNPH method. Adopting this new reagent could lead to more efficient, reliable, and transferable analytical methods for critical quality control and drug development activities.
References
- 1. researchgate.net [researchgate.net]
- 2. journalajacr.com [journalajacr.com]
- 3. Derivatization of carbonyl compounds with 2,4-dinitrophenylhydrazine and their subsequent determination by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. iomcworld.com [iomcworld.com]
- 5. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 6. starodub.nl [starodub.nl]
- 7. fda.gov [fda.gov]
- 8. epa.gov [epa.gov]
- 9. hitachi-hightech.com [hitachi-hightech.com]
- 10. unitedchem.com [unitedchem.com]
- 11. Development and validation of a high-performance liquid chromatography method for the determination of diacetyl in beer using 4-nitro-o-phenylenediamine as the derivatization reagent - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Development and validation of a high-performance liquid chromatography method for the determination of diacetyl in beer using 4-nitro-o-phenylenediamine as the derivatization reagent. | Semantic Scholar [semanticscholar.org]
- 14. assayprism.com [assayprism.com]
- 15. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 16. aaps.ca [aaps.ca]
- 17. m.youtube.com [m.youtube.com]
- 18. pharmtech.com [pharmtech.com]
A Comparative Guide to the Reactivity of Phenylenediamine Isomers (Ortho, Meta, Para) in Organic Synthesis
For researchers, scientists, and professionals in drug development, the choice of a starting material is a critical decision that dictates the pathway, efficiency, and outcome of a synthesis. Phenylenediamines (PDAs), with their three structural isomers—ortho, meta, and para—are foundational building blocks in numerous applications, from high-performance polymers to vital pharmaceutical heterocycles. While structurally similar, their reactivities are remarkably divergent. This guide provides an in-depth comparison of ortho-, meta-, and para-phenylenediamine, moving beyond simple descriptions to explain the causal electronic and steric factors that govern their synthetic behavior, supported by experimental data and detailed protocols.
Chapter 1: Fundamental Principles Governing Reactivity
The distinct chemical behavior of each phenylenediamine isomer is not arbitrary; it is a direct consequence of the interplay between electronic effects, steric hindrance, and intramolecular interactions dictated by the relative positions of the two amino groups on the benzene ring.
Electronic Effects: Basicity and Nucleophilicity
The amino group (–NH₂) is a potent activating group, donating electron density to the aromatic ring via the resonance effect, thereby enhancing its nucleophilicity and directing electrophilic substitution to the ortho and para positions. The positioning of the second amino group either reinforces or modulates this effect.
-
p-Phenylenediamine (p-PDA): The two amino groups are in a 1,4-conjugate position. Their electron-donating effects are additive, leading to a significant increase in electron density on the nitrogen atoms and the aromatic ring. This makes p-PDA a strong nucleophile and the most basic of the three isomers after the first protonation.
-
o-Phenylenediamine (o-PDA): The adjacent amino groups also exhibit a strong activating effect. However, the proximity of the two groups leads to unique intramolecular interactions and steric factors that influence its reactivity.
-
m-Phenylenediamine (m-PDA): The amino groups are not in conjugation. Their electron-donating resonance effects do not reinforce each other at the opposing amino group's position, resulting in lower basicity and nucleophilicity compared to the ortho and para isomers.
The basicity of the isomers, quantified by the pKa of their conjugate acids, provides a clear measure of their electron availability.
| Isomer | pKa₁ | pKa₂ |
| o-Phenylenediamine | 4.47[1] | ~2[1] |
| m-Phenylenediamine | 4.88[2] | 2.65[2] |
| p-Phenylenediamine | 6.31[3] | 2.97[3] |
| Table 1: Acidity constants (pKa) of the conjugate acids of phenylenediamine isomers at 20-25°C. A higher pKa corresponds to a more basic amine. |
This data illustrates that p-PDA is the most basic, readily accepting a proton, which reflects its high nucleophilicity in reactions like acylation.
Steric Hindrance: The 'Ortho Effect'
In o-phenylenediamine, the two amino groups are in close proximity. This steric crowding can hinder the approach of bulky reagents to either the nitrogen atoms or the adjacent carbon atoms on the ring.[4] While this can be a limitation in some reactions, such as the formation of high-molecular-weight linear polymers, it is the critical feature that enables unique intramolecular cyclization reactions.
Intramolecular Hydrogen Bonding
A key feature of o-phenylenediamine is the potential for intramolecular hydrogen bonding between the two adjacent amino groups.[5] This interaction can influence the conformation of the molecule, affecting the orientation and availability of the amine lone pairs for reaction. This internal stabilization is a contributing factor to its unique reactivity profile, particularly in cyclization reactions.
Chapter 2: Comparative Reactivity in Key Synthetic Applications
The fundamental principles discussed above manifest in starkly different outcomes when the phenylenediamine isomers are used in common synthetic transformations.
Polymer Synthesis: Polyamides and Polyimides
Aromatic polyamides and polyimides are classes of high-performance polymers prized for their exceptional thermal stability and mechanical strength.[6] The choice of PDA isomer is arguably the most critical factor in determining the final properties of the polymer.
-
p-Phenylenediamine: Its linear, rigid geometry is the basis for ultra-high-strength fibers. When polymerized with terephthaloyl chloride, it forms poly(p-phenylene terephthalamide), commercially known as Kevlar®. The para-linkages allow the polymer chains to pack into highly ordered, hydrogen-bonded sheets, imparting extraordinary tensile strength.[7]
-
m-Phenylenediamine: The meta-linkage introduces a "kink" into the polymer backbone. This disrupts the crystalline packing seen with p-PDA.[7][8] The resulting polymers, such as Nomex® (from m-PDA and isophthaloyl chloride), are amorphous, have excellent thermal and chemical resistance, and are more soluble and processable than their para-counterparts.
-
o-Phenylenediamine: Due to steric hindrance from the adjacent amino groups, o-PDA is generally not used for synthesizing high-molecular-weight linear polyamides or polyimides. It has a propensity for side reactions, including intramolecular cyclization, which limits chain growth.
| Property | Polymer from p-PDA | Polymer from m-PDA | Polymer from o-PDA |
| Chain Geometry | Linear, Rigid | Kinked, Bent | Sterically Hindered |
| Chain Packing | High (Crystalline) | Low (Amorphous) | N/A |
| Solubility | Poor | Good in polar aprotics | N/A |
| Key Application | High-Strength Fibers (e.g., Kevlar) | Fire-Resistant Textiles (e.g., Nomex) | Not suitable for high polymers |
| Table 2: Comparison of properties of polyamides derived from phenylenediamine isomers. |
Heterocyclic Synthesis: The Unique Case of Benzimidazoles from o-Phenylenediamine
The synthesis of benzimidazoles, a privileged scaffold in medicinal chemistry, is the exclusive domain of o-phenylenediamine.[9][10] The reaction involves the condensation of o-PDA with a carboxylic acid or an aldehyde, followed by an intramolecular cyclization and dehydration.[10]
The proximity of the two amino groups in the ortho position is essential for the final ring-closing step. Neither m-PDA nor p-PDA can undergo this reaction. Their reaction with aldehydes would lead to the formation of Schiff bases or complex oligomeric mixtures due to intermolecular condensation.
Caption: Workflow for benzimidazole synthesis from o-phenylenediamine.
Diazotization Reactions: Divergent Pathways
Diazotization, the reaction of a primary aromatic amine with nitrous acid to form a diazonium salt, reveals perhaps the most dramatic difference in reactivity among the isomers.[11][12]
-
o-Phenylenediamine: Diazotization of one amino group is immediately followed by a rapid intramolecular cyclization, where the neighboring amino group attacks the diazonium ion.[13] This reaction does not yield a stable diazonium salt but rather forms benzotriazole, a highly stable heterocyclic compound.[13]
-
m- and p-Phenylenediamine: These isomers can be smoothly bis-diazotized (i.e., both amino groups react) to form relatively stable bis-diazonium salts. These salts are powerful synthetic intermediates, particularly in the production of azo dyes, where they act as electrophiles in azo coupling reactions with electron-rich aromatic compounds like phenols or anilines.[13][14] Intermolecular reactions are favored as intramolecular cyclization is not possible.
Caption: Divergent reaction pathways for diazotization of PDA isomers.
Chapter 3: Experimental Protocols
To provide a practical context, the following are representative, self-validating protocols for key transformations discussed.
Protocol: Synthesis of 2-Phenyl-1H-benzimidazole
This protocol is adapted from established green chemistry procedures for the condensation of o-phenylenediamine with an aldehyde.
Materials:
-
o-Phenylenediamine (1.08 g, 10 mmol)
-
Benzaldehyde (1.06 g, 10 mmol)
-
Ammonium chloride (NH₄Cl) (0.16 g, 3 mmol, 30 mol%)
-
Ethanol (40 mL)
Procedure:
-
To a 100 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add o-phenylenediamine (1.08 g), benzaldehyde (1.06 g), and ethanol (40 mL).
-
Add the catalyst, ammonium chloride (0.16 g), to the mixture.
-
Heat the reaction mixture to 80-90°C with continuous stirring.
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) with an ethyl acetate:hexane (1:2 v/v) eluent. The reaction is typically complete within 2-3 hours.
-
Upon completion, cool the reaction mixture to room temperature and pour it into 100 mL of ice-cold water.
-
A pale yellow solid will precipitate. Collect the product by vacuum filtration.
-
Wash the solid product twice with cold water (2 x 20 mL).
-
Dry the product. For further purification, recrystallize from ethanol to yield pure 2-phenyl-1H-benzimidazole.
Self-Validation: The formation of the product can be confirmed by its melting point and spectroscopic analysis (¹H NMR, ¹³C NMR, IR). The absence of starting materials on the TLC plate confirms reaction completion.
Protocol: Interfacial Polymerization of Poly(m-phenylene isophthalamide)
This protocol demonstrates the synthesis of an aromatic polyamide using the robust interfacial polymerization technique, suitable for m-phenylenediamine.
Materials:
-
Aqueous Phase: m-Phenylenediamine (1.08 g, 10 mmol), sodium carbonate (Na₂CO₃) (2.12 g, 20 mmol), water (50 mL).
-
Organic Phase: Isophthaloyl chloride (2.03 g, 10 mmol), dichloromethane (CH₂Cl₂) (50 mL).
Procedure:
-
Prepare the aqueous phase by dissolving m-phenylenediamine and sodium carbonate in 50 mL of water in a 250 mL beaker.
-
Prepare the organic phase by dissolving isophthaloyl chloride in 50 mL of dichloromethane in a separate beaker.
-
Carefully and slowly pour the organic phase onto the aqueous phase along the side of the beaker to minimize initial mixing and create a distinct interface.
-
A film of the polymer will form instantly at the interface.
-
Using forceps, gently grasp the polymer film at the center of the interface and pull it upwards continuously to form a "rope" of the polyamide.
-
Wash the collected polymer rope thoroughly with water and then with acetone to remove unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 60-80°C.
Self-Validation: The formation of a high-molecular-weight polymer is visually confirmed by the ability to pull a continuous rope. The polymer's identity can be verified by IR spectroscopy (amide C=O and N-H stretches) and its thermal properties by TGA/DSC.
Chapter 4: Summary and Outlook
The choice between ortho-, meta-, and para-phenylenediamine is a critical decision that leverages subtle structural differences to achieve vastly different synthetic outcomes.
| Feature / Reaction | o-Phenylenediamine | m-Phenylenediamine | p-Phenylenediamine |
| Dominant Feature | Proximity of -NH₂ groups | Asymmetric, "kinked" structure | Symmetric, linear, conjugated |
| Polymerization | Unsuitable (side reactions) | Amorphous, soluble polymers | Crystalline, high-strength fibers |
| Cyclization with Aldehydes | Forms Benzimidazoles | Forms oligomers/Schiff bases | Forms oligomers/Schiff bases |
| Diazotization | Forms Benzotriazole (intramolecular) | Forms stable Bis-Diazonium Salt | Forms stable Bis-Diazonium Salt |
| Primary Use Case | Heterocycle synthesis | Processable high-temp polymers | Ultra-high-strength polymers, dyes |
| Table 3: Summary comparison of isomer reactivity. |
Understanding the fundamental electronic and steric properties of each isomer allows the synthetic chemist to select the correct building block with confidence. o-Phenylenediamine is the clear choice for intramolecular cyclizations leading to five-membered heterocycles. m-Phenylenediamine provides a route to processable, amorphous high-performance polymers. p-Phenylenediamine is the monomer of choice for applications requiring ultimate strength, rigidity, and order at the molecular level. This guide serves as a foundational tool for making those informed decisions in the pursuit of novel materials and therapeutics.
References
- 1. O-Phenylenediamine | C6H8N2 | CID 7243 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. M-Phenylenediamine | C6H4(NH2)2 | CID 7935 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. p-Phenylenediamine - Wikipedia [en.wikipedia.org]
- 4. mdpi.com [mdpi.com]
- 5. cdnsciencepub.com [cdnsciencepub.com]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. ijariie.com [ijariie.com]
- 11. benchchem.com [benchchem.com]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 14. apps.dtic.mil [apps.dtic.mil]
Efficacy of 4-Nitrobenzene-1,3-diamine sulfate as a Cross-Linking Agent: A Comparative Guide
This guide provides a comprehensive analysis of 4-Nitrobenzene-1,3-diamine sulfate, evaluating its potential as a cross-linking agent in comparison to established alternatives. While direct experimental data on its efficacy in this specific role is limited in publicly available literature, this document offers a theoretical framework for its mechanism of action, alongside a robust comparison with widely used cross-linking agents. This guide is intended for researchers, scientists, and drug development professionals seeking to explore novel cross-linking strategies.
Introduction to Cross-Linking and the Significance of Agent Selection
Cross-linking is a fundamental process in polymer science and biomaterials engineering, involving the formation of covalent or ionic bonds between polymer chains to create a three-dimensional network structure.[1] This network formation dramatically alters the material's properties, often enhancing mechanical strength, thermal stability, and resistance to chemical degradation.[1][2] The choice of a cross-linking agent is critical, as it dictates the nature of the cross-links, the kinetics of the reaction, and the ultimate biocompatibility and functionality of the final product.
Unveiling this compound: Properties and Known Applications
4-Nitrobenzene-1,3-diamine, also known as 4-nitro-m-phenylenediamine, is an organic compound that appears as a yellow crystalline powder.[3] Its sulfate salt is soluble in water and alcohol.[3] The primary documented applications of this compound are in the cosmetic industry as a component in permanent and semi-permanent hair dyes and in the textile and leather industries as a dye.[3][4] It also serves as a precursor in the synthesis of various polymers and as a component in some antioxidants.[5]
Chemical Structure and Properties:
| Property | Value |
| Chemical Formula | C₆H₉N₃O₆S |
| Molecular Weight | 251.22 g/mol [6] |
| Appearance | Yellow crystalline powder[3] |
| Solubility | Soluble in water and alcohol[3] |
| Key Functional Groups | Two primary amine (-NH₂) groups, one nitro (-NO₂) group |
Theoretical Efficacy as a Cross-Linking Agent: A Mechanistic Perspective
While not conventionally used as a cross-linking agent, the chemical structure of 4-Nitrobenzene-1,3-diamine suggests a potential for this application. The two primary amine groups on the benzene ring are nucleophilic and can react with various electrophilic functional groups present on polymer backbones.
Potential Cross-Linking Mechanism:
Aromatic diamines are known to function as curing agents for epoxy resins, where the amine groups react with the epoxide rings to form a cross-linked network.[7] Similarly, 4-Nitrobenzene-1,3-diamine could potentially cross-link polymers containing functional groups such as:
-
Epoxides: The amine groups can open epoxide rings, forming covalent bonds.
-
Carboxylic Acids: In the presence of a carbodiimide activator like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), the amine groups can form stable amide bonds with carboxylic acid groups.
-
Aldehydes: The amine groups can react with aldehyde groups to form Schiff bases, which can be further reduced to stable amine linkages.
The presence of the electron-withdrawing nitro group on the aromatic ring would likely decrease the nucleophilicity of the amine groups compared to unsubstituted phenylenediamines, which could influence the reaction kinetics.
References
- 1. researchgate.net [researchgate.net]
- 2. ocw.mit.edu [ocw.mit.edu]
- 3. benchchem.com [benchchem.com]
- 4. bio-protocol.org [bio-protocol.org]
- 5. scribd.com [scribd.com]
- 6. mdpi.com [mdpi.com]
- 7. Investigating Cross-Linking Parameters and Molecular Arrangement in Liquid Crystalline Epoxy Monomer with Aromatic Diamine: DSC-TOPEM® and WAXS Analysis - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Performance Evaluation of Hair Dyes Formulated with 4-Nitro-m-phenylenediamine sulfate
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth technical comparison of hair dye formulations containing 4-Nitro-m-phenylenediamine sulfate against contemporary, safer alternatives. We will delve into the chemical properties, performance metrics, and safety profiles of these compounds, supported by established experimental protocols. This document is intended to serve as a valuable resource for researchers and professionals in the fields of cosmetic science and dermatology.
Introduction: The Landscape of Hair Colorants
The pursuit of vibrant and lasting hair color has driven significant innovation in cosmetic chemistry. For decades, aromatic amines have been the cornerstone of permanent hair dye formulations. Among these, the phenylenediamine family has been prominent. This guide focuses on the performance of formulations containing 4-Nitro-m-phenylenediamine sulfate , a specific isomer within this family.
However, the use of some phenylenediamines has raised safety concerns, primarily related to skin sensitization and potential mutagenicity. This has spurred the development of alternative molecules designed to offer comparable or superior performance with an improved safety profile. This guide will therefore benchmark 4-Nitro-m-phenylenediamine sulfate against two such alternatives: para-toluenediamine sulfate (PTDS) and 2-methoxymethyl-p-phenylenediamine (ME-PPD) .
It is important to note that while the user has specified "4-Nitro-m-phenylenediamine sulfate," much of the available safety and regulatory data pertains to its isomer, "4-Nitro-o-phenylenediamine." A 1992 report from the Cosmetic Ingredient Review (CIR) Expert Panel concluded that the safety of 4-Nitro-m-phenylenediamine has not been documented or substantiated.[1] The panel noted that the ingredient was mutagenic in some assays and that further data on skin absorption, irritation, and sensitization were needed.[1] In contrast, 4-Nitro-o-phenylenediamine has been more extensively reviewed, with the Scientific Committee on Consumer Safety (SCCS) and CIR establishing conditions for its safe use in hair dyes for non-sensitized individuals.[2][3][4][5] This guide will proceed with the analysis of the "meta" isomer as requested, while acknowledging the limited safety data and using the well-characterized alternatives as a comparative framework.
Chemical Profiles of Key Compounds
A fundamental understanding of the chemical structures and properties of these dye precursors is essential to comprehend their performance and safety.
| Compound | Chemical Structure | Key Characteristics |
| 4-Nitro-m-phenylenediamine sulfate | C₆H₇N₃O₂ · H₂SO₄ | A yellow crystalline powder soluble in water and alcohol.[6] It is used as a direct dye in semi-permanent and a precursor in oxidative hair dye formulations. |
| para-toluenediamine sulfate (PTDS) | C₇H₁₀N₂ · H₂SO₄ | An alternative to p-phenylenediamine (PPD) that is tolerated by a significant percentage of individuals with PPD allergies.[7][8][9][10] |
| 2-methoxymethyl-p-phenylenediamine (ME-PPD) | C₈H₁₂N₂O | A newer PPD derivative with a methoxymethyl side chain that significantly reduces its skin sensitization potential while maintaining excellent coloring performance.[11][12][13] |
Experimental Design for Performance Evaluation
To objectively compare the performance of hair dye formulations, a battery of standardized tests is employed. The following protocols are designed to provide reproducible and quantifiable data.
Hair Tress Preparation and Dyeing Protocol
Standardized human hair tresses are used to ensure consistency across experiments.
Caption: Workflow for Hair Tress Preparation and Dyeing.
Protocol:
-
Source: Obtain standardized virgin human hair tresses.
-
Bleaching: If required for the desired shade, bleach the tresses to a uniform level using a standard peroxide and persulfate-based bleach.
-
Washing and Drying: Thoroughly wash the tresses with a clarifying shampoo and allow them to air dry completely.
-
Baseline Measurement: Measure the initial color of the tresses using a spectrophotometer to obtain CIELAB (Lab*) values.
-
Dye Application: Prepare the hair dye formulations according to the manufacturer's instructions, typically by mixing the dye precursor with a developer (e.g., hydrogen peroxide).
-
Processing: Apply the dye mixture evenly to the hair tresses and allow it to process for the recommended time (e.g., 30-45 minutes).
-
Rinsing: Thoroughly rinse the dye from the hair until the water runs clear, followed by a shampoo and conditioning treatment.
-
Final Measurement: After drying, measure the final color of the dyed tresses using a spectrophotometer.
Color Fastness to Washing
This test evaluates the durability of the hair color after repeated washing cycles.
Protocol (based on ISO 105 C06): [14][15]
-
Sample Preparation: Take a dyed hair tress of a specified dimension (e.g., 10 cm x 4 cm).
-
Multifiber Fabric: Sew a multifiber fabric of the same dimensions to one end of the hair tress. This fabric contains strips of different materials (e.g., cotton, wool, polyester) to assess color bleeding.
-
Washing Solution: Prepare a standardized washing solution, for example, 4 g/L ECE detergent and 1 g/L sodium perborate in deionized water.
-
Washing Cycles: Place the hair tress and attached multifiber fabric in a container with the washing solution and agitate in a suitable apparatus (e.g., a launder-ometer) at a specified temperature (e.g., 40°C) for a set duration (e.g., 30 minutes).
-
Rinsing and Drying: After each cycle, rinse the tress with deionized water and allow it to air dry.
-
Evaluation: Repeat the washing cycles for a predetermined number (e.g., 10, 20 cycles). After the final cycle, measure the color of the hair tress and the staining of each strip on the multifiber fabric using a spectrophotometer and compare to the initial values.
Assessment of Hair Damage: Tensile Strength
Chemical treatments like hair dyeing can affect the structural integrity of the hair fiber. Tensile strength measurement is a direct method to quantify this damage.[16][17][18]
Protocol (based on ASTM D2256-10): [19]
-
Fiber Selection: Randomly select individual hair fibers from both untreated (control) and dyed hair tresses.
-
Diameter Measurement: Measure the diameter of each fiber using a laser scan micrometer or a microscope with a calibrated eyepiece.
-
Tensile Testing: Mount a single fiber in a tensile testing machine.
-
Stretching: Stretch the fiber at a constant rate of elongation until it breaks.
-
Data Acquisition: The instrument records the force required to break the fiber (breaking load) and the elongation at break.
-
Calculation: Calculate the tensile strength (stress at break) by dividing the breaking load by the cross-sectional area of the fiber.
-
Statistical Analysis: Test a statistically significant number of fibers (e.g., 50-100) from each group and compare the mean tensile strength of the dyed fibers to the control group.
In Vitro Cytotoxicity Assay
This assay provides an initial screening of the potential toxicity of the hair dye ingredients to skin cells.
Protocol (using HaCaT keratinocytes, based on ISO 10993-5): [20][21][22]
-
Cell Culture: Culture human keratinocyte cells (HaCaT) in a suitable medium until they reach a confluence of 80-90%.
-
Seeding: Seed the cells into 96-well plates at a specific density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of the test compounds (4-Nitro-m-phenylenediamine sulfate and alternatives) in the cell culture medium. Replace the existing medium in the wells with the medium containing the test compounds. Include a negative control (medium only) and a positive control (a known cytotoxic substance).
-
Incubation: Incubate the plates for 24 hours at 37°C in a 5% CO₂ atmosphere.
-
MTT Assay: After incubation, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well. The viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: After a few hours of incubation with MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Cell Viability Calculation: Calculate the percentage of cell viability for each concentration of the test compound relative to the negative control.
Comparative Performance and Safety Data
The following tables present a summary of expected performance and safety data based on available literature for the alternative compounds, which can be used as a benchmark for evaluating formulations containing 4-Nitro-m-phenylenediamine sulfate.
Hair Color Performance
| Performance Metric | 4-Nitro-m-phenylenediamine sulfate Formulation (Hypothetical) | PTDS Formulation | ME-PPD Formulation |
| Initial Color Intensity (ΔE) | High | High | Very High |
| Color Fastness to Washing (ΔE after 20 washes) | Moderate | Good | Excellent |
| Light Fastness (ΔE* after simulated sun exposure) | Moderate | Good | Excellent |
ΔE* represents the total color difference compared to the undyed hair. A higher initial ΔE* indicates more significant color deposition. A lower ΔE* after washing or light exposure indicates better color fastness.
Hair Damage Assessment
| Metric | Untreated Hair | 4-Nitro-m-phenylenediamine sulfate Formulation (Hypothetical) | PTDS Formulation | ME-PPD Formulation |
| Tensile Strength (MPa) | ~200 | ~170 | ~180 | ~185 |
| % Reduction in Tensile Strength | 0% | 15% | 10% | 7.5% |
In Vitro Safety Profile
| Metric | 4-Nitro-m-phenylenediamine sulfate | PTDS | ME-PPD |
| Cytotoxicity (IC₅₀ in HaCaT cells) | Low (more cytotoxic) | Moderate | High (less cytotoxic) |
| Skin Sensitization Potential | Data lacking, but other phenylenediamines are known sensitizers. | Moderate | Very Low |
| Mutagenicity (Ames Test) | Positive in some strains[1] | Negative | Negative |
IC₅₀ is the concentration of a substance that causes a 50% reduction in cell viability. A higher IC₅₀ value indicates lower cytotoxicity.
Discussion and Interpretation of Results
The hypothetical data presented in the tables, benchmarked against known information for PTDS and ME-PPD, would suggest that while a 4-Nitro-m-phenylenediamine sulfate formulation might provide initial color, its performance in terms of color fastness and its impact on hair integrity could be inferior to more modern alternatives.
The most significant concern with 4-Nitro-m-phenylenediamine, as highlighted by the CIR, is its safety profile.[1] The finding of mutagenicity in in-vitro tests is a red flag for any cosmetic ingredient. In contrast, PTDS and particularly ME-PPD have been developed to specifically address these safety concerns. ME-PPD, with its methoxymethyl group, has a significantly reduced potential to cause skin sensitization, a common issue with traditional hair dyes.[11][12][13]
The lower reduction in tensile strength observed with PTDS and ME-PPD formulations suggests a less damaging coloring process, which is a key performance indicator for consumers. The superior color fastness of these alternatives also translates to a longer-lasting and more vibrant hair color, reducing the frequency of re-application and further chemical exposure.
Caption: Key Evaluation Parameters for Hair Dye Compounds.
Conclusion and Future Directions
Based on the available scientific literature and established performance evaluation methodologies, hair dye formulations containing 4-Nitro-m-phenylenediamine sulfate are likely to be outperformed by modern alternatives such as PTDS and ME-PPD, both in terms of performance and, crucially, safety. The lack of comprehensive safety data for 4-Nitro-m-phenylenediamine and the existing evidence of its mutagenic potential in some assays make its use in cosmetic products questionable.[1]
For researchers and developers in the cosmetic industry, the focus should be on formulating with ingredients that not only deliver excellent and lasting color but also have a well-documented and favorable safety profile. The continued development and adoption of alternatives like ME-PPD represent a positive step towards safer and more effective hair coloring products. Further research could focus on the development of even less sensitizing and more sustainable hair dye precursors derived from renewable sources.
References
- 1. View Attachment [cir-reports.cir-safety.org]
- 2. ec.europa.eu [ec.europa.eu]
- 3. cir-safety.org [cir-safety.org]
- 4. cosmeticsinfo.org [cosmeticsinfo.org]
- 5. cir-safety.org [cir-safety.org]
- 6. nbinno.com [nbinno.com]
- 7. dermnetnz.org [dermnetnz.org]
- 8. ovid.com [ovid.com]
- 9. researchgate.net [researchgate.net]
- 10. Alternative hair-dye products for persons allergic to para-phenylenediamine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Usage and Behavioral Data of Consumers Using Hair Dye Products Containing 2-Methoxymethyl-P-Phenylenediamine | MDPI [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. eurannallergyimm.com [eurannallergyimm.com]
- 14. chiuvention.com [chiuvention.com]
- 15. textilelearner.net [textilelearner.net]
- 16. quora.com [quora.com]
- 17. stablemicrosystems.com [stablemicrosystems.com]
- 18. triprinceton.org [triprinceton.org]
- 19. activeconceptsllc.com [activeconceptsllc.com]
- 20. scielo.br [scielo.br]
- 21. revistas.usp.br [revistas.usp.br]
- 22. researchgate.net [researchgate.net]
In-vitro studies of compounds synthesized from "4-Nitro-1,3-phenylenediamine sulfate"
An In-Depth Comparative Guide to the In-Vitro Biological Activities of Compounds Synthesized from 4-Nitro-1,3-phenylenediamine Sulfate and Related Nitroaromatic Scaffolds
Authored by a Senior Application Scientist
This guide provides a comprehensive comparison of the in-vitro biological activities of various classes of compounds synthesized using 4-nitro-1,3-phenylenediamine and structurally related nitroaromatic compounds as starting scaffolds. The objective is to furnish researchers, scientists, and drug development professionals with a detailed analysis of the therapeutic potential of these derivatives, supported by experimental data and methodologies. This document emphasizes the rationale behind experimental design and the interpretation of results to facilitate informed decisions in drug discovery programs.
The Versatile Scaffold: 4-Nitro-1,3-phenylenediamine
4-Nitro-1,3-phenylenediamine, and its isomers such as 4-nitro-1,2-phenylenediamine, are highly functionalized aromatic compounds. The presence of two amino groups with different nucleophilicities, due to the electron-withdrawing effect of the nitro group, allows for selective chemical modifications. This inherent reactivity makes it a valuable starting material for the synthesis of a diverse range of heterocyclic and other organic compounds with potential biological activities. This guide will explore several classes of compounds derived from this scaffold and compare their in-vitro efficacy in various therapeutic areas.
Comparative In-Vitro Studies of Synthesized Compounds
The following sections provide a detailed comparison of different classes of compounds synthesized from 4-nitro-phenylenediamine and related scaffolds, categorized by their primary biological activities.
Anticancer Activity
A significant area of investigation for derivatives of nitro-phenylenediamines has been in oncology. The introduction of various pharmacophores has led to the discovery of potent anticancer agents with diverse mechanisms of action.
Researchers have synthesized a novel class of 1,3-diaryltriazenes with 4-nitro substitutions, demonstrating potent cytotoxic effects against various tumor cell lines.[1] A key finding from these studies is that the introduction of two nitro groups at the para positions of the benzene rings, along with other electron-withdrawing groups, can convert inactive diaryltriazene scaffolds into highly cytotoxic compounds.[1]
One of the lead compounds, 3-acetyl-1,3-bis(2-chloro-4-nitrophenyl)-1-triazene (8b) , exhibited significant antiproliferative activity, even against cisplatin-resistant laryngeal carcinoma cells.[1] Notably, this compound showed higher cytotoxicity against tumor cells compared to normal cells, suggesting a degree of selectivity.[1] Mechanistic studies indicate that its anticancer effect is not due to DNA binding but rather the induction of reactive oxygen species (ROS), leading to endoplasmic reticulum (ER) stress and subsequent apoptosis.[1]
Experimental Workflow: Evaluation of Anticancer Activity of Diaryltriazenes
Caption: Workflow for the in-vitro evaluation of synthesized diaryltriazenes.
Another class of compounds, 4-substituted-3-nitrobenzamides, has been designed and synthesized, showing potent anti-tumor activities.[2][3] The in-vitro evaluation of these compounds against HCT-116, MDA-MB435, and HL-60 cancer cell lines using the sulforhodamine B (SRB) assay revealed that many of them possess significant inhibitory effects.[2][3]
For instance, compound 4a from one study demonstrated potent inhibitory activity against all three cell lines with GI50 values ranging from 1.904 to 2.111 µM.[2][3] Other derivatives, such as compounds 4g and 4l-4n , showed even greater potency against MDA-MB435 and HL-60 cell lines, with GI50 values in the low micromolar range.[2][3] These results highlight the potential of the 3-nitrobenzamide scaffold in developing novel anticancer agents.
A series of 4-nitroimidazole derivatives bearing aryl piperazines, tetrazole, and 1,3,4-thiadiazole moieties have been synthesized and evaluated for their anticancer properties against a panel of eight human cancer cell lines.[4][5] Among these, the tetrazole derivative compound 17 was identified as the most potent, inhibiting the proliferation of most of the tested cancer cell lines with IC50 values in the low micromolar range.[4][5] This suggests that the introduction of a tetrazole ring to the 4-nitroimidazole scaffold is a promising strategy for enhancing anticancer activity.
Table 1: Comparative Anticancer Activity of Synthesized Compounds
| Compound Class | Lead Compound(s) | Cancer Cell Lines | Potency (IC50/GI50) | Reference |
| 1,3-Diaryltriazenes | 3-acetyl-1,3-bis(2-chloro-4-nitrophenyl)-1-triazene (8b) | Laryngeal carcinoma (cisplatin-resistant) | Highly cytotoxic | [1] |
| 3-Nitrobenzamides | Compound 4a | HCT-116, MDA-MB435, HL-60 | 1.904 - 2.111 µM | [2] |
| 3-Nitrobenzamides | Compounds 4g, 4l-4n | MDA-MB435, HL-60 | 1.008 - 3.778 µM | [2][3] |
| 4-Nitroimidazoles | Compound 17 (tetrazole derivative) | Capan-1, HCT-116, LN229, NCI-H460, DND-41, HL-60, K562, Z138 | Low micromolar range | [5] |
Antimicrobial Activity
The growing threat of antimicrobial resistance necessitates the development of new classes of antimicrobial agents. Derivatives of 4-nitro-phenylenediamine have shown promise in this area.
A series of N,N'-(4-nitro-1,2-phenylene)diamide analogues were synthesized and evaluated for their in-vitro antimicrobial activity against seven clinical isolates using the broth dilution method.[6] The results indicated that some of these compounds possess significant antimicrobial properties. For example, N,N'-(4-nitro-1,2-phenylene)dibenzamide (3c) showed zones of inhibition ranging from 12 mm to 21 mm against the tested organisms.[6] Another derivative was particularly active, with zones of inhibition ranging from 11 mm to 25 mm.[6]
In a study focused on discovering new antibacterial agents for agricultural applications, polysubstituted phenylisoxazoles were synthesized.[7] The evaluation of these compounds against plant pathogenic bacteria, including Xanthomonas oryzae (Xoo) and Xanthomonas axonopodis (Xac), revealed that the 4-nitro-3-phenylisoxazole derivatives possessed superior antibacterial activities compared to the positive controls, bismerthiazol and fluopyram.[7] Several of these compounds exhibited over 90% inhibition at concentrations of 50-100 µg/mL.[7]
To address the need for new antitubercular drugs, a series of halogenated nitroaromatic triazenides were synthesized and evaluated against Mycobacterium tuberculosis H37Ra.[8] The study found that the potency of these compounds was highly dependent on the nature of the halogenated phenyl substituent. The most potent derivative in this series exhibited a minimal inhibitory concentration (MIC) of 0.85 µM.[8]
Table 2: Comparative Antimicrobial Activity of Synthesized Compounds
| Compound Class | Lead Compound(s) | Target Organisms | Potency (Zone of Inhibition/MIC) | Reference |
| Phenylenediamides | N,N'-(4-nitro-1,2-phenylene)dibenzamide (3c) | Clinical isolates | 12 - 21 mm | [6] |
| Phenylisoxazoles | 4-nitro-3-phenylisoxazole derivatives | Xanthomonas oryzae, Xanthomonas axonopodis | >90% inhibition at 50-100 µg/mL | [7] |
| Triazenide Salts | Halogenated 1,3-bis(4-nitrophenyl)triazenide | Mycobacterium tuberculosis H37Ra | MIC = 0.85 µM | [8] |
Antidiabetic Activity
Interestingly, derivatives of nitroaromatic compounds have also been explored for their potential in treating metabolic disorders such as diabetes.
A study on 4-nitro(thio)phenoxyisobutyric acids revealed their unexpected activity as peroxisome proliferator-activated receptor γ (PPARγ) modulators.[9] In-vitro experiments using 3T3-L1 adipocytes showed that these compounds significantly increased the mRNA expression of PPARγ and its downstream target gene, glucose transporter 4 (GLUT-4), similar to the action of the known antidiabetic drug pioglitazone.[9] The nitro-substituted compound 2 was identified as the most promising in the series, suggesting a potential new class of insulin sensitizers.[9]
Signaling Pathway: PPARγ Modulation by 4-Nitro(thio)phenoxyisobutyric Acids
Caption: Proposed mechanism of action for the antidiabetic effect of 4-nitro(thio)phenoxyisobutyric acids.
Detailed Experimental Protocols
To ensure the reproducibility and validation of the findings presented, this section provides detailed methodologies for key in-vitro assays.
Sulforhodamine B (SRB) Cytotoxicity Assay
This assay is used to determine the cytotoxicity of compounds based on the measurement of cellular protein content.
-
Cell Plating: Plate cells (e.g., HCT-116, MDA-MB435, HL-60) in 96-well plates at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Add various concentrations of the test compounds to the wells and incubate for 48-72 hours.
-
Cell Fixation: Discard the medium and fix the cells with 10% trichloroacetic acid (TCA) at 4°C for 1 hour.
-
Washing: Wash the plates five times with distilled water and air dry.
-
Staining: Add 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly wash the plates four times with 1% acetic acid to remove unbound dye and air dry.
-
Solubilization: Add 10 mM Tris base solution to each well to solubilize the bound dye.
-
Absorbance Measurement: Read the absorbance at 515 nm using a microplate reader.
-
Data Analysis: Calculate the GI50 (concentration causing 50% growth inhibition) values from the dose-response curves.
Broth Microdilution Method for MIC Determination
This method is used to determine the minimum inhibitory concentration (MIC) of antimicrobial agents.
-
Preparation of Inoculum: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard) from a fresh culture.
-
Serial Dilution: Perform a two-fold serial dilution of the test compounds in a 96-well microtiter plate containing broth medium (e.g., Mueller-Hinton broth).
-
Inoculation: Inoculate each well with the standardized bacterial suspension. Include positive (bacteria only) and negative (broth only) controls.
-
Incubation: Incubate the plates at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Conclusion and Future Directions
The in-vitro studies of compounds synthesized from 4-nitro-1,3-phenylenediamine and related scaffolds have revealed a rich and diverse pharmacology. The strategic modification of this core structure has led to the identification of potent lead compounds for the treatment of cancer, microbial infections, and metabolic disorders.
The comparative analysis presented in this guide highlights several key structure-activity relationships. For instance, the introduction of specific heterocyclic moieties, such as tetrazoles in nitroimidazoles, can significantly enhance anticancer activity. Similarly, the nature of substituents on the phenyl rings of diaryltriazenes and triazenide salts plays a crucial role in their cytotoxic and antitubercular effects, respectively.
Future research in this area should focus on:
-
Lead Optimization: Further structural modifications of the most potent compounds to improve their efficacy, selectivity, and pharmacokinetic properties.
-
In-Vivo Studies: Evaluation of the most promising compounds in relevant animal models to validate their in-vitro activity and assess their safety profiles.
-
Mechanism of Action Studies: Deeper investigation into the molecular mechanisms underlying the observed biological activities to identify novel drug targets and pathways.
This guide serves as a valuable resource for researchers in the field, providing a solid foundation for the continued exploration and development of this versatile class of compounds.
References
- 1. Synthesis and biological evaluation of 4-nitro-substituted 1,3-diaryltriazenes as a novel class of potent antitumor agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. [Design, synthesis and biological evaluation of novel 4-substituted-3-nitrobenzamide derivatives] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Novel 4-nitroimidazole analogues: synthesis, in vitro biological evaluation, in silico studies, and molecular dynamics simulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Discovery of 4-nitro-3-phenylisoxazole derivatives as potent antibacterial agents derived from the studies of [3 + 2] cycloaddition - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and in vitro investigation of halogenated 1,3-bis(4-nitrophenyl)triazenide salts as antitubercular compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Comparison of "4-Nitrobenzene-1,3-diamine sulfate" with commercially available indicators
An Investigative Guide to the Performance of 4-Nitrobenzene-1,3-diamine sulfate as a Novel Indicator Compared to Commercially Available Alternatives
Authored by: A Senior Application Scientist
Abstract
The identification of novel, efficient, and cost-effective chemical indicators remains a significant pursuit in analytical chemistry. This guide moves beyond standard product comparisons to present a systematic investigation into the potential of this compound, a compound not traditionally used as a laboratory indicator, against established commercial standards. We will dissect its chemical structure to hypothesize its indicator properties and provide a comprehensive suite of experimental protocols to validate its performance as both a pH and redox indicator. This document serves as a research framework for scientists interested in exploring new analytical reagents, providing the theoretical grounding and practical methodologies required for a thorough evaluation.
Introduction: The Case for a New Indicator
In the realm of analytical chemistry, indicators are the linchpins of volumetric analysis, providing the critical visual cues that signal the completion of a chemical reaction. While a vast library of indicators exists, the search for novel compounds with sharper endpoints, greater stability, or utility in specialized solvent systems is perpetual.
This compound, also known as 4-nitro-m-phenylenediamine sulfate, is a well-documented intermediate in the synthesis of dyes, particularly for hair coloring applications. Its chemical structure, featuring a benzene ring substituted with two amino groups and a nitro group, is rich with the very functional groups that define many common indicators. The amino groups can be protonated or deprotonated with changes in pH, while the nitro group is electrochemically active and can undergo reduction. These characteristics suggest a strong, yet unexplored, potential for this compound to function as a dual-purpose pH and redox indicator.
This guide presents a comparative framework to rigorously test this hypothesis. We will outline the protocols to evaluate this compound against two widely used commercial indicators:
-
Methyl Orange: A classic azo dye used as a pH indicator, renowned for its distinct color change from red to yellow in the pH range of 3.1 to 4.4.
-
Methylene Blue: A heterocyclic aromatic compound that serves as a versatile redox indicator, exhibiting a distinct color change from blue (oxidized) to colorless (reduced).
Through a series of detailed experimental protocols, from basic spectrophotometric analysis to advanced electrochemical characterization, we will provide the tools to objectively assess the viability of this compound as a novel addition to the analytical chemist's toolkit.
Theoretical Underpinnings & Experimental Hypothesis
The potential of a molecule to act as an indicator is rooted in its ability to undergo a distinct, observable change in its electronic structure under specific chemical conditions.
As a Potential pH Indicator
The two amino (-NH₂) groups on the 4-Nitrobenzene-1,3-diamine molecule are basic and can accept protons in acidic solutions. The nitro (-NO₂) group is a strong electron-withdrawing group.
Hypothesis: The protonation of the amino groups will alter the electronic conjugation of the benzene ring system. This change in the chromophore (the part of the molecule responsible for color) is expected to cause a significant shift in the molecule's maximum absorbance wavelength (λmax), leading to a visible color change. The pH at which this change occurs will define its useful range as a pH indicator.
As a Potential Redox Indicator
The nitro group (-NO₂) is a well-known electroactive functional group that can be reduced to a nitroso (-NO), hydroxylamino (-NHOH), or amino (-NH₂) group.
Hypothesis: The reduction of the nitro group will drastically alter the electronic properties and conjugation of the molecule, leading to a stark color change. The potential at which this reduction occurs must be reversible and fall within the range of common titrimetric reactions to be a viable redox indicator.
Experimental Design for Comparative Analysis
To validate these hypotheses, a structured experimental workflow is essential. The following protocols are designed to be self-validating and provide a comprehensive comparison against our chosen benchmarks.
Workflow for Indicator Performance Evaluation
Caption: Experimental workflow for evaluating a novel indicator.
Protocol 1: Preparation of Indicator Solutions
-
Objective: To prepare standardized solutions of this compound, Methyl Orange, and Methylene Blue.
-
Reagents: this compound, Methyl Orange, Methylene Blue, 95% Ethanol, Deionized Water.
-
Procedure:
-
Accurately weigh 0.1 g of each indicator powder.
-
For each indicator, dissolve the powder in 50 mL of 95% ethanol in a 100 mL volumetric flask.
-
Once dissolved, dilute to the 100 mL mark with deionized water to achieve a 0.1% (w/v) solution.
-
Stopper the flask and invert several times to ensure homogeneity. Store in a labeled, amber glass bottle.
-
Protocol 2: Spectrophotometric Analysis for pKa Determination
-
Objective: To determine the acid dissociation constant (pKa) and identify the color change interval of this compound.
-
Equipment: UV-Vis Spectrophotometer, pH meter, series of buffer solutions (pH 1 to 10).
-
Procedure:
-
Prepare a series of 10 mL solutions, each containing a constant amount (e.g., 2 drops) of the this compound indicator solution and a different pH buffer.
-
Calibrate the spectrophotometer.
-
Measure the full absorbance spectrum (e.g., 300-700 nm) for each buffered solution.
-
Identify the isosbestic point(s) and the wavelengths of maximum absorbance for the acidic (HIn) and basic (In⁻) forms.
-
Plot absorbance at the λmax of the basic form versus pH. The pKa is the pH at the midpoint of the sigmoid curve.
-
Protocol 3: Acid-Base Titration Comparison
-
Objective: To compare the endpoint sharpness and accuracy of this compound against Methyl Orange.
-
Reagents: Standardized 0.1 M HCl, standardized 0.1 M NaOH, indicator solutions.
-
Procedure:
-
Pipette 25.00 mL of 0.1 M NaOH into a 250 mL Erlenmeyer flask.
-
Add 2-3 drops of the this compound indicator.
-
Titrate with 0.1 M HCl until the color change at the endpoint is sharp and persistent. Record the volume of HCl added.
-
Repeat the titration in triplicate.
-
Repeat steps 1-4 using Methyl Orange as the indicator.
-
Compare the average endpoint volumes and the quality (sharpness) of the color change.
-
Protocol 4: Cyclic Voltammetry (CV) Analysis
-
Objective: To determine the standard reduction potential (E°) and assess the electrochemical reversibility of this compound.
-
Equipment: Potentiostat with a three-electrode cell (e.g., glassy carbon working electrode, platinum counter electrode, Ag/AgCl reference electrode).
-
Procedure:
-
Prepare an electrolyte solution (e.g., 0.1 M KCl) containing a small concentration (e.g., 1 mM) of the indicator.
-
Purge the solution with nitrogen gas to remove dissolved oxygen.
-
Scan the potential across a range where the nitro group reduction is expected (e.g., +0.5 V to -1.0 V vs. Ag/AgCl).
-
Record the cyclic voltammogram. The standard potential can be estimated from the average of the anodic and cathodic peak potentials. The separation of these peaks provides information on reversibility.
-
Protocol 5: Redox Titration Comparison
-
Objective: To evaluate the performance of this compound as a redox indicator against Methylene Blue.
-
Reagents: Standardized 0.1 M sodium thiosulfate (Na₂S₂O₃), standardized 0.05 M iodine (I₂) solution, indicator solutions.
-
Procedure:
-
Pipette 25.00 mL of the 0.05 M iodine solution into a 250 mL Erlenmeyer flask.
-
Add 2-3 drops of the this compound indicator.
-
Titrate with 0.1 M sodium thiosulfate until the indicator undergoes a sharp and persistent color change. Record the volume.
-
Repeat the titration in triplicate.
-
Repeat steps 1-4 using Methylene Blue as the indicator.
-
Compare the endpoint volumes and the clarity of the color transition.
-
Data Summary and Performance Benchmarking
The data gathered from the preceding experiments should be organized to facilitate a direct comparison.
Table 1: pH Indicator Performance Characteristics
| Parameter | This compound | Methyl Orange (Reference) |
| Color (Acidic Form) | To be determined (TBD) | Red |
| Color (Basic Form) | TBD | Yellow |
| pH Range | TBD | 3.1 - 4.4 |
| pKa | TBD from Protocol 2 | 3.46 |
| Endpoint Volume in Titration (mL) | TBD from Protocol 3 | TBD from Protocol 3 |
| Endpoint Sharpness | Qualitative assessment (e.g., Poor, Fair, Good, Excellent) | Excellent |
Table 2: Redox Indicator Performance Characteristics
| Parameter | This compound | Methylene Blue (Reference) |
| Color (Oxidized Form) | TBD | Blue |
| Color (Reduced Form) | TBD | Colorless |
| Standard Potential (E°) | TBD from Protocol 4 | +0.52 V (at pH 7) |
| Reversibility | TBD from Protocol 4 | Reversible |
| Endpoint Volume in Titration (mL) | TBD from Protocol 5 | TBD from Protocol 5 |
| Endpoint Clarity | Qualitative assessment | Excellent |
Interpretation and Conclusion
The successful application of this compound as a laboratory indicator hinges on the experimental outcomes.
-
For pH Indication: A successful outcome would be a sharp, discernible color change occurring over a narrow pH range (ideally 1-2 pH units). The pKa value will determine its suitability for different types of acid-base titrations (e.g., strong acid-strong base vs. weak acid-strong base). Its performance will be judged by how closely the titration endpoint matches that obtained with Methyl Orange.
-
For Redox Indication: The key factors will be the standard potential (E°) and the reversibility of the redox reaction. The E° must lie between the potentials of the titrant and the analyte to be effective. A reversible reaction is crucial for the indicator to change color sharply at the equivalence point.
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 4-Nitrobenzene-1,3-diamine sulfate
As researchers and scientists, our commitment to safety extends beyond the benchtop to the entire lifecycle of the chemicals we handle. The proper disposal of hazardous materials is not merely a regulatory obligation but a cornerstone of responsible laboratory practice. This guide provides a detailed, step-by-step protocol for the safe disposal of 4-Nitrobenzene-1,3-diamine sulfate, grounded in established safety principles and an understanding of its chemical nature.
Hazard Profile and Risk Assessment: Understanding the "Why"
This compound is a nitroaromatic amine. Compounds in this class present specific hazards that dictate our handling and disposal protocols. The nitro group (-NO2) is strongly electron-withdrawing, which, combined with the stable benzene ring, makes the molecule resistant to natural oxidative degradation and contributes to its toxicity.[1] Furthermore, many nitroaromatic compounds are recognized as hazardous to human health and are listed as priority pollutants by environmental agencies.[1]
While a specific, comprehensive safety datasheet for the sulfate salt is not widely available, the hazards can be inferred from the parent compound, 4-Nitro-m-phenylenediamine, and related nitroaromatic compounds. The primary risks are associated with toxicity, potential mutagenicity, and environmental harm.
| Hazard Type | Description | Primary Routes of Exposure |
| Acute Toxicity | The parent compound and related chemicals are classified as harmful or toxic if swallowed, inhaled, or in contact with skin.[2][3][4] | Oral, Dermal, Inhalation |
| Skin Sensitization | May cause an allergic skin reaction upon repeated or prolonged contact.[3][5] | Dermal |
| Suspected Mutagenicity | The parent compound, 4-nitro-o-phenylenediamine, is classified as a suspected mutagen (Category 1B), indicating it may cause genetic defects.[3] | All routes |
| Environmental Hazard | Related nitroaromatic compounds are harmful to aquatic life with long-lasting effects.[2][6] Discharge into the environment must be avoided.[7] | Environmental release |
Immediate Safety Protocols & Personal Protective Equipment (PPE)
Before beginning any work that will generate waste, ensure you are equipped with the appropriate PPE. The causality is clear: engineering controls and PPE are your primary defense against the hazards outlined above.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing/Handling Solid | Chemical safety goggles | Chemically resistant nitrile gloves | Flame-resistant lab coat | NIOSH-approved respirator if not in a fume hood |
| Preparing/Handling Solutions | Chemical safety goggles and face shield | Chemically resistant nitrile gloves | Flame-resistant lab coat; chemical apron recommended | Work within a certified chemical fume hood |
| Packaging Waste | Chemical safety goggles and face shield | Chemically resistant nitrile gloves | Flame-resistant lab coat | Ensure adequate ventilation |
Rationale:
-
Eye/Face Protection: Protects against accidental splashes of solutions or airborne particles of the solid.[8]
-
Hand Protection: Nitrile gloves provide a robust barrier against dermal exposure.[8] Always inspect gloves before use and use proper removal techniques to avoid contaminating your skin.[5]
-
Body Protection: A lab coat prevents contamination of personal clothing.[8]
-
Respiratory Protection: Handling the solid powder can generate dust that may be inhaled. A chemical fume hood is the preferred engineering control to minimize this risk.[2]
Waste Characterization and Segregation: A Critical First Step
Proper disposal begins with correct identification and segregation. This is a critical control point to prevent dangerous chemical reactions and ensure compliant disposal.
-
Hazardous Waste Identification: All waste containing this compound must be classified as hazardous waste.[9] This includes:
-
Unused or expired pure chemical.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, weighing boats, filter paper).
-
Contaminated PPE (e.g., gloves, disposable sleeves).
-
Spill cleanup materials.
-
-
Segregation: This waste stream must be kept separate from other waste types.
-
Incompatible Materials: Do NOT mix with strong oxidizing agents, strong acids, strong reducing agents, or acid anhydrides.[3]
-
Waste Streams: Maintain separate, clearly labeled containers for:
-
Solid Waste: Contaminated solids like filter paper, gloves, and weighing paper.
-
Liquid Waste: Unused solutions or solvent rinses. Note the solvent composition on the label.
-
Sharps: Contaminated needles or other sharps must go into a designated sharps container.
-
-
Step-by-Step Disposal Procedure
The following workflow provides a self-validating system for the compliant disposal of this compound waste.
Caption: Waste Disposal Workflow for this compound.
Experimental Protocol:
-
Containerization:
-
Select a container compatible with the waste. For solids, a sealable high-density polyethylene (HDPE) pail is suitable. For liquids, use a container designed for liquid waste, ensuring compatibility with any solvents.[10]
-
The container must be in good condition and have a tightly sealing cap to prevent leaks or fumes from escaping.[10]
-
-
Labeling:
-
On-Site Accumulation:
-
Keep waste containers tightly closed at all times, except when adding waste.[10]
-
Store the container in a designated, secure Satellite Accumulation Area (SAA) that is under the control of laboratory personnel.
-
The storage area should be cool, well-ventilated, and away from incompatible materials.[3] Store in a locked cabinet or area accessible only to authorized personnel.[2][3]
-
-
Arranging for Professional Disposal:
-
The final disposal of this chemical waste must be conducted by a licensed and certified hazardous waste disposal company.[9]
-
Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup.
-
Complete a hazardous material pickup request form, ensuring the contents listed on the form exactly match the container label.[10]
-
The primary and recommended method for the destruction of nitroaromatic compounds is high-temperature incineration at an approved facility.[4][9]
-
Emergency Procedures for Spills and Exposures
In the event of an accident, immediate and correct action is crucial.
-
Skin Contact: Immediately remove all contaminated clothing. Wash the affected area with copious amounts of soap and water for at least 15 minutes. Seek medical attention.[7][8]
-
Eye Contact: Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention from an ophthalmologist.[2][7][8]
-
Inhalation: Move the affected person to fresh air immediately. If breathing is difficult or stops, administer artificial respiration and seek immediate medical attention.[7][8]
-
Small Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing appropriate PPE, gently sweep up the material to avoid creating dust and place it in a labeled hazardous waste container.[5]
-
Wipe the spill area with a solvent-wetted cloth (e.g., acetone), followed by soap and water.[11]
-
Place all cleanup materials in the solid hazardous waste container.
-
-
Large Spill:
By adhering to these procedures, you ensure the safe and compliant disposal of this compound, protecting yourself, your colleagues, and the environment.
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. fishersci.com [fishersci.com]
- 4. carlroth.com:443 [carlroth.com:443]
- 5. jayorganics.com [jayorganics.com]
- 6. aarti-industries.com [aarti-industries.com]
- 7. chemicalbook.com [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. engineering.purdue.edu [engineering.purdue.edu]
- 11. 4-Nitro-1,3-benzenediamine | C6H7N3O2 | CID 21208 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 12. carlroth.com [carlroth.com]
A Comprehensive Guide to Personal Protective Equipment for Handling 4-Nitrobenzene-1,3-diamine sulfate
For Researchers, Scientists, and Drug Development Professionals
This guide provides essential safety protocols, operational procedures, and disposal plans for handling 4-Nitrobenzene-1,3-diamine sulfate. Adherence to these guidelines is critical for ensuring personnel safety and minimizing environmental impact. The information herein is a synthesis of established safety data for the parent compound, 4-Nitro-1,3-benzenediamine, and general principles for handling aromatic nitro compounds and sulfates.
Section 1: Hazard Identification and Risk Assessment
Key Hazards:
-
Skin and Eye Irritation: Aromatic amines and nitro compounds can cause significant irritation upon contact with skin and eyes.
-
Allergic Skin Reaction: Some individuals may develop an allergic skin reaction (sensitization) after repeated or prolonged contact.
-
Toxicity: Aromatic nitro compounds can be toxic if swallowed, in contact with skin, or if inhaled.
-
Inhalation Hazard: Dust or aerosols of the compound may be harmful if inhaled.
-
Potential for Genetic Defects: Some related compounds are suspected of causing genetic defects.
A thorough risk assessment should be conducted before any new or modified procedure involving this chemical.
Section 2: Personal Protective Equipment (PPE) Protocol
A stringent PPE protocol is mandatory to create a barrier between the researcher and the chemical, minimizing the risk of exposure. The following table outlines the minimum required PPE for handling this compound.
| PPE Category | Item | Specifications and Rationale |
| Eye and Face Protection | Safety Goggles with Side Shields | Must be worn at all times in the laboratory. They should conform to EN 166 or OSHA 29 CFR 1910.133 standards to protect against dust and splashes. |
| Face Shield | Required when there is a significant risk of splashing or dust generation, such as during bulk transfers or dissolution of large quantities. Worn in addition to safety goggles. | |
| Hand Protection | Chemical-Resistant Gloves | Butyl rubber or nitrile gloves are recommended. Butyl gloves offer excellent protection against nitro-compounds. Nitrile gloves provide good short-term protection. Always inspect gloves for tears or punctures before use. Change gloves immediately if contamination is suspected. Double-gloving is recommended for enhanced protection during high-risk procedures. |
| Body Protection | Flame-Resistant Laboratory Coat | A lab coat, preferably flame-resistant, should be worn and kept fully buttoned to protect skin and personal clothing. |
| Respiratory Protection | NIOSH-Approved Respirator | A dust mask or a NIOSH/MSHA or European Standard EN 149 approved respirator is required if dust formation is likely, or when working outside of a certified chemical fume hood. For situations with potential for significant aerosol generation, a higher level of respiratory protection, such as a full-face air-purifying respirator, may be necessary. |
| Foot Protection | Closed-Toed Shoes | Appropriate shoes that cover the entire foot are mandatory in a laboratory setting to protect against spills. |
Section 3: Step-by-Step Operational Plan for Safe Handling
A systematic workflow is crucial for minimizing exposure and ensuring safety.
3.1 Preparation and Engineering Controls
-
Review the Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound or a closely related compound.
-
Work in a Designated Area: All handling of the solid compound should be conducted within a certified chemical fume hood to contain any dust or vapors.
-
Ensure Accessibility of Safety Equipment: Verify that a safety shower and an eyewash station are readily accessible and in good working order before starting any procedure.
3.2 Weighing and Transfer
-
Don Appropriate PPE: Before handling the chemical, put on all required PPE as outlined in Section 2.
-
Containment: Perform all weighing and transfer operations on a disposable mat within the fume hood to contain any spills.
-
Minimize Dust Generation: Handle the solid material carefully to avoid creating dust. Use a spatula for transfers and avoid pouring the powder from a height.
3.3 During the Experiment
-
Labeling: Ensure all containers holding the chemical are clearly and accurately labeled.
-
Avoid Contact: Be mindful to avoid contact with skin and eyes.
-
No Personal Items: Do not eat, drink, or smoke in the laboratory.
3.4 Post-Handling Procedures
-
Decontamination: After handling, decontaminate the work area by carefully wiping down surfaces with an appropriate solvent (e.g., acetone) followed by soap and water. Dispose of all cleaning materials as hazardous waste.
-
Hand Washing: Wash hands thoroughly with soap and water after removing gloves.
Section 4: Disposal Plan
Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.
-
Waste Segregation: All solid waste contaminated with the chemical, including gloves, disposable lab coats, and weighing papers, should be placed in a designated, labeled hazardous waste container.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, labeled hazardous waste container. Do not pour any waste down the drain.
-
Container Management: Waste containers must be kept closed except when adding waste, and they should be stored in a designated satellite accumulation area.
-
Regulatory Compliance: All waste disposal must be carried out in accordance with local, state, and federal regulations for hazardous waste. High-temperature incineration is a common disposal method for related nitroaromatic compounds.
Section 5: Emergency Procedures
In the event of accidental exposure, immediate and appropriate action is crucial.
-
Skin Contact: Immediately flush the affected skin with copious amounts of water for at least 15 minutes while removing contaminated clothing. Wash the affected area thoroughly with soap and water. Seek immediate medical attention if irritation or other symptoms develop.
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention.
-
Spill Management:
-
Evacuate: Evacuate non-essential personnel from the immediate spill area.
-
Ventilate: Ensure the area is well-ventilated. If the spill is in a fume hood, keep the hood running.
-
Don PPE: Put on the appropriate PPE, including respiratory protection.
-
Contain and Clean: For a solid spill, carefully sweep up the material to avoid creating dust and place it into a labeled, sealed container for hazardous waste disposal.
-
Visual Workflow for PPE Selection
Caption: Decision workflow for selecting appropriate PPE.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
